Product packaging for AM-4668(Cat. No.:)

AM-4668

Cat. No.: B1665341
M. Wt: 488.5 g/mol
InChI Key: BMLGZNVPWRUVNM-IBGZPJMESA-N
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Description

AM-4668 is a potent and selective GPR40 agonist. This compound, which is more potent than AMG 837, possesses excellent pharmacokinetic properties across species, and reduces the plasma glucose levels in an OGTT study in human GPR40 knock-in mice. G-protein coupled receptor 40 (GPR40, or FFA1) is highly expressed in pancreatic β cells and responds to endogenous fatty acids resulting in amplification of insulin secretion only in the presence of elevated glucose levels. Therefore, GPR40 agonists may lower blood glucose levels with decreased risk of hypoglycemia compared to classic insulin secretagogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19F3N2O4S B1665341 AM-4668

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-[4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]phenyl]-3-(1,2-oxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O4S/c1-14-21(34-23(28-14)16-2-6-17(7-3-16)24(25,26)27)13-32-18-8-4-15(5-9-18)19(12-22(30)31)20-10-11-33-29-20/h2-11,19H,12-13H2,1H3,(H,30,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLGZNVPWRUVNM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)C(CC(=O)O)C4=NOC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NOC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AM-4668

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-4668 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide delineates the mechanism of action of this compound, focusing on its role as a potential therapeutic agent for type 2 diabetes. Through the activation of GPR40, this compound stimulates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS). This document provides a comprehensive overview of the signaling pathways, quantitative data on its potency, and detailed experimental protocols for the key assays used in its characterization.

Introduction

GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells. It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in the regulation of insulin secretion. The development of synthetic GPR40 agonists like this compound represents a promising therapeutic strategy for type 2 diabetes, as they enhance insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. This compound has been identified as a potent GPR40 agonist with excellent pharmacokinetic properties across various species, making it a compound of significant interest in metabolic disease research.[1]

Core Mechanism of Action: GPR40 Agonism

The primary mechanism of action of this compound is its agonistic activity at the GPR40 receptor. Upon binding, this compound induces a conformational change in the receptor, initiating a downstream signaling cascade.

Signaling Pathway

The activation of GPR40 by this compound predominantly couples to the Gαq/11 subunit of the heterotrimeric G-protein. This initiates the following sequence of events:

  • Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Potentiation of Insulin Secretion: The resulting increase in intracellular Ca2+ concentration is a key factor in potentiating the exocytosis of insulin-containing granules from the pancreatic β-cells, but only in the presence of elevated glucose levels.

Some GPR40 agonists have also been shown to signal through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. This can further enhance insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AM4668 This compound GPR40 GPR40 AM4668->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca²⁺ Stores IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion Triggers ER->Ca2_release Releases

Caption: Signaling pathway of this compound via GPR40 activation.

Quantitative Data

The potency of this compound has been determined through various in vitro assays. The following table summarizes the key quantitative data available.

Parameter Value Assay Cell Line Reference
EC50 3.6 nMGPR40 IP3 AssayA9 cells[1]
EC50 36 nMGPR40 Aequorin AssayCHO cells[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

GPR40 Inositol Phosphate (IP3) Assay

This assay measures the accumulation of inositol phosphate, a downstream product of GPR40 activation.

Objective: To determine the potency (EC50) of this compound in stimulating IP3 production in cells expressing GPR40.

Methodology:

  • Cell Culture: A9 cells stably expressing the human GPR40 receptor are cultured in appropriate media and seeded into 96-well plates.

  • Cell Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Compound Treatment: The cells are washed to remove unincorporated [3H]-myo-inositol and then pre-incubated with a lithium chloride (LiCl) solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1, a stable metabolite of IP3. Subsequently, cells are treated with varying concentrations of this compound.

  • Assay Termination and Lysis: The reaction is stopped by the addition of a lysis buffer.

  • IP3 Isolation: The cell lysates are transferred to a column containing an anion exchange resin that binds inositol phosphates.

  • Quantification: The amount of [3H]-inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: The data are normalized to the maximum response and fitted to a four-parameter logistic equation to determine the EC50 value.

IP3_Assay_Workflow A Seed GPR40-expressing A9 cells in 96-well plates B Label cells with [³H]-myo-inositol A->B C Pre-incubate with LiCl B->C D Treat with varying concentrations of this compound C->D E Lyse cells D->E F Isolate [³H]-IPs via anion exchange chromatography E->F G Quantify with scintillation counting F->G H Calculate EC50 G->H

Caption: Workflow for the GPR40 Inositol Phosphate (IP3) Assay.

GPR40 Aequorin Assay

This assay measures changes in intracellular calcium concentration upon GPR40 activation using a bioluminescent protein, aequorin.

Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization in cells expressing GPR40.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human GPR40 receptor and apoaequorin are cultured and seeded into 96-well plates.

  • Aequorin Reconstitution: Cells are incubated with coelenterazine, the luciferin substrate for aequorin, in a light-protected environment to reconstitute the active photoprotein.

  • Compound Addition: The plate is placed in a luminometer equipped with an injection system. Varying concentrations of this compound are injected into the wells.

  • Luminescence Detection: The interaction of calcium with aequorin triggers a flash of light, which is measured by the luminometer. The light emission is directly proportional to the intracellular calcium concentration.

  • Data Analysis: The peak luminescence signal is recorded for each concentration of this compound. The data are then used to generate a dose-response curve and calculate the EC50 value.

Aequorin_Assay_Workflow A Seed GPR40 and apoaequorin co-expressing CHO cells B Incubate with coelenterazine to reconstitute aequorin A->B C Inject varying concentrations of this compound B->C D Measure luminescence signal (calcium flux) C->D E Generate dose-response curve and calculate EC50 D->E

Caption: Workflow for the GPR40 Aequorin Assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of this compound on glucose disposal in an in vivo model.

Objective: To assess the ability of this compound to improve glucose tolerance in rodents.

Methodology:

  • Animal Acclimatization and Fasting: Male mice or rats are acclimatized to the housing conditions and then fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure the fasting blood glucose level.

  • Compound Administration: this compound or vehicle is administered orally (p.o.) via gavage.

  • Glucose Challenge: After a specified period (e.g., 30 or 60 minutes) to allow for compound absorption, a concentrated glucose solution is administered orally.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose levels are plotted against time. The area under the curve (AUC) for glucose is calculated and compared between the this compound-treated and vehicle-treated groups to determine the effect on glucose tolerance.

Conclusion

This compound is a potent GPR40 agonist that enhances glucose-stimulated insulin secretion through the Gαq/11-PLC-IP3-Ca2+ signaling pathway. Its in vitro potency, demonstrated by low nanomolar EC50 values, and its reported favorable pharmacokinetic profile highlight its potential as a therapeutic candidate for the treatment of type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GPR40 agonists. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in preclinical models of diabetes.

References

AM-4668 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound designated "AM-4668" has yielded no specific, publicly available information regarding its chemical structure, properties, or associated experimental protocols. The identifier "this compound" does not correspond to a recognized chemical entity in major chemical databases or scientific literature.

The search results primarily pointed to unrelated subjects, including mechanical apparatus and product catalogs, indicating that "this compound" is not a standard or widely known designation for a chemical compound.

To provide a detailed technical guide as requested, a more specific and accurate identifier for the molecule of interest is required. This could include:

  • A different designation or internal code.

  • The IUPAC name.

  • A SMILES string.

  • A CAS registry number.

  • A reference to a patent or scientific publication where the compound is described.

Without this fundamental information, it is not possible to proceed with the creation of a technical guide that includes its chemical structure, properties, experimental methodologies, and signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the identifier and provide a recognized chemical descriptor to enable a thorough and accurate response.

GPR40/FFA1 Receptor Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1). GPR40 has emerged as a significant therapeutic target, particularly for type 2 diabetes, due to its role in glucose-stimulated insulin secretion (GSIS) and incretin hormone release. This document details the core signaling pathways, presents quantitative data for key ligands, and provides detailed experimental protocols for studying GPR40/FFA1 function.

Core Signaling Pathways

GPR40 is activated by medium and long-chain free fatty acids (FFAs). Upon activation, it initiates several downstream signaling cascades, primarily through coupling to different G proteins, leading to diverse physiological responses. The receptor's signaling is not limited to a single pathway, exhibiting biased agonism where different ligands can preferentially activate distinct downstream effectors.

Gαq/11 Signaling Pathway

The canonical and most well-characterized signaling pathway for GPR40 involves its coupling to the Gq/11 family of G proteins.[1][2] This pathway is central to the receptor's role in augmenting glucose-stimulated insulin secretion in pancreatic β-cells.

Activation of the Gαq/11 pathway proceeds as follows:

  • Ligand Binding: An agonist (e.g., a long-chain fatty acid) binds to GPR40.

  • G Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its activation and dissociation from the Gβγ dimer.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[2][3]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a key signal for the exocytosis of insulin granules.

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which further contributes to the signaling cascade promoting insulin secretion.

Gq_Pathway Ligand FFA / Agonist GPR40 GPR40/FFA1 Ligand->GPR40 Gq Gαq/11 GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca Ca²⁺ (intracellular) ER->Ca releases Ca->PKC co-activates Insulin Insulin Secretion Ca->Insulin triggers PKC->Insulin promotes

Figure 1. GPR40 Gαq/11 Signaling Pathway.
Gαs Signaling Pathway

More recent evidence has demonstrated that GPR40 can also couple to the Gαs stimulatory G protein, particularly in response to certain synthetic agonists. This pathway is significant for the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.

The Gαs signaling cascade involves:

  • Ligand Binding: A "Gq+Gs" biased agonist binds to GPR40.

  • G Protein Activation: The receptor activates the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: cAMP binds to and activates protein kinase A (PKA).

  • Downstream Effects: PKA phosphorylates various downstream targets, leading to the potentiation of hormone secretion (e.g., GLP-1).

Gs_Pathway Ligand Biased Agonist (e.g., AM-1638) GPR40 GPR40/FFA1 Ligand->GPR40 Gs Gαs GPR40->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Incretin Incretin Secretion (GLP-1, GIP) PKA->Incretin promotes

Figure 2. GPR40 Gαs Signaling Pathway.
β-Arrestin Signaling Pathway

Beyond G protein-mediated signaling, GPR40 can also engage β-arrestin-dependent pathways. This interaction is crucial for receptor desensitization and internalization, but can also initiate distinct, G protein-independent signaling events. Some synthetic agonists, like TAK-875, have been shown to be more effective at recruiting β-arrestins than endogenous fatty acids, acting as β-arrestin-biased agonists. This β-arrestin 2-mediated axis has been functionally linked to insulinotropic activity.

The β-arrestin pathway includes:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of GPR40.

  • β-Arrestin Recruitment: Phosphorylated GPR40 serves as a docking site for β-arrestin 1 and/or 2.

  • Signaling and Internalization: β-arrestin binding sterically hinders further G protein coupling (desensitization) and promotes receptor internalization via clathrin-coated pits. It also acts as a scaffold for other signaling proteins, such as ERK (extracellular signal-regulated kinase).

Arrestin_Pathway Ligand Biased Agonist (e.g., TAK-875) GPR40 GPR40/FFA1 Ligand->GPR40 GRK GRK GPR40->GRK activates GPR40_P Phosphorylated GPR40 GRK->GPR40 phosphorylates Arrestin β-Arrestin 2 GPR40_P->Arrestin recruits Desensitization Desensitization (G protein uncoupling) Arrestin->Desensitization mediates Internalization Internalization Arrestin->Internalization mediates ERK ERK Signaling Arrestin->ERK scaffolds

Figure 3. GPR40 β-Arrestin Signaling Pathway.

Quantitative Data on GPR40/FFA1 Ligands

The potency and efficacy of various endogenous and synthetic ligands for GPR40 differ depending on the signaling pathway being measured. This phenomenon, known as biased agonism, is critical for drug development. The following tables summarize key quantitative data for representative GPR40 agonists.

Table 1: Gαq Pathway Activation (IP1 Accumulation / Ca²⁺ Mobilization)

Compound Agonist Type EC₅₀ Cell Line Assay Type Reference
α-Linolenic Acid (ALA) Endogenous 10.1 µM COS-7 IP Accumulation
Docosahexaenoic Acid (DHA) Endogenous 5.3 µM COS-7 IP Accumulation
Palmitic Acid (PA) Endogenous 17.0 µM HEK-293 Ca²⁺ Flux
Oleic Acid (OA) Endogenous 13.0 µM HEK-293 Ca²⁺ Flux
TAK-875 (Fasiglifam) Synthetic (Gq-only) 38 nM HEK-293 Ca²⁺ Flux
AMG 837 Synthetic (Gq-only) 13 nM - Insulin Secretion
AM-1638 Synthetic (Gq + Gs) 0.16 µM COS-7 IP Accumulation
AM-5262 Synthetic (Gq + Gs) 0.08 µM COS-7 IP Accumulation
14,15-EET Endogenous 0.58 µM HEK-293 Ca²⁺ Mobilization

| GW9508 | Synthetic | 19 nM | HEK-293 | Ca²⁺ Mobilization | |

Table 2: Gαs Pathway Activation (cAMP Accumulation)

Compound Agonist Type EC₅₀ Cell Line Assay Type Reference
α-Linolenic Acid (ALA) Endogenous No activity COS-7 cAMP Accumulation
TAK-875 (Fasiglifam) Synthetic (Gq-only) No activity COS-7 cAMP Accumulation
AM-1638 Synthetic (Gq + Gs) 0.77 µM COS-7 cAMP Accumulation

| AM-5262 | Synthetic (Gq + Gs) | 0.35 µM | COS-7 | cAMP Accumulation | |

Table 3: β-Arrestin Recruitment

Compound Agonist Type EC₅₀ (β-Arrestin 2) Cell Line Assay Type Reference
Palmitic Acid (PA) Endogenous 27.0 µM HEK-293T BRET
Oleic Acid (OA) Endogenous 25.0 µM HEK-293T BRET

| TAK-875 (Fasiglifam) | Synthetic (β-arrestin biased) | 0.17 µM | HEK-293T | BRET | |

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize GPR40/FFA1 signaling.

Intracellular Calcium Flux Assay

This assay measures the Gαq-mediated release of intracellular calcium upon receptor activation.

  • Objective: To quantify agonist-induced changes in intracellular Ca²⁺ concentration.

  • Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). Agonist binding to GPR40 triggers IP3-mediated Ca²⁺ release from the ER, causing an increase in the dye's fluorescence, which is measured over time using a plate reader or flow cytometer.

  • Materials:

    • Cells expressing GPR40 (e.g., HEK-293, CHO-K1, or MIN6).

    • Black-walled, clear-bottom 96- or 384-well microplates.

    • Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM).

    • Pluronic™ F-127.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Test compounds (agonists, antagonists).

    • Positive control (e.g., Ionomycin).

  • Procedure:

    • Cell Plating: Seed cells into the microplate at a density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

    • Dye Loading: Prepare a dye loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic™ F-127 in Assay Buffer).

    • Aspirate culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60-120 minutes at 37°C in the dark.

    • Compound Preparation: Prepare serial dilutions of test compounds at 5X the final desired concentration in Assay Buffer.

    • Measurement: Place the cell plate in a fluorescence plate reader (e.g., FlexStation 3, FLIPR).

    • Record a stable baseline fluorescence for 30-60 seconds.

    • The instrument adds 25 µL of the 5X compound solution to the wells.

    • Immediately begin recording the fluorescence intensity for 2-5 minutes.

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot dose-response curves and calculate EC₅₀ values.

cAMP Accumulation Assay

This assay quantifies the Gαs-mediated production of cyclic AMP.

  • Objective: To measure agonist-induced intracellular cAMP levels.

  • Principle: This is a competitive immunoassay. cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The detection signal is inversely proportional to the amount of cAMP in the cell lysate. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaScreen.

  • Materials:

    • Cells expressing GPR40 (e.g., COS-7, CHO-K1).

    • White, opaque 96- or 384-well microplates.

    • cAMP assay kit (e.g., Cisbio HTRF, PerkinElmer AlphaScreen).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

    • Test compounds.

  • Procedure:

    • Cell Plating: Seed cells into the microplate and incubate overnight.

    • Cell Stimulation:

      • Aspirate culture medium.

      • Add 25 µL of Stimulation Buffer containing the test compound at various concentrations.

      • Incubate for 30 minutes at 37°C.

    • Cell Lysis and Detection:

      • Add 25 µL of the lysis buffer/detection reagent mix from the kit (containing the labeled cAMP tracer and the antibody).

      • Incubate for 60 minutes at room temperature in the dark.

    • Measurement: Read the plate on a compatible plate reader (e.g., HTRF- or AlphaScreen-capable).

    • Data Analysis: Generate a cAMP standard curve. Convert sample readings to cAMP concentrations using the standard curve, then plot dose-response curves to determine EC₅₀ values.

β-Arrestin Recruitment Assay (BRET)

This assay directly measures the interaction between GPR40 and β-arrestin in live cells.

  • Objective: To monitor ligand-induced recruitment of β-arrestin to GPR40.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. GPR40 is fused to a BRET donor (e.g., Renilla Luciferase, Rluc8), and β-arrestin is fused to a BRET acceptor (e.g., Venus or GFP). When an agonist induces their interaction, the donor and acceptor are brought into close proximity (<10 nm), allowing energy transfer. The emission of light by the acceptor upon excitation of the donor is measured.

  • Materials:

    • HEK-293T cells (or similar, lacking endogenous GPR40).

    • Expression plasmids: GPR40-Rluc8 and Venus-β-arrestin2.

    • Transfection reagent (e.g., PEI, Lipofectamine).

    • White, 96-well microplates.

    • BRET substrate (e.g., Coelenterazine-h).

    • Test compounds.

  • Procedure:

    • Transfection: Co-transfect HEK-293T cells with the GPR40-donor and arrestin-acceptor plasmids.

    • Cell Plating: 24 hours post-transfection, plate the cells into white microplates.

    • Assay: 48 hours post-transfection, aspirate the medium and replace it with assay buffer (e.g., HBSS).

    • Add test compounds to the wells and incubate for 15 minutes at 37°C.

    • Add the BRET substrate (e.g., Coelenterazine-h to a final concentration of 5 µM).

    • Measurement: Immediately measure the luminescence at two wavelengths (one for the donor, one for the acceptor) using a BRET-capable plate reader.

    • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The net BRET is the ratio in the presence of an agonist minus the ratio with vehicle. Plot net BRET values against ligand concentration to determine EC₅₀.

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK pathway downstream of GPR40.

  • Objective: To detect ligand-induced phosphorylation of ERK1/2.

  • Principle: Cells are stimulated with a GPR40 agonist for various time points. Cells are then lysed, and the proteins are separated by SDS-PAGE. Western blotting is used to detect phosphorylated ERK (p-ERK) and total ERK using specific antibodies. The ratio of p-ERK to total ERK indicates pathway activation.

  • Materials:

    • Cells expressing GPR40.

    • Serum-free medium for starvation.

    • Test compounds.

    • Ice-cold PBS.

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Blocking Buffer (e.g., 5% BSA in TBST).

    • Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2.

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • ECL detection reagent.

  • Procedure:

    • Cell Culture and Starvation: Plate cells and grow to ~80-90% confluency. Serum-starve the cells for 4-16 hours before the experiment to reduce basal ERK phosphorylation.

    • Stimulation: Treat cells with the test compound for desired time points (e.g., 5, 10, 20, 30 minutes).

    • Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100 µL of ice-cold Lysis Buffer. Scrape the cells and collect the lysate.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Western Blotting:

      • Separate 10-20 µg of protein per lane on an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane for 1 hour at room temperature in Blocking Buffer.

      • Incubate with anti-p-ERK antibody overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect signal using an ECL substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.

    • Data Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.

Experimental and Logical Workflows

A typical workflow for characterizing a novel GPR40 agonist involves a series of assays to determine its potency, efficacy, and signaling bias.

Workflow Start Novel Compound Binding Binding Assay (Determine Affinity, Ki) Start->Binding Gq_Assay Gαq Pathway Assay (Ca²⁺ Flux or IP1) Binding->Gq_Assay Gs_Assay Gαs Pathway Assay (cAMP Accumulation) Binding->Gs_Assay Arrestin_Assay β-Arrestin Assay (BRET) Binding->Arrestin_Assay ERK_Assay Downstream Signaling (ERK Phosphorylation) Gq_Assay->ERK_Assay investigate coupling Analysis Data Analysis (EC₅₀, Emax, Bias Calculation) Gq_Assay->Analysis Gs_Assay->Analysis Arrestin_Assay->ERK_Assay investigate scaffolding Arrestin_Assay->Analysis ERK_Assay->Analysis Conclusion Characterize as Gq-only, Gq/Gs, or β-Arrestin Biased Agonist Analysis->Conclusion

Figure 4. Workflow for Characterizing a GPR40 Agonist.

References

AM-4668: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Abstract

AM-4668 is a potent and selective agonist of G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed by Amgen Inc., this compound emerged from a lead optimization program seeking novel treatments for type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, based on available scientific literature. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. While this compound demonstrated promising preclinical properties, it was ultimately identified as a backup candidate and does not appear to have progressed into clinical trials.

Introduction: The Role of GPR40 in Type 2 Diabetes

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. Its activation by medium and long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it offers the potential for lowering blood glucose with a reduced risk of hypoglycemia. The development of GPR40 agonists like this compound represents a targeted approach to enhancing the body's natural insulin secretion in response to elevated glucose levels.

Discovery and Lead Optimization

This compound was discovered and developed by a team of scientists at Amgen Inc. as part of a broader research effort to identify novel GPR40 agonists for the treatment of type 2 diabetes. The primary research outlining this work was published in ACS Medicinal Chemistry Letters in 2014 by Liu et al.

The development of this compound was part of an optimization program for phenylpropanoic acid derivatives. This program also identified a clinical candidate, AMG 837. This compound was developed as a structurally distinct backup candidate with improved potency, excellent pharmacokinetic properties across different species, and minimal central nervous system (CNS) penetration.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key publication in Synfacts highlights the synthetic route, which is based on the initial disclosure by Amgen. The synthesis is notable for two key steps:

  • Asymmetric Conjugate Addition: The synthesis begins with an asymmetric conjugate addition of a titanium enolate to a nitrostyrene derivative. This step is crucial for establishing the desired stereochemistry of the molecule.

  • 1,3-Dipolar Cycloaddition: Following the conjugate addition, a 1,3-dipolar cycloaddition of a nitrile oxide, generated from a nitro group in the intermediate, is employed to construct the central oxazole ring of this compound.

While a detailed, step-by-step protocol is proprietary to the discovering institution, the key transformations are well-documented in the chemical literature, allowing for its reproduction by skilled synthetic chemists.

Preclinical Pharmacology and Pharmacokinetics

This compound's pharmacological activity is centered on its potent agonism of the GPR40 receptor. The following tables summarize the available quantitative data from in vitro assays.

Table 1: In Vitro Potency of this compound

AssayCell LineEC50 (nM)
GPR40 IP3 AssayA9 cells3.6[1][2]
GPR40 Aequorin AssayCHO cells36[1]

The data clearly indicates that this compound is a highly potent GPR40 agonist, with activity in the low nanomolar range.

Table 2: Preclinical Pharmacokinetic Properties of this compound

SpeciesPharmacokinetic ParameterValue
MouseOral BioavailabilityData not publicly available
RatOral BioavailabilityData not publicly available
DogOral BioavailabilityData not publicly available
Cynomolgus MonkeyOral BioavailabilityData not publicly available

Although the primary literature states that this compound possesses "excellent pharmacokinetic properties across species," specific quantitative data on parameters such as oral bioavailability, clearance, and half-life are not detailed in the publicly accessible literature.

Signaling Pathway and Experimental Workflow

GPR40 Signaling Pathway

The activation of GPR40 by an agonist like this compound initiates a downstream signaling cascade within the pancreatic β-cell, ultimately leading to enhanced insulin secretion. The following diagram illustrates this pathway.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3R on Ca2_release Ca2+ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

GPR40 agonist-induced insulin secretion pathway.
Experimental Workflow: In Vitro Potency Assay

The determination of this compound's potency likely followed a standard in vitro experimental workflow. The diagram below outlines a typical procedure for an IP3 accumulation assay, a common method for assessing the activity of Gq-coupled receptors like GPR40.

Experimental_Workflow cluster_cell_culture Cell Culture & Preparation cluster_treatment Compound Treatment cluster_assay IP3 Measurement cluster_analysis Data Analysis node1 Culture GPR40-expressing A9 cells node2 Seed cells into 96-well plates node1->node2 node3 Incubate for 24 hours node2->node3 node5 Add compound dilutions to cells node3->node5 node4 Prepare serial dilutions of this compound node4->node5 node6 Incubate for a defined period (e.g., 30 min) node5->node6 node7 Lyse cells to release intracellular components node6->node7 node8 Perform IP3 immunoassay (e.g., ELISA) node7->node8 node9 Read signal on a plate reader node8->node9 node10 Plot dose-response curve node9->node10 node11 Calculate EC50 value node10->node11

Workflow for an in vitro GPR40 IP3 accumulation assay.

Detailed Experimental Protocols

While the full, detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary to Amgen, the following provides a generalized methodology for the key assays based on standard practices in the field.

General Protocol for GPR40 Inositol Phosphate (IP3) Accumulation Assay
  • Cell Culture: A9 cells stably transfected with the human GPR40 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Cells are seeded into 96-well plates at a density that allows for optimal signal detection and incubated for 24 hours.

  • Compound Preparation: this compound is serially diluted in an appropriate assay buffer to generate a range of concentrations for the dose-response curve.

  • Assay Procedure: The cell culture medium is removed, and the cells are washed with assay buffer. The diluted compound is then added to the wells, and the plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and IP3 Measurement: The reaction is stopped, and the cells are lysed according to the manufacturer's protocol of a commercially available IP3 assay kit (e.g., from Cisbio or PerkinElmer). The concentration of accumulated IP3 is then determined, typically using a competitive immunoassay format with a fluorescent or luminescent readout.

  • Data Analysis: The raw data are normalized to a positive control (e.g., a known GPR40 agonist) and a negative control (vehicle). A dose-response curve is generated by plotting the normalized response against the logarithm of the compound concentration. The EC50 value is then calculated using a non-linear regression analysis.

Conclusion and Future Perspectives

This compound is a potent GPR40 agonist that was developed as a backup candidate during a successful lead optimization program at Amgen. It exhibits high in vitro potency and was reported to have favorable pharmacokinetic properties. However, there is no publicly available information to suggest that this compound progressed into clinical development. The decision to halt the development of a backup compound is common in the pharmaceutical industry and can be due to a variety of factors, including the success of the primary clinical candidate, strategic portfolio decisions, or unforeseen liabilities.

The discovery and preclinical characterization of this compound nevertheless contribute to the broader understanding of GPR40 pharmacology and the structure-activity relationships of its agonists. The synthetic strategies and assay methodologies employed in its development are representative of modern drug discovery campaigns targeting G-protein coupled receptors.

References

The Role of GPR40 Agonists in Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in modulating glucose-dependent insulin secretion (GSIS) and incretin hormone release.[3][4][5] This technical guide provides an in-depth overview of the signaling mechanisms, physiological roles, and therapeutic potential of GPR40 agonists in the context of glucose homeostasis.

GPR40 Signaling Pathways

Activation of GPR40 by its agonists initiates a cascade of intracellular events that potentiate insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. The primary signaling pathway involves the coupling of GPR40 to the Gαq/11 subunit of the heterotrimeric G-protein.

Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.

Simultaneously, DAG activates protein kinase C (PKC) and protein kinase D1 (PKD1). PKD1, in particular, has been shown to be a critical downstream effector of GPR40 signaling, mediating the potentiation of the second phase of insulin secretion. This is achieved, in part, through the reorganization of the actin cytoskeleton, which facilitates the movement and fusion of insulin granules with the plasma membrane. Some GPR40 agonists, particularly those classified as ago-allosteric modulators (AgoPAMs), have also been shown to engage Gαs signaling pathways in enteroendocrine cells, leading to an increase in cyclic AMP (cAMP) levels and subsequent secretion of incretins like glucagon-like peptide-1 (GLP-1).

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPR40 GPR40 Gaq11 Gαq/11 GPR40->Gaq11 Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gaq11->PLC Activates ER_Ca2 Ca²⁺ Store IP3->ER_Ca2 Binds to Receptor PKD1 PKD1 DAG->PKD1 Activates Ca2_increase ↑ [Ca²⁺]i Insulin_Exocytosis Insulin Granule Exocytosis Ca2_increase->Insulin_Exocytosis Triggers Actin_Remodeling Actin Cytoskeleton Remodeling PKD1->Actin_Remodeling Mediates Actin_Remodeling->Insulin_Exocytosis Facilitates ER_Ca2->Ca2_increase Release Agonist GPR40 Agonist Agonist->GPR40 Binds

GPR40 signaling cascade in pancreatic β-cells.

Quantitative Effects of GPR40 Agonists on Glucose Homeostasis

Numerous preclinical and clinical studies have demonstrated the efficacy of synthetic GPR40 agonists in improving glycemic control. These compounds have been shown to dose-dependently reduce glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose excursions.

Preclinical Data

In various rodent models of T2DM, GPR40 agonists have demonstrated robust glucose-lowering effects and potentiation of insulin secretion.

AgonistAnimal ModelDoseKey FindingsReference(s)
AMG-837 Sprague-Dawley Rats0.03, 0.1, 0.3 mg/kgDose-dependent improvement in glucose tolerance during IPGTT. Glucose AUC improved by 3.9%, 14.5% (p<0.05), and 18.8% (p<0.01) respectively.
AMG-837 Zucker Fatty Rats0.03, 0.1, 0.3 mg/kg (21 days)Sustained improvement in glucose tolerance. Glucose AUC decreased by 17%, 34% (p<0.001), and 39% (p<0.001) after the first dose, and by 7%, 15% (p<0.05), and 25% (p<0.001) after 21 days.
LY2881835 (Compound 1) MouseNot specifiedPotent, efficacious, and durable dose-dependent reductions in glucose levels with significant increases in insulin and GLP-1 secretion.
TAK-875 & AM-1638/5262 B6 Mice30 mg/kgAM compounds (ago-allosteric modulators) significantly increased plasma GLP-1 and GIP levels compared to TAK-875 (orthosteric agonist).
Clinical Data

Several GPR40 agonists have advanced to clinical trials, with TAK-875 (Fasiglifam) being one of the most extensively studied.

AgonistStudy PhaseDoseDurationKey FindingsReference(s)
TAK-875 (Fasiglifam) Phase 26.25, 25, 50, 100, 200 mg12 weeksSignificant dose-dependent reductions in HbA1c from baseline, ranging from -0.65% to -1.12% (p<0.001 vs. placebo). Hypoglycemia rates were similar to placebo.
TAK-875 (Fasiglifam) Phase 3 (Japanese patients)25, 50 mg24 weeksSignificant reductions in HbA1c from baseline: -0.57% (25 mg) and -0.83% (50 mg) vs. 0.16% with placebo (p<0.0001).
TAK-875 (Fasiglifam) Phase 125, 50, 100, 200, 400 mg14 daysDose-dependent reductions in fasting glucose (2 to -93 mg/dL) and post-OGTT glucose (26 to -172 mg/dL).
SCO-267 Phase 1Single doseN/AIncreased plasma GLP-1 by 3-5 fold, GIP by 30%, and PYY by 70%.
LY2922470 (Compound 3) Early ClinicalNot specifiedProvided proof-of-concept for glucose-lowering therapy in subjects with T2DM.

Experimental Protocols

In Vitro GPR40 Agonist Screening

A common method for identifying GPR40 agonists is through high-throughput screening (HTS) assays that measure downstream signaling events, such as intracellular calcium mobilization.

Protocol Outline: Calcium Flux Assay

  • Cell Culture: HEK293 cells stably expressing human GPR40 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.

  • Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.

  • Compound Addition: Test compounds and control agonists/antagonists are added to the wells.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compounds.

HTS_Workflow start Start cell_culture Culture GPR40-expressing HEK293 cells start->cell_culture cell_plating Plate cells in 384-well plates cell_culture->cell_plating dye_loading Load with Calcium- sensitive dye cell_plating->dye_loading compound_addition Add test compounds dye_loading->compound_addition signal_detection Measure fluorescence (Calcium flux) compound_addition->signal_detection data_analysis Analyze data (EC50, Emax) signal_detection->data_analysis end End data_analysis->end

Workflow for a high-throughput GPR40 agonist screen.
Islet Perifusion for Dynamic Insulin Secretion

Islet perifusion is a technique used to study the dynamics of insulin secretion from isolated pancreatic islets in response to various stimuli.

Protocol Outline: Mouse Islet Perifusion

  • Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion.

  • Perifusion System Setup: A multi-channel perifusion system is prepared with chambers to hold the islets, peristaltic pumps to control the flow of media, and fraction collectors. The system is maintained at 37°C.

  • Islet Loading: A specific number of islets (e.g., 100-200) are placed in each chamber.

  • Equilibration: Islets are perifused with a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: The perifusion buffer is switched to one containing a high glucose concentration (e.g., 16.7 mM) with or without the GPR40 agonist being tested.

  • Fraction Collection: Effluent from the chambers is collected at regular intervals (e.g., every 1-3 minutes).

  • Insulin Measurement: The insulin concentration in each fraction is determined using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Insulin secretion profiles are plotted over time to assess the effects of the GPR40 agonist on both the first and second phases of GSIS.

In Vivo Assessment: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to evaluate how an organism handles a glucose load, providing insights into insulin sensitivity and secretion.

Protocol Outline: Mouse OGTT

  • Fasting: Mice are fasted for a defined period (e.g., 6 or 16 hours) with free access to water.

  • Baseline Blood Sample: A blood sample is taken (typically from the tail vein) to measure baseline blood glucose and insulin levels (t=0).

  • Compound Administration: The GPR40 agonist or vehicle is administered orally via gavage.

  • Glucose Challenge: After a set time post-compound administration (e.g., 30 minutes), a bolus of glucose (e.g., 2 g/kg body weight) is given orally.

  • Serial Blood Sampling: Blood samples are collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose and Insulin Measurement: Blood glucose is measured immediately using a glucometer, and plasma is separated for subsequent insulin measurement by ELISA.

  • Data Analysis: Blood glucose and insulin levels are plotted against time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion.

OGTT_Workflow start Start fasting Fast mice (6-16 hours) start->fasting baseline_sample Collect baseline blood sample (t=0) fasting->baseline_sample compound_admin Administer GPR40 agonist or vehicle (oral) baseline_sample->compound_admin glucose_challenge Oral glucose challenge (2 g/kg) compound_admin->glucose_challenge serial_sampling Collect blood at 15, 30, 60, 120 min glucose_challenge->serial_sampling measurements Measure blood glucose and plasma insulin serial_sampling->measurements data_analysis Analyze data (glucose/insulin curves, AUC) measurements->data_analysis end End data_analysis->end

Experimental workflow for an oral glucose tolerance test.

Conclusion

GPR40 agonists represent a promising class of therapeutic agents for the management of T2DM. Their glucose-dependent mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia compared to some existing therapies. Furthermore, the ability of certain GPR40 agonists to stimulate GLP-1 secretion provides an additional mechanism for improving glucose homeostasis and may offer benefits for weight management. While the development of some GPR40 agonists has been challenged by off-target effects, ongoing research continues to explore novel chemical scaffolds and biased agonism approaches to harness the full therapeutic potential of this target. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting field.

References

AM-4668: A Selective FFA1 Agonist for Potential Type 2 Diabetes Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of AM-4668, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). This compound has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used for its characterization.

Core Concepts and Mechanism of Action

This compound is a small molecule that selectively binds to and activates FFA1, a G-protein coupled receptor predominantly expressed in pancreatic β-cells.[1] The activation of FFA1 by endogenous long-chain free fatty acids or synthetic agonists like this compound plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS). This glucose-dependent action is a key advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[1]

The signaling cascade initiated by the activation of FFA1 is primarily mediated through the Gαq subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

Below is a diagram illustrating the FFA1 signaling pathway.

FFA1_Signaling_Pathway This compound This compound FFA1 FFA1/GPR40 This compound->FFA1 G_protein Gq Protein FFA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Stimulates Insulin Insulin Secretion Ca2->Insulin Triggers

FFA1 Signaling Pathway for this compound

Quantitative In Vitro Pharmacology

The potency of this compound has been quantified in various in vitro cell-based assays. The following table summarizes the key activity data.

Assay TypeCell LineParameterValue (nM)Reference
GPR40 IP3 AssayA9 cellsEC503.6[2]
GPR40 Aequorin AssayCHO cellsEC5036[2]

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The in vivo glucose-lowering effect of this compound was evaluated in an oral glucose tolerance test (OGTT) in human GPR40 knock-in mice. This model is particularly relevant as this compound has weaker activity against rodent GPR40. Oral administration of this compound at a dose of 10 mg/kg, one hour prior to an oral glucose challenge, resulted in a significant reduction in blood glucose levels.[1] The area under the curve (AUC) for glucose was 19% lower in the this compound treated group compared to the vehicle-treated group.

Animal ModelDose (oral)Pre-treatment TimeEffect on Glucose AUCReference
Human GPR40 Knock-in Mice10 mg/kg1 hour19% reduction

Selectivity Profile

A comprehensive selectivity panel for this compound against a broad range of other receptors, ion channels, and enzymes is not publicly available at the time of this writing. The primary literature describes this compound as a selective FFA1 agonist, developed as a more polar backup compound to AMG 837 with reduced CNS penetration. However, quantitative data to fully characterize its selectivity profile against other targets is not detailed in the available publications.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field for assessing FFA1 agonist activity.

GPR40 Inositol Monophosphate (IP1/IP3) Accumulation Assay

This assay measures the accumulation of inositol monophosphate, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

IP3_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection start Start: A9 cells stably expressing human GPR40 culture Culture cells to ~80-90% confluency start->culture plate Plate cells in 96-well plates and incubate overnight culture->plate wash Wash cells with assay buffer plate->wash add_compound Add serial dilutions of This compound or control wash->add_compound incubate Incubate for a defined period (e.g., 30-60 min) at 37°C add_compound->incubate lyse Lyse cells to release intracellular IP1 incubate->lyse add_reagents Add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) lyse->add_reagents incubate_detect Incubate in the dark (e.g., 1 hour at RT) add_reagents->incubate_detect read_plate Read plate on an HTRF-compatible plate reader (620 nm & 665 nm) incubate_detect->read_plate analyze Calculate HTRF ratio and determine EC50 value read_plate->analyze

Workflow for GPR40 IP3/IP1 Assay

Methodology:

  • Cell Culture: A9 cells stably expressing human FFA1/GPR40 are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates and incubated to allow for adherence.

  • Compound Addition: The culture medium is replaced with a stimulation buffer. Serial dilutions of this compound are added to the wells.

  • Incubation: The plate is incubated to allow for receptor activation and IP3/IP1 accumulation.

  • Cell Lysis and Detection: A lysis reagent is added, followed by the addition of detection reagents for a competitive immunoassay (e.g., HTRF-based IP-One assay). This typically involves an IP1 analog labeled with a fluorescent donor and an anti-IP1 antibody labeled with a fluorescent acceptor.

  • Data Analysis: The fluorescence signal is measured, and the concentration of accumulated IP1 is determined. Dose-response curves are generated to calculate the EC50 value.

GPR40 Aequorin-Based Calcium Mobilization Assay

This assay utilizes a photoprotein, aequorin, which emits light in the presence of calcium, to measure increases in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably co-expressing human FFA1/GPR40 and the photoprotein aequorin are used.

  • Coelenterazine Loading: Cells are incubated with coelenterazine, the luciferin substrate for aequorin, in the dark.

  • Compound Addition: The cell plate is placed in a luminometer equipped with injectors. Serial dilutions of this compound are injected into the wells.

  • Signal Detection: The light emission resulting from the interaction of calcium with aequorin is measured immediately after compound addition.

  • Data Analysis: The luminescence signal is integrated over time, and dose-response curves are plotted to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of in vivo glucose homeostasis.

OGTT_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing and Glucose Challenge cluster_sampling Blood Sampling and Analysis start Start: Human GPR40 knock-in mice fasting Fast mice overnight (e.g., 16 hours) start->fasting baseline Collect baseline blood sample (t= -60 min) for glucose and insulin measurement fasting->baseline administer_compound Administer this compound (10 mg/kg) or vehicle orally (t= -60 min) baseline->administer_compound wait Wait for 1 hour administer_compound->wait glucose_challenge Administer glucose solution orally (e.g., 2 g/kg) (t=0 min) wait->glucose_challenge sampling_points Collect blood samples at 15, 30, 60, and 120 min post-glucose challenge glucose_challenge->sampling_points measure_glucose Measure blood glucose concentrations sampling_points->measure_glucose measure_insulin Measure plasma insulin concentrations (ELISA) sampling_points->measure_insulin analyze Plot glucose and insulin curves; calculate Area Under the Curve (AUC) measure_glucose->analyze measure_insulin->analyze

Workflow for Oral Glucose Tolerance Test

Methodology:

  • Animal Model: Human GPR40 knock-in mice are used.

  • Fasting: Animals are fasted overnight to establish a baseline glucose level.

  • Baseline Measurement: A baseline blood sample is taken (time = -60 min).

  • Compound Administration: this compound (10 mg/kg) or vehicle is administered via oral gavage.

  • Glucose Challenge: After 1 hour (time = 0 min), a concentrated glucose solution is administered orally.

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).

  • Analysis: Blood glucose levels are measured at each time point. Plasma can be separated to measure insulin levels, typically by ELISA. Glucose excursion curves are plotted, and the area under the curve (AUC) is calculated to quantify the effect of the compound on glucose tolerance.

Conclusion

This compound is a potent FFA1 agonist that effectively stimulates glucose-dependent insulin secretion in vitro and improves glucose tolerance in a relevant in vivo model. Its mechanism of action through the Gq-PLC-IP3-Ca2+ signaling pathway is well-characterized for this class of compounds. While the publicly available data on its selectivity is limited, its demonstrated efficacy underscores the potential of FFA1 agonism as a therapeutic strategy for type 2 diabetes. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel FFA1 agonists.

References

Pharmacological Profile of AM-4668: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-4668 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). Developed as a potential therapeutic agent for type 2 diabetes, this compound has demonstrated significant efficacy in preclinical models by enhancing glucose-stimulated insulin secretion. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro potency, pharmacokinetic profile across multiple species, and in vivo efficacy. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and development.

Introduction

GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells. Its activation by endogenous long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes with a reduced risk of hypoglycemia. This compound emerged from an optimization program aimed at developing polar GPR40 agonists with improved potency, excellent pharmacokinetic properties, and minimal central nervous system (CNS) penetration[1][2].

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the GPR40 receptor. The primary signaling cascade initiated by the activation of GPR40 involves the Gαq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 (FFA1) This compound->GPR40 Binds to Gaq Gαq/11 GPR40->Gaq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gaq->PLC Activates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion Leads to

Caption: GPR40 signaling pathway activated by this compound.

In Vitro Pharmacology

The potency of this compound as a GPR40 agonist has been quantified using cell-based functional assays that measure downstream signaling events.

Quantitative Data
Assay TypeCell LineParameterValue (nM)Reference
IP3 AssayA9 cells (human GPR40)EC503.6[3]
Aequorin AssayCHO cells (human GPR40)EC5036[3]
Insulin SecretionIsolated human GPR40 knock-in mouse isletsEC5055[1]
Experimental Protocols

This assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as an indicator of Gαq pathway activation.

Workflow:

Caption: Workflow for a representative GPR40 IP3 assay.

Detailed Steps:

  • Cell Culture: A9 cells stably expressing human GPR40 are cultured in an appropriate medium and seeded into 384-well plates.

  • Compound Addition: Serial dilutions of this compound are prepared in an assay buffer and added to the cells.

  • Stimulation: The cells are incubated with the compound to allow for the activation of GPR40 and the subsequent production and accumulation of IP1.

  • Lysis and Detection: A lysis buffer containing the HTRF detection reagents (IP1 labeled with d2 and an anti-IP1 antibody conjugated to a fluorescent donor) is added.

  • Signal Measurement: After an incubation period to allow for the binding of the detection reagents, the homogeneous time-resolved fluorescence (HTRF) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis: The HTRF ratios are used to calculate the concentration of IP1. A dose-response curve is generated, and the EC50 value is determined using a four-parameter logistic fit.

This assay measures changes in intracellular calcium concentration upon GPCR activation using aequorin, a photoprotein that emits light in the presence of Ca2+.

Workflow:

Caption: Workflow for a representative GPR40 Aequorin assay.

Detailed Steps:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human GPR40 and apoaequorin are seeded into 384-well plates.

  • Coelenterazine Loading: The cells are incubated with the substrate coelenterazine, which binds to apoaequorin to form functional aequorin.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Luminescence Detection: Upon binding of this compound to GPR40, the intracellular calcium concentration increases, activating aequorin to emit light. The luminescent signal is immediately measured using a luminometer.

  • Data Analysis: The luminescence intensity is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple species, characterized by low clearance, a moderate to long half-life, and good oral bioavailability. A key feature of this compound is its low penetration into the central nervous system, which is desirable for minimizing potential off-target effects.

SpeciesClearance (CL)Half-life (t1/2)Oral Bioavailability (F)Brain/Plasma RatioReference
RatLowModerate to LongGood0.02 (3h post 5 mg/kg oral dose)
DogLowModerate to LongGoodNot Reported
Cynomolgus MonkeyLowModerate to LongGoodNot Reported

In Vivo Efficacy

The in vivo efficacy of this compound in regulating glucose metabolism has been demonstrated in a relevant animal model.

Oral Glucose Tolerance Test (OGTT) in Human GPR40 Knock-in Mice

Oral administration of this compound at a dose of 10 mg/kg one hour prior to an oral glucose challenge significantly reduced blood glucose levels in human GPR40 knock-in mice. The area under the curve (AUC) for glucose was 19% lower in the this compound treated group compared to the vehicle-treated group.

Experimental Protocol: Oral Glucose Tolerance Test (Representative Protocol)

Workflow:

Caption: Workflow for a representative Oral Glucose Tolerance Test.

Detailed Steps:

  • Animal Acclimatization and Fasting: Human GPR40 knock-in mice are acclimated to the experimental conditions and then fasted overnight with free access to water.

  • Compound Administration: A baseline blood sample is taken, after which this compound (formulated in a suitable vehicle) or vehicle alone is administered via oral gavage.

  • Glucose Challenge: After a 1-hour absorption period, a concentrated glucose solution is administered orally.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Conclusion

This compound is a potent GPR40 agonist with a well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy in improving glucose tolerance. Its low CNS penetration further enhances its safety profile. The data presented in this guide underscore the potential of this compound as a promising candidate for the treatment of type 2 diabetes. Further investigation into its long-term efficacy and safety is warranted.

References

AM-4668 Binding Affinity to GPR40: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional activity of AM-4668, a synthetic agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion.

Quantitative Binding Affinity Data

ParameterValueAssay TypeCell LineReference
EC50 3.6 nMInositol Triphosphate (IP3) AssayA9 cells[1][2]
EC50 36 nMAequorin AssayCHO cells[1][2]

GPR40 Signaling Pathways

GPR40 activation by agonists like this compound can initiate downstream signaling through two primary G-protein pathways: the Gq pathway and the Gs pathway. This dual coupling allows for a multifaceted cellular response. Some agonists may show bias towards one pathway over the other.[3]

The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

The Gs pathway, on the other hand, involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP into cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which can phosphorylate various downstream targets.

GPR40_Signaling_Pathways cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway GPR40 GPR40 Gq Gαq GPR40->Gq Activates Gs Gαs GPR40->Gs Activates AM4668 This compound AM4668->GPR40 Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Activates

GPR40 Signaling Pathways

Experimental Protocols

The following sections detail the generalized methodologies for the functional assays used to determine the EC50 values of this compound.

Inositol Triphosphate (IP3) Functional Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq pathway activation. The reported EC50 of 3.6 nM for this compound was determined using A9 cells.

Principle: Activation of Gq-coupled receptors stimulates PLC, leading to the production of IP3. IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of LiCl, the degradation of IP1 is inhibited, allowing it to accumulate. The amount of accumulated IP1 is then quantified, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF).

Generalized Protocol:

  • Cell Culture and Plating: A9 cells stably or transiently expressing human GPR40 are cultured in appropriate media. Cells are then seeded into 96- or 384-well plates and incubated to allow for adherence.

  • Compound Preparation: A serial dilution of this compound is prepared in a suitable assay buffer containing LiCl.

  • Cell Stimulation: The culture medium is removed from the cells and replaced with the this compound dilutions. The cells are then incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis: A lysis buffer is added to each well to release the intracellular IP1.

  • IP1 Detection: The detection reagents, typically an IP1-d2 acceptor and an anti-IP1-cryptate donor for HTRF, are added to the cell lysate.

  • Signal Measurement: After an incubation period to allow for the immunoassay to reach equilibrium, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of IP1 in the sample.

  • Data Analysis: The raw data is converted to IP1 concentrations using a standard curve. The concentration-response curve for this compound is then plotted, and the EC50 value is determined using a non-linear regression analysis.

Aequorin Functional Assay

This assay measures changes in intracellular calcium concentration, another hallmark of Gq pathway activation. The reported EC50 of 36 nM for this compound was determined using Chinese Hamster Ovary (CHO) cells stably co-expressing GPR40 and the photoprotein aequorin.

Principle: Aequorin is a photoprotein that emits light in the presence of Ca2+. Cells are engineered to express apoaequorin (the protein component). Prior to the assay, the cells are incubated with a prosthetic group, coelenterazine, to form functional aequorin. When an agonist activates GPR40, the subsequent increase in intracellular Ca2+ binds to aequorin, triggering a conformational change that results in the oxidation of coelenterazine and the emission of a flash of light. The intensity of this light is proportional to the intracellular Ca2+ concentration.

Generalized Protocol:

  • Cell Culture and Harvesting: CHO-K1 cells stably expressing GPR40 and aequorin are cultured to an optimal density. The cells are then harvested.

  • Coelenterazine Loading: The harvested cells are incubated with coelenterazine in the dark for a sufficient period (e.g., 1-4 hours) at room temperature to allow for the reconstitution of functional aequorin.

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

  • Luminescence Measurement: The cell suspension is injected into wells of a microplate containing the different concentrations of this compound. The plate is immediately read in a luminometer capable of detecting flash luminescence.

  • Data Analysis: The light emission data is integrated over a short period (e.g., 20-30 seconds) to obtain a measure of the total calcium response. A concentration-response curve is generated by plotting the luminescence signal against the concentration of this compound, and the EC50 value is calculated using a suitable curve-fitting algorithm.

Functional_Assay_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (GPR40-expressing cells) Cell_Seeding 4. Cell Seeding/Dispensing Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial dilution of this compound) Compound_Addition 5. Compound Addition Compound_Prep->Compound_Addition Assay_Plate 3. Assay Plate Setup Assay_Plate->Cell_Seeding Cell_Seeding->Compound_Addition Incubation 6. Incubation Compound_Addition->Incubation Signal_Detection 7. Signal Detection (Luminescence/Fluorescence) Incubation->Signal_Detection Data_Analysis 8. Data Analysis (Concentration-Response Curve) Signal_Detection->Data_Analysis EC50_Determination 9. EC50 Determination Data_Analysis->EC50_Determination

Generalized Functional Assay Workflow

References

AM-4668: A Technical Overview of a GPR40 Agonist and its Role in Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-4668 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Developed as a potential therapeutic agent for type 2 diabetes, this compound modulates insulin secretion in a glucose-dependent manner. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and the experimental protocols utilized for its characterization. The document also features detailed diagrams of the GPR40 signaling pathway and a representative experimental workflow for assessing the activity of GPR40 agonists.

Introduction to this compound

This compound was developed as part of a program to optimize a series of phenylpropanoic acid derivatives as GPR40 agonists for the treatment of type 2 diabetes.[1] It was identified as a structurally distinct and more polar alternative to the clinical candidate AMG 837.[1] Preclinical data indicates that this compound possesses improved potency and excellent pharmacokinetic properties across different species, with the added benefit of minimal central nervous system penetration.[1]

The therapeutic rationale for GPR40 agonists like this compound lies in their ability to enhance glucose-stimulated insulin secretion (GSIS). This glucose-dependent action is a significant advantage over other insulin secretagogues, as it minimizes the risk of hypoglycemia.

Mechanism of Action: The GPR40 Signaling Pathway

This compound exerts its effects by activating GPR40, a receptor primarily expressed on pancreatic β-cells. The binding of an agonist, such as this compound, to GPR40 initiates a downstream signaling cascade that culminates in the potentiation of insulin release. The key steps in this pathway are as follows:

  • Receptor Activation: this compound binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.

  • G-Protein Coupling: The activated GPR40 receptor couples to the Gαq/11 subtype of heterotrimeric G-proteins.

  • PLC Activation: This coupling leads to the activation of phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is a primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

This signaling pathway works in concert with the metabolic signals generated by glucose metabolism within the β-cell to amplify insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AM4668 This compound GPR40 GPR40 AM4668->GPR40 Binds to Gaq11 Gαq/11 GPR40->Gaq11 Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_cyto ↑ [Ca2+]i ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ InsulinVesicle Insulin Granule Ca_cyto->InsulinVesicle Triggers fusion of InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease Leads to

Caption: GPR40 signaling pathway initiated by this compound.

Quantitative Data

The potency of this compound in activating the GPR40 receptor has been determined using in vitro functional assays. The half-maximal effective concentration (EC50) values are summarized in the table below.

Assay TypeCell LineParameter MeasuredEC50 (nM)Reference
GPR40 IP3 AssayA9 cellsInositol Trisphosphate (IP3) production3.6[2]
GPR40 Aequorin AssayCHO cellsIntracellular Calcium (Ca2+) mobilization36

Note: At the time of this writing, specific quantitative data for this compound's effect on glucose-stimulated insulin secretion (GSIS) from primary pancreatic islets or β-cell lines (e.g., MIN6, INS-1) are not publicly available. The provided data reflects the compound's direct potency at the GPR40 receptor.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not available in the public domain. However, based on the cited assays, the following are representative methodologies for assessing the activity of a GPR40 agonist.

GPR40 Inositol Trisphosphate (IP3) Assay

This assay quantifies the production of IP3, a key second messenger in the GPR40 signaling cascade.

  • Cell Culture: A9 cells stably expressing the human GPR40 receptor are cultured in appropriate media and seeded into multi-well plates.

  • Cell Labeling: Cells are incubated with a radiolabeled inositol precursor, such as [3H]myo-inositol, to allow for its incorporation into cellular phosphoinositides.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cyclic nucleotides, followed by stimulation with varying concentrations of this compound.

  • IP3 Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.

  • Quantification: The amount of radiolabeled IP3 is quantified using an appropriate method, such as anion-exchange chromatography followed by liquid scintillation counting.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined using non-linear regression.

GPR40 Aequorin Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation using the photoprotein aequorin.

  • Cell Line: Chinese Hamster Ovary (CHO) cells are co-transfected with the human GPR40 receptor and the aequorin photoprotein.

  • Cell Seeding: The transfected cells are seeded into multi-well plates.

  • Aequorin Reconstitution: Cells are incubated with coelenterazine, the luciferin substrate for aequorin, in the dark.

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Luminescence Detection: The plate is immediately read in a luminometer. The binding of Ca2+ to aequorin results in the oxidation of coelenterazine and the emission of light, which is proportional to the intracellular Ca2+ concentration.

  • Data Analysis: The luminescence signal is integrated over time, and the concentration-response curve is used to calculate the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (General Protocol)

While specific data for this compound is unavailable, a typical GSIS assay to evaluate a GPR40 agonist would follow this protocol:

  • Islet Isolation or Cell Culture: Pancreatic islets are isolated from a suitable animal model (e.g., mouse, rat) or a pancreatic β-cell line (e.g., MIN6, INS-1) is cultured.

  • Pre-incubation: The islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal level of insulin secretion.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing either low glucose, high glucose (e.g., 16.7 mM glucose), or high glucose in the presence of varying concentrations of this compound.

  • Supernatant Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Normalization: Insulin secretion is often normalized to the total insulin content of the cells or islets, which is determined after cell lysis.

  • Data Analysis: The fold-increase in insulin secretion in the presence of high glucose and the compound is calculated relative to the high glucose control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a GPR40 agonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation receptor_binding Receptor Binding/Activation Assays ip3_assay IP3 Assay (e.g., A9-GPR40 cells) receptor_binding->ip3_assay aequorin_assay Aequorin Assay (e.g., CHO-GPR40 cells) receptor_binding->aequorin_assay gsis_assay Glucose-Stimulated Insulin Secretion (e.g., MIN6 cells, primary islets) ip3_assay->gsis_assay aequorin_assay->gsis_assay pk_studies Pharmacokinetic Studies (e.g., rodents, non-rodents) gsis_assay->pk_studies ogtt Oral Glucose Tolerance Test (OGTT) (e.g., diabetic mouse/rat models) pk_studies->ogtt efficacy_studies Chronic Efficacy Studies (e.g., HbA1c reduction) ogtt->efficacy_studies start Compound Synthesis (this compound) start->receptor_binding

Caption: Preclinical evaluation workflow for a GPR40 agonist.

Conclusion

This compound is a potent GPR40 agonist with promising preclinical characteristics for the treatment of type 2 diabetes. Its mechanism of action through the Gαq/11-PLC-IP3/DAG pathway to potentiate glucose-stimulated insulin secretion offers a therapeutic strategy with a reduced risk of hypoglycemia. While detailed data on its effects on insulin secretion and in vivo efficacy are not extensively published, the available information on its potency at the GPR40 receptor highlights its potential as a valuable research tool and a lead compound for further drug development. Future studies detailing its biological effects in pancreatic β-cells and in animal models of diabetes will be crucial to fully elucidate its therapeutic utility.

References

The Role of Free Fatty Acid Receptors in Metabolic Diseases: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Free fatty acid receptors (FFARs) are a class of G protein-coupled receptors (GPCRs) that have emerged as critical regulators of metabolic homeostasis. These receptors act as sensors for free fatty acids (FFAs) of varying chain lengths, translating nutritional cues into physiological responses. The primary members of this family, FFAR1 (GPR40), FFAR4 (GPR120), FFAR2 (GPR43), and FFAR3 (GPR41), are expressed in key metabolic tissues, including pancreatic islets, adipose tissue, the gastrointestinal tract, and immune cells.[1][2][3] Their ability to modulate insulin and incretin secretion, inflammation, and energy metabolism has positioned them as promising therapeutic targets for a range of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[3][4] This guide provides an in-depth overview of the signaling mechanisms, physiological roles, and therapeutic potential of FFARs in the context of metabolic diseases.

Free Fatty Acid Receptor Subtypes: Ligands and Tissue Distribution

The specificity of FFARs is determined by the carbon chain length of their fatty acid ligands. FFAR1 and FFAR4 are activated by medium- to long-chain fatty acids, whereas FFAR2 and FFAR3 respond to short-chain fatty acids (SCFAs) primarily produced by gut microbial fermentation.

FFAR1 (GPR40)
  • Ligands: Medium- and long-chain saturated and unsaturated fatty acids.

  • Primary G-protein Coupling: Gαq/11.

  • Tissue Distribution: Predominantly expressed in pancreatic β-cells and enteroendocrine cells. It is also found in the central nervous system.

FFAR4 (GPR120)
  • Ligands: Medium- and long-chain unsaturated fatty acids, with a preference for omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).

  • Primary G-protein Coupling: Gαq/11 and β-arrestin. FFAR4 has two splice isoforms; the long isoform signals through both Gq/11 and β-arrestin, while the short isoform activates only the β-arrestin pathway.

  • Tissue Distribution: Highly expressed in adipose tissue, macrophages, and enteroendocrine cells. It is also present in the pancreas, liver, and taste buds.

FFAR2 (GPR43) & FFAR3 (GPR41)
  • Ligands: Short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. There are slight differences in ligand preference, with FFAR2 showing a potency order of acetate ≈ propionate > butyrate, while FFAR3 prefers propionate ≈ butyrate > acetate.

  • Primary G-protein Coupling: FFAR2 couples to both Gαi/o and Gαq/11, while FFAR3 primarily signals through Gαi/o.

  • Tissue Distribution: Both receptors are widely expressed in the gastrointestinal tract, particularly in enteroendocrine cells, as well as in immune cells. FFAR2 is also abundant in adipose tissue, whereas FFAR3 is found in the sympathetic nervous system.

Quantitative Data on FFAR Ligands and Expression

The following tables summarize key quantitative data related to the ligands and expression of FFARs.

Table 1: Endogenous Ligand Potency (EC50) at Human FFARs

ReceptorLigandEC50 (µM)
FFAR1 Linoleic Acid~2.5-10
Oleic Acid~1-5
Palmitic Acid~5-25
FFAR4 α-Linolenic Acid~10-100
Eicosapentaenoic Acid (EPA)~10-50
Docosahexaenoic Acid (DHA)~10-40
FFAR2 Acetate~50-200
Propionate~20-100
Butyrate~50-300
FFAR3 Acetate>1000
Propionate~1-30
Butyrate~10-100

Note: EC50 values can vary depending on the assay system and cell type used.

Table 2: Tissue Distribution and Relative Expression of FFARs

ReceptorPancreatic β-cellsAdipose TissueMacrophagesEnteroendocrine CellsLiver
FFAR1 HighNot ReportedLowHighLow
FFAR4 ModerateHighHighHighModerate
FFAR2 ModerateHighHighHighLow
FFAR3 ModerateNot ReportedModerateHighLow

Expression levels are generalized as High, Moderate, Low, or Not Reported based on multiple studies.

Signaling Pathways and Their Roles in Metabolic Regulation

The activation of FFARs initiates distinct downstream signaling cascades that are crucial for metabolic control.

FFAR1 Signaling in Pancreatic β-cells

Activation of FFAR1 by long-chain fatty acids in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). This occurs through the Gαq/11 pathway, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a key trigger for insulin granule exocytosis.

FFAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LCFA Long-Chain FA FFAR1 FFAR1 LCFA->FFAR1 binds Gq11 Gαq/11 FFAR1->Gq11 activates PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Insulin Insulin Secretion Ca_release->Insulin potentiates

Caption: FFAR1 signaling pathway in pancreatic β-cells.

FFAR4 Signaling in Macrophages and Adipocytes

FFAR4 plays a significant role in mediating anti-inflammatory and insulin-sensitizing effects. In macrophages, activation of FFAR4 by omega-3 fatty acids inhibits inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs), through a β-arrestin-2-dependent mechanism. In adipocytes, FFAR4 signaling promotes adipogenesis and glucose uptake by increasing the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and facilitating the translocation of glucose transporter 4 (GLUT4) to the cell membrane.

FFAR4_Signaling cluster_macrophage Macrophage cluster_adipocyte Adipocyte Omega3 Omega-3 FA FFAR4_macro FFAR4 Omega3->FFAR4_macro BetaArrestin β-Arrestin 2 FFAR4_macro->BetaArrestin recruits Inflammation Inflammation (e.g., NF-κB) BetaArrestin->Inflammation inhibits LCFA Long-Chain FA FFAR4_adipo FFAR4 LCFA->FFAR4_adipo Gq11_ERK Gαq/11 → ERK1/2 FFAR4_adipo->Gq11_ERK PPARg ↑ PPARγ expression Gq11_ERK->PPARg GLUT4 GLUT4 Translocation Gq11_ERK->GLUT4 Adipogenesis Adipogenesis PPARg->Adipogenesis

Caption: Dual roles of FFAR4 signaling in macrophages and adipocytes.

FFAR2 and FFAR3 Signaling in Enteroendocrine Cells

In response to SCFAs produced by the gut microbiota, FFAR2 and FFAR3 in enteroendocrine L-cells stimulate the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). FFAR2 activation can proceed via Gαq/11, leading to Ca2+ mobilization and hormone release. Both FFAR2 and FFAR3 can also signal through Gαi/o to inhibit adenylyl cyclase, which can paradoxically contribute to GLP-1 secretion through mechanisms that are not fully elucidated but may involve βγ subunit signaling.

FFAR2_FFAR3_Signaling cluster_membrane L-Cell Membrane cluster_cytosol Cytosol SCFA SCFAs FFAR2 FFAR2 SCFA->FFAR2 FFAR3 FFAR3 SCFA->FFAR3 Gq11 Gαq/11 FFAR2->Gq11 activates Gio Gαi/o FFAR2->Gio activates FFAR3->Gio activates Ca_release Ca²⁺ Release Gq11->Ca_release triggers AC Adenylyl Cyclase Gio->AC inhibits Hormone_Release GLP-1 / PYY Secretion Gio->Hormone_Release modulates Ca_release->Hormone_Release stimulates

Caption: FFAR2 and FFAR3 signaling in enteroendocrine cells.

Experimental Protocols for Studying FFARs

Investigating the function of FFARs requires a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Calcium Flux Assay for Gαq/11 Coupling

This assay measures the transient increase in intracellular calcium concentration following the activation of Gαq/11-coupled receptors.

  • Cell Line: HEK293 cells stably expressing the FFAR of interest (e.g., FFAR1 or FFAR4).

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds (agonists, antagonists).

    • Positive control (e.g., ATP for endogenous purinergic receptors).

  • Methodology:

    • Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight to reach 80-90% confluency.

    • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove culture medium from cells, add the loading buffer, and incubate for 45-60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

    • Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence. Add the test compounds and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

    • Data Analysis: The change in fluorescence (peak - baseline) is proportional to the intracellular calcium concentration. Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine EC50 values.

cAMP Assay for Gαi/o Coupling

This assay quantifies the inhibition of cyclic AMP (cAMP) production, a hallmark of Gαi/o activation.

  • Cell Line: CHO or HEK293 cells stably expressing the FFAR of interest (e.g., FFAR2 or FFAR3).

  • Reagents:

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds (agonists).

    • cAMP detection kit (e.g., HTRF, ELISA, LANCE).

    • Cell lysis buffer.

  • Methodology:

    • Cell Plating: Seed cells in a suitable multi-well plate and culture overnight.

    • Pre-treatment: Starve cells in serum-free medium for 2-4 hours. Pre-incubate cells with test compounds for 15-30 minutes.

    • Stimulation: Add a fixed concentration of forskolin to all wells (except negative control) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.

    • Lysis and Detection: Stop the reaction and lyse the cells. Measure the cAMP concentration in the lysate using the chosen detection kit according to the manufacturer's instructions.

    • Data Analysis: The reduction in forskolin-stimulated cAMP levels indicates Gαi/o activation. Calculate the percent inhibition for each compound concentration and determine IC50 values.

Experimental Workflow for Agonist Screening

The following diagram illustrates a typical workflow for screening and characterizing novel FFAR agonists.

Experimental_Workflow cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_invivo In Vivo Evaluation Screen High-Throughput Screen (e.g., Calcium Flux Assay) DoseResponse Dose-Response & Potency (EC50/IC50 Determination) Screen->DoseResponse Identify Hits Selectivity Selectivity Panel (vs. other FFARs, related GPCRs) DoseResponse->Selectivity Signaling Signaling Pathway Analysis (cAMP, β-Arrestin Assays) Selectivity->Signaling PK Pharmacokinetics (PK) in Rodent Models Signaling->PK Select Lead Candidates GTT Glucose & Insulin Tolerance Tests (GTT/ITT) PK->GTT Metabolic Chronic Dosing Studies (Body Weight, Food Intake, etc.) GTT->Metabolic Lead Lead Optimization Metabolic->Lead

Caption: Workflow for FFAR agonist drug discovery.

Therapeutic Implications for Metabolic Diseases

The diverse roles of FFARs make them attractive targets for therapeutic intervention in several metabolic diseases.

  • Type 2 Diabetes: FFAR1 agonists have been developed to enhance insulin secretion in a glucose-dependent manner, which reduces the risk of hypoglycemia. Although some candidates like Fasiglifam (TAK-875) were discontinued due to liver toxicity, the target remains highly validated. Additionally, targeting FFAR4 to improve insulin sensitivity and FFAR2/3 to augment GLP-1 release represents viable strategies.

  • Obesity: Activation of FFAR4 promotes adipocyte differentiation and may help sequester excess lipids in adipose tissue, preventing ectopic fat deposition in the liver and muscle. The stimulation of PYY and GLP-1 secretion by FFAR2/3 agonists could also contribute to satiety and reduced food intake.

  • Inflammation and NAFLD: The potent anti-inflammatory effects of FFAR4 activation in macrophages are particularly relevant for NAFLD and the chronic low-grade inflammation associated with obesity and insulin resistance. By dampening inflammatory responses in the liver and adipose tissue, FFAR4 agonists could potentially slow the progression from simple steatosis to more severe non-alcoholic steatohepatitis (NASH).

Conclusion

Free fatty acid receptors are integral components of the body's nutrient-sensing network, playing pivotal roles in the regulation of glucose homeostasis, lipid metabolism, and inflammation. Their dysfunction is implicated in the pathogenesis of prevalent metabolic diseases. A deep understanding of their distinct signaling pathways and physiological functions is essential for the development of novel therapeutics. While challenges remain, particularly concerning ligand specificity and potential off-target effects, targeting FFAR1, FFAR2, FFAR3, and FFAR4 offers a promising, mechanism-based approach to combatting type 2 diabetes, obesity, and related metabolic disorders. Continued research into the nuanced biology of these receptors will be crucial for translating their therapeutic potential into clinical success.

References

Methodological & Application

AM-4668 In Vitro Assay Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vitro assessment of AM-4668, a potent agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of GPR40 modulation and its downstream effects.

This compound has been identified as a selective agonist for GPR40, a receptor primarily expressed in pancreatic β-cells that plays a crucial role in glucose-stimulated insulin secretion.[1][2] The activation of GPR40 by agonists like this compound initiates a signaling cascade that is a key area of research for the development of novel therapeutics for type 2 diabetes.[3][4]

Compound Profile: this compound

ParameterValueCell Line & Assay Type
Target Free Fatty Acid Receptor 1 (FFA1 / GPR40)-
Activity Agonist-
EC50 3.6 nMGPR40 transfected A9 cells (IP3 Assay)
EC50 36 nMCHO cells (GPR40 Aequorin Assay)

GPR40 Signaling Pathway

Activation of GPR40 by an agonist such as this compound initiates a signaling cascade predominantly through the Gαq subunit of its associated G protein.[2] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in the potentiation of glucose-stimulated insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AM4668 This compound GPR40 GPR40/FFA1 AM4668->GPR40 binds G_protein Gαq/11 GPR40->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release triggers Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca_release->Downstream leads to

GPR40 signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed protocols for two common in vitro assays used to characterize the activity of GPR40 agonists like this compound: an intracellular calcium mobilization assay and an IP3 accumulation assay.

Intracellular Calcium Mobilization Assay (Aequorin-based)

This protocol describes a method to measure the activation of GPR40 by detecting the resulting increase in intracellular calcium using the photoprotein aequorin. This assay is highly sensitive and provides a robust readout of receptor activation.

Experimental Workflow

Workflow for the aequorin-based calcium mobilization assay.

Materials:

  • Cells: Chinese Hamster Ovary (CHO) cells stably co-expressing human GPR40 and aequorin.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics, and appropriate selection agents.

  • Assay Plates: White, clear-bottom 96-well or 384-well plates.

  • Coelenterazine h: Stock solution (e.g., 1 mM in ethanol), stored at -20°C, protected from light.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound: Serial dilutions prepared in assay buffer.

  • Equipment: Luminometer with automated injectors.

Procedure:

  • Cell Seeding:

    • Culture CHO-GPR40-aequorin cells to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in culture medium.

    • Seed the cells into the assay plate at a density of 20,000-40,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Coelenterazine Loading:

    • Prepare a 5 µM working solution of coelenterazine h in assay buffer.

    • Aspirate the culture medium from the cell plate.

    • Add 50 µL of the coelenterazine h solution to each well.

    • Incubate the plate in the dark at room temperature for 2-4 hours to allow for the reconstitution of functional aequorin.

  • Compound Addition and Luminescence Detection:

    • Prepare serial dilutions of this compound in assay buffer.

    • Using the luminometer's automated injector, add the this compound dilutions to the respective wells.

    • Immediately measure the luminescence signal for 20-30 seconds.

Data Analysis:

  • The luminescence signal is proportional to the intracellular calcium concentration.

  • Plot the luminescence response against the concentration of this compound.

  • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

IP3 Accumulation Assay (HTRF-based)

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This method provides a reliable measure of Gq-coupled receptor activation.

Materials:

  • Cells: A9 cells (or other suitable host cells like CHO or HEK293) transiently or stably expressing human GPR40.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).

  • Assay Plates: 96-well or 384-well low-volume white plates.

  • IP-One HTRF Assay Kit: Commercially available kit containing IP1-d2 conjugate, anti-IP1 Eu3+ cryptate, and lysis buffer.

  • Stimulation Buffer: Typically provided in the assay kit, often containing LiCl to inhibit IP1 degradation.

  • This compound: Serial dilutions prepared in stimulation buffer.

  • Equipment: HTRF-compatible plate reader.

Procedure:

  • Cell Seeding:

    • Culture GPR40-expressing cells to 80-90% confluency.

    • Harvest and resuspend cells in culture medium.

    • Seed cells into the assay plate at an optimized density and incubate overnight.

  • Assay Protocol (Agonist Mode):

    • Aspirate the culture medium.

    • Add the prepared serial dilutions of this compound in stimulation buffer to the cells.

    • Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection:

    • Add the IP1-d2 conjugate followed by the anti-IP1 Eu3+ cryptate to each well according to the kit manufacturer's instructions.

    • Incubate the plate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

  • Plot the HTRF ratio against the concentration of this compound.

  • Determine the EC50 value from the resulting dose-response curve.

These protocols provide a foundation for the in vitro characterization of this compound and other GPR40 agonists. Researchers should optimize cell numbers, incubation times, and reagent concentrations for their specific experimental conditions to ensure robust and reproducible results.

References

Application Notes and Protocols for Cell-Based Assays of GPR40 Activation by AM-4668

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, its activation by medium and long-chain fatty acids leads to a glucose-dependent increase in insulin secretion.[2][3][4] This mechanism presents a lower risk of hypoglycemia compared to other insulin secretagogues. AM-4668 is a potent synthetic agonist of GPR40, demonstrating significant potential in preclinical studies. These application notes provide detailed protocols for two common cell-based assays to quantify the activation of GPR40 by this compound: an Inositol Monophosphate (IP1) accumulation assay and an intracellular calcium mobilization assay.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like this compound primarily initiates a signaling cascade through the Gαq subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium is a key event in the potentiation of glucose-stimulated insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Receptor G_protein Gαq GPR40->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Stimulates Release Ca_cyto ↑ Intracellular [Ca²⁺] Ca_ER->Ca_cyto Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca_cyto->Downstream Triggers AM4668 This compound (Agonist) AM4668->GPR40 Binds to G_protein->PLC Activates

Figure 1: GPR40 signaling pathway upon agonist binding.

Data Presentation: Potency of this compound

The potency of this compound in activating GPR40 has been determined using various in vitro cell-based assays. The following table summarizes the key quantitative data for this compound.

Assay TypeCell LineMeasured ParameterThis compound EC₅₀ (nM)Reference
IP3 AccumulationA9 cellsInositol Trisphosphate (IP3)3.6
Aequorin Calcium AssayCHO cellsIntracellular Ca²⁺36

Experimental Protocols

IP-One HTRF Assay for GPR40 Activation

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The HTRF (Homogeneous Time-Resolved Fluorescence) format provides a robust and high-throughput method for measuring Gq-coupled receptor activation.

Materials:

  • HEK293 cells stably expressing human GPR40 (e.g., GenScript, Cat. No. M00137)

  • DMEM, 10% FBS, 100 µg/ml hygromycin

  • IP-One HTRF Kit (e.g., Cisbio)

  • This compound

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293-hGPR40 cells in DMEM supplemented with 10% FBS and 100 µg/ml hygromycin.

    • Harvest cells and resuspend in stimulation buffer provided in the IP-One kit.

    • Dispense 5 µL of cell suspension (e.g., 15,000-20,000 cells) into each well of a 384-well plate.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in the stimulation buffer. A typical concentration range would be from 1 pM to 10 µM.

    • Add 2.5 µL of the this compound dilution or vehicle control to the respective wells.

  • Stimulation:

    • Incubate the plate for 30-60 minutes at 37°C to allow for receptor stimulation and IP1 accumulation.

  • Detection:

    • Add 2.5 µL of IP1-d2 conjugate (acceptor) to each well.

    • Add 2.5 µL of anti-IP1 cryptate (donor) to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

    • The ratio of the two fluorescence signals is inversely proportional to the amount of IP1 produced.

IP_One_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout seed_cells Seed GPR40-expressing cells in 384-well plate add_compound Add this compound to cells seed_cells->add_compound prep_compound Prepare serial dilutions of this compound prep_compound->add_compound incubate_stim Incubate 30-60 min at 37°C add_compound->incubate_stim add_d2 Add IP1-d2 (Acceptor) incubate_stim->add_d2 add_cryptate Add Anti-IP1 Cryptate (Donor) add_d2->add_cryptate incubate_detect Incubate 1 hr at RT add_cryptate->incubate_detect read_plate Read HTRF signal (665nm / 620nm) incubate_detect->read_plate

Figure 2: Experimental workflow for the IP-One HTRF assay.

Intracellular Calcium Mobilization FLIPR Assay

This assay directly measures the increase in intracellular calcium concentration following GPR40 activation. It utilizes a calcium-sensitive fluorescent dye and a Fluorometric Imaging Plate Reader (FLIPR) for high-throughput screening.

Materials:

  • CHO or HEK293 cells stably expressing human GPR40

  • Appropriate cell culture medium (e.g., F-12 or DMEM with supplements)

  • FLIPR Calcium Assay Kit (e.g., Molecular Devices) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a masking dye.

  • This compound

  • Black, clear-bottom 96- or 384-well plates

  • FLIPR or equivalent fluorometric plate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture GPR40-expressing cells to 80-90% confluency.

    • Seed cells into black, clear-bottom plates at a density of 40,000-80,000 cells/well for a 96-well plate (adjust for 384-well format) and incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's protocol, typically by mixing the calcium indicator dye with a masking agent in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well (for a 96-well plate).

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Plate Preparation:

    • Prepare a separate plate with a serial dilution of this compound at a concentration 4-fold higher than the final desired concentration. A typical final concentration range would be from 1 pM to 10 µM.

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to measure fluorescence intensity (e.g., excitation ~490 nm, emission ~525 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of the this compound solution from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout seed_cells Seed GPR40-expressing cells in assay plate (overnight) load_dye Load cells with calcium-sensitive dye (1 hr at 37°C) seed_cells->load_dye prep_compound Prepare 4x this compound dilutions in compound plate place_in_flipr Place cell and compound plates in FLIPR prep_compound->place_in_flipr load_dye->place_in_flipr read_baseline Read baseline fluorescence place_in_flipr->read_baseline add_and_read Add this compound and read kinetic fluorescence read_baseline->add_and_read analyze_data Analyze fluorescence change (ΔF) and calculate EC₅₀ add_and_read->analyze_data

Figure 3: Experimental workflow for the FLIPR calcium mobilization assay.

References

Application Notes and Protocols for the Use of AM-4668 in Pancreatic Beta-Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on AM-4668: Publicly available information on the compound this compound is limited. It has been identified as a potent agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1]. The protocols and notes provided herein are based on the known mechanism of action of GPR40 agonists in pancreatic beta-cell lines and are intended to serve as a comprehensive guide for investigating the effects of this compound and similar compounds.

Introduction

Pancreatic beta-cells play a crucial role in maintaining glucose homeostasis through the regulated secretion of insulin. Dysfunction or loss of these cells leads to diabetes mellitus. GPR40 has emerged as a promising therapeutic target for type 2 diabetes because its activation by free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS)[2][3][4]. This compound is a GPR40 agonist that can be utilized to study the role of GPR40 in beta-cell physiology and to evaluate its potential as an insulin secretagogue[1]. These application notes provide an overview of the mechanism of action, key quantitative data for GPR40 agonists, and detailed protocols for studying the effects of this compound in pancreatic beta-cell lines.

Mechanism of Action

GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic beta-cells. Upon binding of an agonist such as this compound, GPR40 primarily couples to the Gαq/11 subunit, initiating a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion. Some evidence also suggests the involvement of store-operated Ca2+ entry (SOCE) through the IP3R1/STIM1/Orai1 pathway in GPR40-mediated insulin secretion.

GPR40_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AM4668 This compound GPR40 GPR40 AM4668->GPR40 binds Gaq11 Gαq/11 GPR40->Gaq11 activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gaq11->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release InsulinVesicle Insulin Vesicle Ca_release->InsulinVesicle promotes fusion InsulinSecretion Potentiated Insulin Secretion InsulinVesicle->InsulinSecretion IP3R->Ca_release triggers

GPR40 Signaling Pathway in Pancreatic Beta-Cells.

Data Presentation

The following tables summarize quantitative data for this compound and other GPR40 agonists.

Table 1: Potency of this compound as a GPR40 Agonist

CompoundAssayCell LineEC50 (nM)Reference
This compoundIP3 AssayA9 cells3.6
This compoundAequorin AssayCHO cells36

Table 2: Effects of GPR40 Agonists on Insulin Secretion in Pancreatic Beta-Cell Lines

AgonistCell LineGlucose (mM)Agonist Conc.Fold Increase in Insulin SecretionReference
GW9508MIN62520 µM1.52 ± 0.04
Linoleic AcidMIN6HighNot specifiedAttenuated by GPR40 siRNA
Alpha-Linolenic AcidBRIN-BD115.6 & 16.7Dose-dependentSignificant increase
Compound ABRIN-BD115.6 & 16.7Dose-dependentSignificant increase
GSK137647BRIN-BD115.6 & 16.7Dose-dependentSignificant increase

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on pancreatic beta-cell lines. Common cell lines for these studies include MIN6, BRIN-BD11, and INS-1E.

Experimental_Workflow cluster_assays Functional Assays start Start: Pancreatic Beta-Cell Culture seed_plate Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for secretion) start->seed_plate culture Culture cells to desired confluency seed_plate->culture treatment Treat cells with this compound (various concentrations) and controls culture->treatment incubation Incubate for a defined period treatment->incubation viability Cell Viability Assay (MTT) incubation->viability secretion Insulin Secretion Assay (ELISA/RIA) incubation->secretion calcium Calcium Mobilization Assay (Fura-2) incubation->calcium data_analysis Data Analysis and Interpretation viability->data_analysis secretion->data_analysis calcium->data_analysis end End: Characterization of this compound Effects data_analysis->end

Experimental workflow for assessing this compound effects.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for a 24-well plate format and can be used with MIN6 or BRIN-BD11 cell lines.

Materials:

  • Pancreatic beta-cell line (e.g., MIN6, BRIN-BD11)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with appropriate supplements)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Insulin detection kit (ELISA or RIA)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed pancreatic beta-cells into a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Pre-incubation:

    • Gently wash the cells twice with PBS.

    • Pre-incubate the cells in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add fresh KRB buffer with low glucose (2.8 mM) or high glucose (16.7 mM).

    • For test conditions, add this compound at various final concentrations to wells containing both low and high glucose. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • Insulin Measurement:

    • Measure the insulin concentration in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.

  • Data Normalization (Optional but Recommended):

    • Lyse the cells in each well and measure the total protein or DNA content to normalize the insulin secretion data.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol uses a fluorescent calcium indicator, such as Fura-2 AM, and is suitable for high-throughput screening in a 96-well format.

Materials:

  • Pancreatic beta-cell line

  • Complete culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in the assay buffer.

    • Remove the culture medium and add the loading buffer to each well.

    • Incubate the plate in the dark at 37°C for 45-60 minutes.

  • Cell Washing:

    • Gently wash the cells twice with the assay buffer to remove excess dye.

    • Add fresh assay buffer to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reading.

    • Measure the baseline fluorescence for a few minutes.

    • Add this compound at various concentrations and continue to record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the metabolic activity of the cells, which is an indicator of cell viability.

Materials:

  • Pancreatic beta-cell line

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound, as a GPR40 agonist, holds potential for the study of pancreatic beta-cell function and as a therapeutic agent for type 2 diabetes. The provided application notes and protocols offer a framework for researchers to investigate its effects on insulin secretion, intracellular signaling, and cell viability in relevant beta-cell line models. Careful experimental design and data interpretation will be crucial in elucidating the precise role and therapeutic potential of this compound.

References

In Vivo Efficacy of Novel G-Protein Coupled Receptor Agonist AM-4668 in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the in vivo application and protocols for evaluating the therapeutic potential of AM-4668, a novel G-protein coupled receptor (GPCR) agonist, in mouse models of diabetes mellitus. As of the latest literature review, specific studies detailing this compound are not publicly available. Therefore, this document serves as a foundational template, outlining the standard methodologies and data presentation formats used in the preclinical assessment of anti-diabetic compounds. The protocols and examples provided are based on established practices in the field and can be adapted for the specific experimental design involving this compound.

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1][2] Animal models are crucial for understanding the pathophysiology of diabetes and for the preclinical evaluation of new therapeutic agents.[3][4][5] Rodent models, particularly mice, are widely used due to their genetic tractability and the availability of various strains that mimic different aspects of human diabetes.

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for summarizing the quantitative data from in vivo studies of this compound.

Table 1: Effects of this compound on Key Metabolic Parameters in Diabetic Mice

Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL)Non-Fasting Blood Glucose (mg/dL)Plasma Insulin (ng/mL)Body Weight (g)
Vehicle Control-
This compound
Positive Control

Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

Treatment GroupDose (mg/kg)AUC (mg/dL * min)
Vehicle Control-
This compound
Positive Control

Table 3: Insulin Tolerance Test (ITT) - Glucose Lowering (% of Baseline)

Treatment GroupDose (mg/kg)15 min30 min60 min
Vehicle Control-
This compound
Positive Control

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vivo efficacy of this compound in diabetic mouse models.

Induction of Type 1 Diabetes (T1D) Model

Objective: To induce insulin-deficient diabetes in mice using streptozotocin (STZ).

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Protocol:

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use.

  • Administer a single high dose of STZ (e.g., 150-200 mg/kg) via intraperitoneal (i.p.) injection to fasted mice. Alternatively, a multiple low-dose regimen (e.g., 40-50 mg/kg for 5 consecutive days) can be used to induce a more immune-mediated beta-cell destruction.

  • Monitor blood glucose levels daily from tail vein blood samples.

  • Mice with non-fasting blood glucose levels consistently above 250 mg/dL for three consecutive days are considered diabetic and are ready for the study.

High-Fat Diet (HFD)-Induced Type 2 Diabetes (T2D) Model

Objective: To induce insulin resistance and obesity-related diabetes.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • Glucometer and test strips

Protocol:

  • Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

  • Monitor body weight and food intake weekly.

  • Perform an oral glucose tolerance test (OGTT) to confirm the development of glucose intolerance.

  • Mice exhibiting significantly impaired glucose tolerance compared to age-matched, chow-fed controls are used for the study.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose disposal.

Materials:

  • Diabetic mice

  • This compound formulation

  • Vehicle control

  • D-glucose solution (2 g/kg body weight)

  • Glucometer and test strips

Protocol:

  • Fast mice for 6 hours with free access to water.

  • Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the glucose challenge.

  • At t=0, collect a baseline blood sample from the tail vein.

  • Administer the D-glucose solution via oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point.

Insulin Tolerance Test (ITT)

Objective: To evaluate the effect of this compound on insulin sensitivity.

Materials:

  • Diabetic mice

  • This compound formulation

  • Vehicle control

  • Human insulin solution (0.75-1.0 U/kg body weight)

  • Glucometer and test strips

Protocol:

  • Fast mice for 4-6 hours with free access to water.

  • Administer this compound or vehicle control at a predetermined time before the insulin challenge.

  • At t=0, collect a baseline blood sample from the tail vein.

  • Administer human insulin via intraperitoneal (i.p.) injection.

  • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

  • Measure blood glucose levels and express them as a percentage of the baseline value.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway for this compound and a general experimental workflow.

AM_4668_Signaling_Pathway cluster_cell Pancreatic Beta Cell AM4668 This compound GPCR Target GPCR AM4668->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA EPAC2 Epac2 cAMP->EPAC2 InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Mobilizes EPAC2->InsulinVesicles Primes InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Leads to

Caption: Hypothetical signaling cascade of this compound in pancreatic beta cells.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment & Monitoring cluster_assays Efficacy Assays cluster_analysis Final Analysis Induction Induce Diabetes (STZ or HFD) Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomize into Treatment Groups Confirmation->Grouping Treatment Daily Dosing: - Vehicle - this compound - Positive Control Grouping->Treatment Monitoring Monitor Body Weight, Food/Water Intake, Fasting Blood Glucose Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT ITT Insulin Tolerance Test (ITT) Monitoring->ITT Termination Euthanasia & Tissue Collection OGTT->Termination ITT->Termination Biochemical Plasma Insulin, Lipid Profile Termination->Biochemical

Caption: General workflow for in vivo studies of anti-diabetic compounds.

References

Application Note & Protocol: Oral Glucose Tolerance Test with AM-4668

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral glucose tolerance test (OGTT) is a fundamental preclinical and clinical assay used to assess glucose homeostasis and evaluate the efficacy of novel therapeutic agents for metabolic diseases such as type 2 diabetes. This document provides a detailed protocol for conducting an OGTT in a rodent model to investigate the effects of AM-4668, a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[1][2] Its activation by endogenous long-chain fatty acids or synthetic agonists like this compound has been shown to potentiate glucose-stimulated insulin secretion (GSIS) and stimulate the release of glucagon-like peptide-1 (GLP-1).[2][3] This dual mechanism makes GPR40 an attractive therapeutic target for improving glycemic control. This protocol outlines the materials, procedures, and data analysis for evaluating the impact of this compound on glucose tolerance.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed for evaluating the effect of an orally administered compound, this compound, on glucose tolerance in mice.[4]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)

  • Glucose solution (e.g., 20-40% D-glucose in sterile water)

  • Experimental animals (e.g., C57BL/6J mice, 8-12 weeks old)

  • Oral gavage needles

  • Blood glucose monitoring system (glucometer and test strips)

  • Microcentrifuge tubes for blood collection (if plasma analysis is required)

  • Animal scale

  • Heating lamp or pad (to facilitate blood collection)

Procedure:

  • Animal Acclimation and Fasting:

    • House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.

    • Fast the mice for 6-16 hours before the start of the experiment. Water should be available ad libitum. A 6-hour fast is often sufficient and may reduce the stress of prolonged food deprivation.

  • Baseline Blood Glucose Measurement (T = -30 min):

    • At 30 minutes before the administration of this compound, obtain a baseline blood glucose reading.

    • Warm the mouse tail using a heating lamp to increase blood flow.

    • Gently nick the tail vein with a sterile lancet and collect a small drop of blood for glucose measurement using a glucometer. Record this value as the -30 min time point.

  • Compound Administration (T = 0 min):

    • Weigh each mouse to accurately calculate the dose of this compound and glucose.

    • Administer this compound or vehicle solution to the respective groups of mice via oral gavage. The volume administered is typically 5-10 mL/kg body weight.

  • Glucose Challenge (T = 30 min):

    • Thirty minutes after the administration of this compound, administer a glucose solution (typically 1.5-2.5 g/kg body weight) via oral gavage to all mice.

  • Post-Glucose Blood Glucose Measurements:

    • Collect blood from the tail vein at various time points after the glucose challenge. Standard time points include 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Record the blood glucose levels for each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from T=30 to T=120 min for each mouse. The AUC provides a quantitative measure of glucose tolerance.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment groups to the vehicle control group.

Data Presentation

Quantitative data from the OGTT should be summarized in a clear and organized table to facilitate comparison between treatment groups.

Treatment GroupDose (mg/kg)NBlood Glucose (mg/dL) at T=-30 minBlood Glucose (mg/dL) at T=30 min (0 min post-glucose)Blood Glucose (mg/dL) at T=45 minBlood Glucose (mg/dL) at T=60 minBlood Glucose (mg/dL) at T=90 minBlood Glucose (mg/dL) at T=150 minAUC (mg/dL*min)
Vehicle-8
This compound18
This compound38
This compound108

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanism of this compound and the experimental procedure, the following diagrams are provided.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40/FFAR1 This compound->GPR40 Binds to PLC PLC GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_ER Ca2+ Release from ER IP3->Ca2_ER Insulin_Vesicle Insulin Vesicle Ca2_ER->Insulin_Vesicle Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Leads to

Caption: GPR40 signaling pathway activated by this compound.

OGTT_Workflow Fasting 1. Fast Mice (6-16h) Baseline_Glucose 2. Baseline Blood Glucose (T=-30 min) Fasting->Baseline_Glucose Compound_Admin 3. Administer this compound/Vehicle (T=0 min) Baseline_Glucose->Compound_Admin Glucose_Challenge 4. Oral Glucose Challenge (T=30 min) Compound_Admin->Glucose_Challenge Blood_Sampling 5. Blood Glucose Monitoring (15, 30, 60, 90, 120 min post-glucose) Glucose_Challenge->Blood_Sampling Data_Analysis 6. Data Analysis (AUC) Blood_Sampling->Data_Analysis

Caption: Experimental workflow for the OGTT with this compound.

References

Measuring cAMP Accumulation in Response to AM-4668 Treatment: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-4668 is a potent synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] GPR40 is a key therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion.[3][4][5] While GPR40 has been traditionally characterized as a Gq/11-coupled receptor that mediates its effects through the phospholipase C pathway and subsequent increases in intracellular calcium, recent evidence has revealed a more complex signaling profile. Emerging studies indicate that GPR40 can also couple to Gs or Gi proteins, leading to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels in an agonist-dependent manner, a phenomenon referred to as biased agonism.

This application note provides a detailed protocol for measuring cAMP accumulation in cells treated with this compound to investigate its potential to act as a biased agonist and modulate the adenylyl cyclase signaling pathway. Understanding the full signaling cascade of novel GPR40 agonists like this compound is critical for the development of safer and more effective therapeutics.

GPR40 Signaling Pathways

GPR40 activation can initiate distinct downstream signaling cascades depending on the coupled G protein. The canonical pathway involves Gαq activation, while alternative pathways involve Gαs or Gαi.

GPR40_Signaling cluster_membrane Cell Membrane GPR40 GPR40 (FFA1) Gq Gq/11 GPR40->Gq Activates Gs Gs GPR40->Gs Activates (Agonist-Dependent) Gi Gi GPR40->Gi Activates (Agonist-Dependent) AM4668 This compound AM4668->GPR40 Binds to PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Synthesizes Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition

Caption: GPR40 signaling pathways.

Experimental Design and Protocols

To comprehensively assess the effect of this compound on cAMP levels, it is crucial to design experiments that can detect both potential increases (Gs activation) and decreases (Gi activation) in cAMP. This typically involves stimulating the cells with this compound alone to test for Gs coupling and in combination with an adenylyl cyclase activator, such as forskolin, to test for Gi coupling.

General Experimental Workflow

Caption: General workflow for cAMP measurement.

Detailed Protocol: cAMP Accumulation Assay using HTRF

This protocol provides a method for measuring intracellular cAMP levels using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • HEK293 cells stably expressing human GPR40 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • White, low-volume 384-well plates

  • Multimode plate reader capable of HTRF detection

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend GPR40-expressing HEK293 cells in a complete culture medium.

    • Seed the cells into a white, 384-well plate at a density of 5,000-10,000 cells/well in 10 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in stimulation buffer (e.g., PBS with 1 mM IBMX) to create a dose-response curve (e.g., 10 µM to 0.1 nM).

    • For Gi coupling assessment, prepare solutions of this compound with a fixed concentration of forskolin (e.g., 5 µM).

    • Prepare a forskolin-only solution as a positive control for adenylyl cyclase activation.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 5 µL of the prepared this compound dilutions (with or without forskolin) to the respective wells.

    • Add 5 µL of stimulation buffer with DMSO (vehicle control) to control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis:

  • The HTRF ratio is inversely proportional to the amount of cAMP produced.

  • Plot the HTRF ratio against the log concentration of this compound.

  • For Gs activation, a decrease in the HTRF ratio with increasing this compound concentration indicates cAMP accumulation.

  • For Gi activation, an increase in the HTRF ratio in the presence of forskolin with increasing this compound concentration indicates inhibition of cAMP production.

  • Calculate EC50 or IC50 values using a non-linear regression analysis (e.g., sigmoidal dose-response).

Data Presentation

The quantitative data from the cAMP accumulation assays should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of this compound on cAMP Accumulation (Gs Pathway)

This compound Conc.Mean HTRF RatioStd. Deviation% of Max Response
Vehicle120005000%
0.1 nM118004505%
1 nM1050040037.5%
10 nM7000300125%
100 nM4500250187.5%
1 µM4000200200%
10 µM3900180202.5%
EC50 X.X nM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Forskolin-Stimulated cAMP Accumulation (Gi Pathway)

This compound Conc.Mean HTRF RatioStd. Deviation% Inhibition
Vehicle12000500N/A
Forskolin (5 µM)40002000%
+ 0.1 nM this compound4200220-2.5%
+ 1 nM this compound550028018.75%
+ 10 nM this compound800035050%
+ 100 nM this compound1050045081.25%
+ 1 µM this compound1150048093.75%
+ 10 µM this compound1180050097.5%
IC50 Y.Y nM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a framework for investigating the potential of this compound to modulate cAMP signaling through GPR40. By employing a robust cAMP detection method and a carefully designed experimental protocol, researchers can elucidate the biased agonism profile of this compound. This information is invaluable for understanding its mechanism of action and for the development of next-generation therapeutics targeting FFA1. The provided protocols can be adapted to other cAMP assay technologies, such as LANCE or ELISA, depending on the available instrumentation and resources.

References

Application Notes and Protocols for IP3 Turnover Assay Featuring GPR40 Agonist AM-4668

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Primarily expressed in pancreatic β-cells and enteroendocrine cells, its activation by endogenous long-chain fatty acids or synthetic agonists leads to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like GLP-1.[1][3]

The activation of GPR40 predominantly initiates signaling through the Gαq/11 protein pathway. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key event that contributes to insulin granule exocytosis.

This document provides a detailed protocol for an inositol monophosphate (IP1) accumulation assay, a robust method to quantify the IP3 turnover following the activation of GPR40 by agonists such as AM-4668. Since IP3 is rapidly metabolized, this assay measures the accumulation of its more stable downstream metabolite, IP1, providing a reliable readout of GPR40 activation. The protocol is based on the widely used Homogeneous Time-Resolved Fluorescence (HTRF®) competitive immunoassay format.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like this compound initiates a cascade of intracellular events leading to insulin secretion. The core of this pathway, which is targeted by the IP3 turnover assay, is the Gαq-PLC-IP3 axis.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Triggers Agonist This compound (Agonist) Agonist->GPR40 Binds ER->Ca_release Stimulates

Caption: GPR40 agonist-induced Gαq signaling pathway.

Quantitative Data for GPR40 Agonists

The following table summarizes the potency of this compound and other common GPR40 agonists determined by inositol phosphate (IP) accumulation assays. This data is crucial for selecting appropriate compound concentrations and for comparative analysis.

Compound NameAssay TypeCell LinePotency (EC50)Reference
This compound IP3 Assay A9 Cells 3.6 nM ****
This compoundAequorin AssayCHO Cells36 nM
AM-1638IP AccumulationA9 Cells13.1 nM
AM-6226IP AccumulationA9 Cells5.7 nM
AMG 837IP AccumulationA9 Cells11.0 nM
TAK-875IP AccumulationCHO-hGPR40~10-100 nM

Experimental Protocol: IP1 Accumulation Assay (HTRF)

This protocol describes the measurement of inositol monophosphate (IP1) accumulation in cells expressing GPR40 upon stimulation with an agonist like this compound. It is based on the HTRF IP-One assay principle.

Materials and Reagents
  • Cells: A recombinant cell line stably expressing human GPR40 (e.g., CHO-K1 or HEK293 cells). A9 cells have also been used.

  • GPR40 Agonist: this compound or other test compounds.

  • Assay Kit: HTRF IP-One Gq Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., F-12 or DMEM with supplements).

  • Assay Plates: White, opaque, 96-well or 384-well microplates suitable for fluorescence readings.

  • Reagents for Cell Culture: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.

  • HTRF-compatible Plate Reader: Capable of reading emission at 665 nm and 620 nm with excitation at 320-340 nm.

Experimental Workflow

IP1_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_stimulate Stimulation cluster_detect Detection seed_cells 1. Seed Cells (e.g., 20,000 cells/well in 384-well plate) incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight remove_medium 4. Remove Culture Medium incubate_overnight->remove_medium prep_compounds 3. Prepare Agonist Dilutions (in stimulation buffer + LiCl) add_agonist 5. Add Agonist Dilutions to Cells prep_compounds->add_agonist remove_medium->add_agonist incubate_stim 6. Incubate (30-60 min at 37°C) add_agonist->incubate_stim add_ip1_d2 7. Add IP1-d2 in Lysis Buffer incubate_stim->add_ip1_d2 add_ab_cryptate 8. Add Anti-IP1-Cryptate add_ip1_d2->add_ab_cryptate incubate_detect 9. Incubate (60 min at Room Temperature) add_ab_cryptate->incubate_detect read_plate 10. Read Plate (HTRF Reader) incubate_detect->read_plate

Caption: Workflow for the HTRF-based IP1 accumulation assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture GPR40-expressing cells to approximately 80-90% confluency.

  • Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

  • Perform a cell count and assess viability.

  • Seed the cells into a white, opaque microplate. The optimal seeding density should be determined empirically but a starting point is 20,000-40,000 cells per well for a 96-well plate or 15,000-20,000 for a 384-well plate.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Assay Performance

  • Compound Preparation:

    • Prepare serial dilutions of the GPR40 agonist (e.g., this compound) in the stimulation buffer provided with the kit. This buffer should contain Lithium Chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.

    • Also, prepare the IP1 standards for the standard curve as per the kit manufacturer's instructions.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared agonist dilutions and standards to the appropriate wells. Include a "no agonist" control (buffer only).

    • Incubate the plate at 37°C for a predetermined stimulation time (typically 30 to 60 minutes). This should be optimized for your specific cell line and receptor.

  • Detection:

    • Following the stimulation period, add the HTRF detection reagents. According to the standard IP-One protocol, this involves two sequential additions to all wells (including standards):

      • First, add the IP1-d2 conjugate (acceptor) diluted in lysis buffer.

      • Second, add the anti-IP1 Cryptate antibody (donor) diluted in lysis buffer.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Remove the plate seal.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis
  • Calculate HTRF Ratio: For each well, calculate the ratio of the fluorescence signals:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Generate Standard Curve: Plot the HTRF ratio for the IP1 standards against the known IP1 concentration. Use this curve to convert the HTRF ratios from the sample wells into concentrations of IP1.

  • Dose-Response Curve: Plot the calculated IP1 concentration against the logarithm of the agonist concentration.

  • Determine EC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the EC50 value for the agonist, which represents the concentration that produces 50% of the maximal response.

Conclusion

The IP1 accumulation assay is a highly effective and high-throughput compatible method for characterizing the activity of GPR40 agonists like this compound. By quantifying a stable downstream product of the Gαq signaling cascade, this assay provides a reliable measure of receptor activation. The detailed protocol and reference data provided herein serve as a comprehensive guide for researchers aiming to investigate the pharmacology of GPR40 and discover novel therapeutics for metabolic diseases.

References

Dissolving Novel or Uncharacterized Compounds for Cell Culture Experiments: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The introduction of novel chemical entities into cell culture systems is a fundamental step in drug discovery and basic research. However, many organic molecules, herein referred to by the placeholder "AM-4668," exhibit poor aqueous solubility, presenting a significant challenge for their uniform delivery to cells in vitro. This document provides a detailed, generalized protocol for the dissolution and application of such compounds in cell culture experiments. The primary method described utilizes dimethyl sulfoxide (DMSO) as a solvent to create a high-concentration stock solution, which is subsequently diluted to a working concentration in the cell culture medium. This approach is widely applicable to a variety of hydrophobic compounds.

Materials and Reagents

  • Compound of interest ("this compound")

  • High-purity, sterile-filtered dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, complete cell culture medium appropriate for the cell line in use

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, disposable pipette tips

  • Vortex mixer

  • Optional: Water bath or heat block, desiccator

Experimental Protocols

Preparation of a High-Concentration Stock Solution

The initial step involves dissolving the compound in a suitable organic solvent to create a concentrated stock solution. DMSO is a common choice due to its broad solvency and relatively low toxicity at low concentrations.

Procedure:

  • Determine the desired stock concentration. A common starting point for a stock solution is 10 mM. However, this may be adjusted based on the solubility of the compound and the desired final working concentrations.

  • Weigh the compound accurately. Use a calibrated analytical balance to weigh the desired amount of "this compound" powder.

  • Add the appropriate volume of DMSO. Transfer the weighed compound to a sterile tube and add the calculated volume of DMSO to achieve the desired stock concentration.

  • Facilitate dissolution. Vortex the solution vigorously. If the compound does not readily dissolve, gentle warming (e.g., 37°C in a water bath) for a short period may be employed. Sonication can also be used as an alternative.

  • Ensure complete dissolution. Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Sterile filter (optional but recommended). If the DMSO was not pre-sterilized or if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.

  • Store the stock solution appropriately. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Preparation of the Working Solution

The high-concentration stock solution is diluted into the cell culture medium to achieve the final desired experimental concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium remains non-toxic to the cells.

Procedure:

  • Determine the final working concentrations. These will be dictated by the experimental design (e.g., dose-response curve).

  • Calculate the required volume of stock solution. Use the formula M1V1 = M2V2 to determine the volume of the stock solution needed to achieve the desired final concentration in the total volume of the culture medium.

  • Prepare an intermediate dilution (optional but recommended). To avoid pipetting very small volumes and to ensure accurate dilution, it is often beneficial to first prepare an intermediate dilution of the stock solution in cell culture medium.

  • Add the stock solution to the culture medium. Directly add the calculated volume of the "this compound" stock solution to the pre-warmed complete cell culture medium.

  • Mix immediately and thoroughly. Immediately after adding the stock solution, gently mix the medium by pipetting or inverting the tube to prevent precipitation of the compound.

  • Prepare a vehicle control. It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound used.

  • Apply to cells. Add the prepared working solutions (and vehicle control) to the cell cultures.

Data Presentation

The following table summarizes key quantitative data for the preparation of "this compound" solutions for cell culture experiments.

ParameterRecommended Value/RangeNotes
Stock Solution
SolventDimethyl sulfoxide (DMSO)High-purity, sterile, cell culture grade.
Concentration1-100 mMDependent on compound solubility. A 10 mM stock is a common starting point.
Storage Temperature-20°C or -80°CProtect from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
Working Solution
DiluentComplete Cell Culture MediumPre-warmed to 37°C.
Final DMSO Concentration< 0.1% (v/v)This concentration is generally well-tolerated by most cell lines. However, the optimal concentration should be determined empirically.
Incubation with CellsVariesDependent on the experimental endpoint.
Vehicle Control
CompositionCell Culture Medium + SolventThe concentration of the solvent should match the highest concentration used for the test compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing a compound for cell culture experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell Culture Experiment weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot & Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix add_to_cells Add to Cells mix->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing a poorly soluble compound for cell culture.

Hypothetical Signaling Pathway

As the mechanism of action for "this compound" is unknown, the following diagram illustrates a hypothetical signaling pathway that could be investigated. This example depicts the inhibition of a generic kinase cascade.

G AM4668 This compound Kinase1 Kinase A AM4668->Kinase1 Inhibition Receptor Cell Surface Receptor Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway showing inhibition of Kinase A by this compound.

Conclusion and Recommendations

The protocol outlined in this document provides a robust and generally applicable method for the dissolution and use of poorly water-soluble compounds, such as the notional "this compound," in cell culture experiments. Key to successful and reproducible results is the careful preparation of stock and working solutions, with particular attention paid to the final solvent concentration to minimize cytotoxicity. Researchers should always perform preliminary experiments to determine the optimal solvent concentration and to assess the stability of the compound in the culture medium over the course of the experiment. Given that no specific information for a compound named "this compound" is publicly available, it is imperative for the user to have access to the compound's specific physicochemical properties to refine this generalized protocol.

AM-4668: Application Notes and Protocols for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-4668 is a potent and selective agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for the management of type 2 diabetes mellitus due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Unlike other insulin secretagogues, GPR40 agonists have a lower risk of hypoglycemia because their action is dependent on elevated glucose levels. This compound represents an optimized phenylpropanoic acid derivative with improved potency and excellent pharmacokinetic properties, making it a valuable tool for investigating the role of GPR40 in metabolic regulation.

These application notes provide an overview of the utility of this compound in metabolic research, complete with detailed protocols for key in vitro and in vivo experiments and a summary of its pharmacological data.

Mechanism of Action

This compound acts as an agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells. The binding of this compound to GPR40 initiates a signaling cascade that enhances the β-cell response to glucose.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Insulin_Exocytosis Insulin Granule Exocytosis Ca_increase->Insulin_Exocytosis Potentiates PKC->Insulin_Exocytosis Potentiates Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell via Metabolism Glucose Metabolism (↑ ATP:ADP ratio) GLUT2->Metabolism Metabolism->Insulin_Exocytosis Triggers

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound [1][2]

Assay SystemCell LineParameterValue
GPR40 IP3 AssayA9 cellsEC503.6 nM
GPR40 Aequorin AssayCHO cellsEC5036 nM

Table 2: Pharmacokinetic Properties of this compound in Different Species [2]

SpeciesDosingT1/2 (h)Cmax (µM)AUC (µM*h)F (%)
Mouse10 mg/kg po2.610.343.182
Rat10 mg/kg po3.311.555.4100
Dog1 mg/kg po3.61.67.9100
Monkey1 mg/kg po4.80.84.6100

Abbreviations: T1/2, half-life; Cmax, maximum plasma concentration; AUC, area under the curve; F, oral bioavailability; po, oral administration.

Experimental Protocols

In Vitro Assays

1. GPR40-Mediated Intracellular Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to stimulate intracellular calcium release in cells expressing GPR40.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing human GPR40 (hGPR40)

  • Assay buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Plating: Seed the hGPR40-CHO cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Aspirate the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. After the final wash, leave a final volume of 100 µL of assay buffer in each well.

  • Compound Preparation: Prepare a dilution series of this compound in assay buffer from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

  • Compound Addition: After establishing a stable baseline fluorescence, use the instrument's injector to add 100 µL of the this compound dilutions to the respective wells.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow A Seed hGPR40-CHO cells in 96-well plate B Incubate overnight A->B C Load cells with Fluo-4 AM B->C D Incubate for 1 hour C->D E Wash cells twice D->E F Add this compound dilutions E->F G Measure fluorescence in plate reader F->G H Analyze data and calculate EC50 G->H

2. Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol assesses the effect of this compound on insulin secretion from isolated pancreatic islets in the presence of low and high glucose concentrations.

Materials:

  • Isolated pancreatic islets (e.g., from mice or rats)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • This compound stock solution (in DMSO)

  • Collagenase for islet isolation

  • Ficoll gradient for islet purification

  • Insulin ELISA kit

  • 24-well culture plates

Protocol:

  • Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by Ficoll gradient purification.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into the wells of a 24-well plate. Pre-incubate the islets in KRBB with 2.8 mM glucose for 1 hour at 37°C to allow them to equilibrate.

  • Incubation with this compound: After the pre-incubation, replace the buffer with fresh KRBB containing either 2.8 mM or 16.7 mM glucose, with or without various concentrations of this compound. The final DMSO concentration should be kept constant across all conditions.

  • Sample Collection: Incubate for 1-2 hours at 37°C. At the end of the incubation, collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the number of islets per well. Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.

In Vivo Assay

1. Oral Glucose Tolerance Test (OGTT) in Mice

This protocol evaluates the effect of this compound on glucose disposal in vivo.

Materials:

  • Male C57BL/6 mice (or a relevant diabetic mouse model)

  • This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

  • Glucose solution (2 g/kg) for oral gavage

  • Handheld glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)

Protocol:

  • Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: On the day of the experiment, record the body weight of each mouse. Take a baseline blood sample (t=0 min) from the tail vein and measure the blood glucose concentration.

  • This compound Administration: Administer this compound or vehicle solution to the mice via oral gavage.

  • Glucose Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer the glucose solution (2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Measure the blood glucose concentration at each time point.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC values between the this compound treated group and the vehicle control group.

OGTT_Workflow A Fast mice overnight B Measure baseline blood glucose (t=0) A->B C Administer this compound or vehicle (po) B->C D Administer glucose (2 g/kg, po) C->D E Measure blood glucose at 15, 30, 60, 90, 120 min D->E F Plot glucose excursion and calculate AUC E->F

Conclusion

This compound is a valuable pharmacological tool for the investigation of GPR40 function in metabolic diseases. Its high potency and favorable pharmacokinetic profile make it suitable for both in vitro and in vivo studies aimed at understanding the role of GPR40 in glucose homeostasis and as a potential therapeutic agent for type 2 diabetes. The protocols provided herein offer a starting point for researchers to explore the metabolic effects of this compound.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of AM-4668

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the pharmacokinetic properties of a compound specifically designated "AM-4668" is not available at this time. The following application notes and protocols are presented as a detailed template based on established methodologies for the preclinical pharmacokinetic analysis of novel chemical entities. The data presented herein is illustrative and should be replaced with compound-specific experimental results.

Introduction

These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) analysis of this compound, a novel therapeutic candidate. The characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a critical component of preclinical development.[1][2] This document outlines the in vitro and in vivo experimental protocols employed to determine the PK profile of this compound in various preclinical models, offering insights into its potential for clinical success. The data and methodologies are intended to guide researchers, scientists, and drug development professionals in their evaluation of this compound.

In Vitro ADME Profile of this compound

A series of in vitro assays were conducted to assess the metabolic stability and plasma protein binding of this compound across different species. These studies are crucial for predicting in vivo behavior and potential drug-drug interactions.[1][3]

Data Summary

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse15.291.2
Rat28.947.8
Dog45.130.6
Monkey55.824.8
Human62.522.1

Table 2: Plasma Protein Binding of this compound

SpeciesPercent Bound (%)
Mouse92.3
Rat95.1
Dog97.6
Monkey96.8
Human98.2
Experimental Protocols

Protocol 1: Metabolic Stability in Liver Microsomes

  • Objective: To determine the rate of metabolism of this compound in liver microsomes from various species.

  • Materials: this compound, liver microsomes (mouse, rat, dog, monkey, human), NADPH regenerating system, phosphate buffer (pH 7.4), positive control compound (e.g., testosterone), quenching solution (e.g., acetonitrile with internal standard).

  • Procedure:

    • Pre-warm a solution of liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.

    • Add this compound to a final concentration of 1 µM and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to the quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of remaining this compound using LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of this compound over time.

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis

  • Objective: To determine the extent of this compound binding to plasma proteins.

  • Materials: this compound, plasma (mouse, rat, dog, monkey, human), equilibrium dialysis apparatus with semi-permeable membranes, phosphate buffered saline (PBS, pH 7.4).

  • Procedure:

    • Load one chamber of the dialysis cell with plasma containing this compound (e.g., 5 µM).

    • Load the adjacent chamber with PBS.

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of this compound in both samples by LC-MS/MS.

  • Data Analysis: The percent bound is calculated using the concentrations in the plasma and buffer chambers at equilibrium.

In Vivo Pharmacokinetic Profile of this compound

In vivo studies were conducted in mice, rats, and dogs to characterize the pharmacokinetic behavior of this compound following intravenous and oral administration.

Data Summary

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.080.5
AUC₀-t (ng*h/mL)18754250
t½ (h)2.12.5
CL (mL/min/kg)8.9-
Vd (L/kg)1.8-
F (%)-45.3

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1100720
Tmax (h)0.080.75
AUC₀-t (ng*h/mL)22005500
t½ (h)3.54.1
CL (mL/min/kg)7.6-
Vd (L/kg)2.3-
F (%)-50.0

Table 5: Pharmacokinetic Parameters of this compound in Dogs

ParameterIntravenous (0.5 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL)800450
Tmax (h)0.11.5
AUC₀-t (ng*h/mL)16006400
t½ (h)5.86.2
CL (mL/min/kg)5.2-
Vd (L/kg)2.8-
F (%)-80.0
Experimental Protocol

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration in mice and rats.

  • Animals: Male ICR mice (n=3 per time point) and Sprague-Dawley rats (n=3 per group) with jugular vein catheters.

  • Dosing:

    • Intravenous (IV): Administer this compound as a bolus injection via the tail vein (mice) or jugular vein catheter (rats).

    • Oral (PO): Administer this compound by oral gavage.

  • Sample Collection:

    • Collect blood samples (approximately 50-100 µL) from the retro-orbital sinus (mice) or jugular vein catheter (rats) at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, F) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin®.

Visualizations

Experimental Workflow

G cluster_0 In Vitro ADME cluster_1 In Vivo Pharmacokinetics cluster_2 Bioanalysis & Data Processing Metabolic Stability Metabolic Stability Pharmacokinetic Modeling Pharmacokinetic Modeling Metabolic Stability->Pharmacokinetic Modeling Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Pharmacokinetic Modeling CYP450 Inhibition CYP450 Inhibition CYP450 Inhibition->Pharmacokinetic Modeling Animal Dosing (IV & PO) Animal Dosing (IV & PO) Blood Sampling Blood Sampling Animal Dosing (IV & PO)->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis LC-MS/MS Analysis->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: Preclinical pharmacokinetic analysis workflow for this compound.

Hypothetical Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 M1 (Hydroxylation) This compound->M1 CYP3A4 M2 M2 (N-dealkylation) This compound->M2 CYP2D6 M3 M3 (Oxidation) This compound->M3 CYP3A4 M1_G M1-Glucuronide M1->M1_G UGT1A1 Elimination Elimination M2->Elimination M3->Elimination M1_G->Elimination

Caption: Hypothetical metabolic pathways for this compound.

References

Troubleshooting & Optimization

Troubleshooting AM-4668 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AM-4668

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a potent agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). It is an orally bioavailable small molecule that has been investigated for its potential in treating type 2 diabetes.[1]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended starting point?

For many poorly water-soluble small molecules like this compound, the recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[2][3] Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing capabilities for a wide array of organic compounds. From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically less than 0.5% v/v) to avoid off-target effects on your biological system.

Q3: My this compound precipitated after diluting the DMSO stock solution into my cell culture medium. What could be the cause?

Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds and can be attributed to several factors:

  • Poor Aqueous Solubility: Many small molecules, especially those targeting receptors like GPR40, have inherently low solubility in water-based solutions like cell culture media.

  • High Final Concentration: Your target experimental concentration might be higher than the solubility limit of this compound in the specific medium.

  • Solvent Shock: The rapid change from a high-concentration organic solvent environment (DMSO) to an aqueous one can cause the compound to "crash out" of the solution.

  • Media Components: Proteins, salts, and pH buffers in the cell culture medium can interact with this compound and decrease its solubility.

  • Temperature Fluctuations: Changes in temperature, for instance, moving from room temperature to a 37°C incubator, can alter the solubility of some compounds.

  • pH of the Medium: The pH of standard cell culture media (around 7.4) can influence the ionization state of a compound, which in turn affects its solubility.

Q4: Are there alternative solvents to DMSO for preparing a stock solution of this compound?

Yes, besides DMSO, other common organic solvents for preparing stock solutions of hydrophobic compounds include ethanol, methanol, and dimethylformamide (DMF). The ideal solvent choice depends on the specific characteristics of your compound and the tolerance of your experimental setup to that solvent.

Troubleshooting Guide for this compound Solubility

If you are encountering persistent solubility issues with this compound, follow this tiered troubleshooting guide.

Tier 1: Optimizing the Stock Solution and Dilution
  • Check the Stock Solution: First, ensure your this compound stock solution in DMSO is fully dissolved and free of any visible precipitate. If not, gentle warming in a 37°C water bath or brief sonication may help. If precipitation persists, the stock concentration may be too high, and a new, more dilute stock solution should be prepared.

  • Optimize the Dilution Method:

    • Pre-warm the medium: Make sure your cell culture medium or aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

    • Stir while adding: Add the stock solution dropwise to the rapidly stirring or vortexing aqueous medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.

Tier 2: Modifying the Vehicle/Solvent System

If optimizing the dilution is not sufficient, you may need to alter the composition of your solvent system.

  • Co-Solvent Systems: Using a mixture of solvents can sometimes improve solubility. You can try preparing stock solutions in combinations like DMSO/ethanol.

  • Use of Surfactants: For particularly challenging compounds, adding a biocompatible surfactant such as Tween® 20 or Pluronic® F-68 to the aqueous medium at a low concentration (e.g., 0.01-0.1%) can help maintain solubility.

  • pH Adjustment: If your experimental system allows, adjusting the pH of the final aqueous medium can significantly impact the solubility of ionizable compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name(βS)-β-[4-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]phenyl)-3-isoxazolepropanoic acid
Molecular FormulaC24H19F3N2O4S
Molecular Weight488.48 g/mol
Purity≥98% (HPLC)
Biological TargetFFA1 (GPR40) Agonist

Table 2: Reported Solubility of this compound

SolventSolubilitySource
DMSOSoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • If undissolved material is present, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended by the supplier.

Protocol 2: Pre-Assay Solubility Check

Objective: To determine the maximum soluble concentration of this compound in the final experimental medium.

Materials:

  • This compound DMSO stock solution

  • Experimental aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator set to the experimental temperature (e.g., 37°C)

  • Microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your final experimental medium.

  • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Incubate the dilutions at the experimental temperature for a duration relevant to your planned experiment (e.g., 2, 6, or 24 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).

  • For a more detailed examination, view the solutions under a microscope.

  • The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these specific conditions.

Visualizations

GPR40_Signaling_Pathway AM4668 This compound GPR40 GPR40 (FFA1) AM4668->GPR40 binds & activates Gq Gαq GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Generalized GPR40 signaling pathway activated by this compound.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound check_stock Is stock solution (in DMSO) fully dissolved? start->check_stock dissolve_stock Action: Gently warm (37°C) or sonicate stock solution check_stock->dissolve_stock No check_precipitation Does precipitation occur upon dilution into aqueous buffer? check_stock->check_precipitation Yes dissolve_stock->check_stock remake_stock Action: Prepare a new, lower concentration stock dissolve_stock->remake_stock If still not dissolved remake_stock->check_stock optimize_dilution Tier 1: Optimize Dilution - Pre-warm aqueous buffer - Add stock dropwise with stirring check_precipitation->optimize_dilution Yes success Success: Proceed with experiment check_precipitation->success No still_precipitates Still precipitates? optimize_dilution->still_precipitates modify_vehicle Tier 2: Modify Vehicle - Use co-solvents - Add surfactants (e.g., Tween-20) - Adjust pH (if possible) still_precipitates->modify_vehicle Yes still_precipitates->success No solubility_test Action: Perform pre-assay solubility test to find max [C] modify_vehicle->solubility_test solubility_test->success Precipitate resolved fail Consider alternative formulation strategies solubility_test->fail Precipitate persists

Caption: Workflow for troubleshooting this compound solubility issues. Caption: Workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Off-Target Effects of GPR40 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR40 agonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with GPR40 agonists?

A1: The most significant off-target effect reported, particularly for the clinical candidate fasiglifam (TAK-875), is drug-induced liver injury (DILI).[1][2][3][4][5] Another concern, which may be considered an on-target effect depending on the specific mechanism, is β-cell toxicity, which has been observed with some GPR40 AgoPAMs (agonist and positive allosteric modulators).

Q2: Is liver toxicity a class-wide effect for all GPR40 agonists?

A2: Current evidence suggests that DILI is not a hallmark of all GPR40 agonists but is linked to the intrinsic properties of individual compounds. For instance, the novel GPR40 agonist CPL207280 has demonstrated a much-improved liver safety profile compared to TAK-875 in preclinical studies. The primary mechanism behind TAK-875-induced liver injury is believed to be the formation of a reactive acyl glucuronide metabolite.

Q3: What is the proposed mechanism of TAK-875-induced liver toxicity?

A3: The hepatotoxicity of TAK-875 is thought to be multifactorial. A key factor is its metabolism to a reactive acyl glucuronide (TAK-875AG). This metabolite, along with the parent compound, can inhibit essential hepatobiliary transporters like the bile salt export pump (BSEP), multidrug resistance-associated proteins (MRPs), and organic anion-transporting polypeptides (OATPs). This inhibition can lead to the accumulation of toxic bile acids in hepatocytes. Additionally, TAK-875 has been shown to impair mitochondrial function.

Q4: Are there different signaling pathways activated by different GPR40 agonists?

A4: Yes, GPR40 agonists can exhibit biased agonism. Partial agonists, like TAK-875, primarily signal through the Gαq pathway, leading to increased intracellular calcium and glucose-dependent insulin secretion. In contrast, AgoPAMs (or "full agonists") can activate both Gαq and Gαs signaling pathways. The Gαs pathway activation leads to an increase in cAMP, which is associated with robust incretin (GLP-1 and GIP) secretion. Some agonists have also been shown to engage β-arrestin-dependent signaling pathways.

Q5: What is the nature of β-cell toxicity associated with some GPR40 agonists?

A5: The β-cell toxicity observed with certain GPR40 AgoPAMs is considered a potential on-target effect mediated by GPR40 itself. Chronic activation of the receptor by these specific agonists can lead to ER stress and subsequent impairment of β-cell function and hyperglycemia in animal models. However, this toxicity appears to be compound-specific and has not been reported for partial agonists like TAK-875 or for all AgoPAMs, such as SCO-267.

Troubleshooting Guides

Issue 1: Observed Hepatotoxicity in Preclinical Studies

Q: My GPR40 agonist is showing signs of liver toxicity (e.g., elevated ALT levels) in animal models or in vitro hepatocyte assays. How can I troubleshoot this?

A:

  • Investigate the Formation of Reactive Metabolites: The primary cause of TAK-875's liver toxicity was the formation of a reactive acyl glucuronide.

    • Action: Perform metabolic profiling studies using liver microsomes or hepatocytes from different species (rat, monkey, human) to identify if your compound forms an acyl glucuronide or other potentially reactive metabolites.

  • Assess Inhibition of Hepatobiliary Transporters: Inhibition of key transporters like BSEP, MRPs, OATPs, and NTCP can lead to the accumulation of toxic bile acids.

    • Action: Conduct in vitro transporter inhibition assays to determine the IC50 values of your agonist and its major metabolites against a panel of relevant hepatic transporters. Compare these values to those of known hepatotoxins like TAK-875.

  • Evaluate Mitochondrial Function: Mitochondrial impairment is another mechanism implicated in DILI.

    • Action: Perform mitochondrial toxicity assays. A common approach is to compare the cytotoxicity of your compound in cells grown in glucose-rich versus galactose-rich media. Cells grown in galactose are more reliant on mitochondrial respiration for ATP production and are thus more sensitive to mitochondrial toxicants. Seahorse XF analysis can also be used to directly measure effects on mitochondrial respiration.

  • Consider Compound-Specific Properties: DILI is not considered a class-wide effect for GPR40 agonists.

    • Action: If significant liabilities are identified, consider medicinal chemistry efforts to modify the structure of your agonist to reduce the formation of reactive metabolites or its affinity for hepatic transporters, while retaining on-target potency.

Issue 2: Unexpected In Vivo Efficacy or β-Cell Dysfunction

Q: My GPR40 agonist shows good in vitro potency but poor in vivo efficacy, or I am observing signs of β-cell dysfunction with chronic dosing. What should I investigate?

A:

  • Characterize the Signaling Profile: Different GPR40 agonists can activate distinct signaling pathways, which may influence their in vivo effects.

    • Action: Profile your agonist's activity in both Gαq (e.g., calcium mobilization or IP1 accumulation assays) and Gαs (e.g., cAMP accumulation assays) signaling pathways. Also, consider evaluating β-arrestin recruitment. An agonist that only activates Gαq may have a different physiological effect than one that also activates Gαs and promotes incretin secretion.

  • Evaluate for On-Target β-Cell Toxicity (Especially for AgoPAMs): Chronic stimulation by some AgoPAMs can lead to β-cell ER stress and dysfunction.

    • Action: In long-term in vitro studies with pancreatic β-cell lines or isolated islets, assess markers of ER stress (e.g., CHOP expression) and β-cell function (e.g., glucose-stimulated insulin secretion) following prolonged exposure to your agonist.

  • Assess Off-Target Selectivity: While many GPR40 agonists are highly selective, off-target activities could contribute to unexpected phenotypes.

    • Action: Screen your compound against a broad panel of other GPCRs, ion channels, and enzymes to ensure its selectivity for GPR40.

Quantitative Data

Table 1: Inhibition of Hepatobiliary Transporters by GPR40 Agonists (IC50 in µM)

TransporterTAK-875CPL207280Reference
Efflux Transporters
BSEPLow Concentration>10-fold higher than TAK-875
MRP248.1No Affinity
MRP331.8No Affinity
MRP4Potent Inhibitor>10-fold less potent than TAK-875
Influx Transporters
NTCPSimilar to CPL207280Similar to TAK-875
OAT1Potent Inhibitor>10-fold less potent than TAK-875
OAT2v1Potent Inhibitor>10-fold less potent than TAK-875
OATP1A2Potent Inhibitor>10-fold less potent than TAK-875
OATP1B1Potent Inhibitor>10-fold less potent than TAK-875

Note: "Low Concentration" for TAK-875 BSEP inhibition indicates potent activity as reported in the source, though a specific IC50 value was not provided in that context.

Table 2: Clinical Incidence of Liver Injury with TAK-875

ParameterObservationReference
Elevated ALT (>3x ULN)2.7% of patients in Phase II and III clinical trials

Experimental Protocols

1. Hepatobiliary Transporter Inhibition Assay

  • Principle: This assay evaluates the ability of a test compound to inhibit the function of key hepatic uptake (e.g., OATPs, NTCP) and efflux (e.g., BSEP, MRPs) transporters. This is typically done using cell lines that overexpress the specific transporter of interest.

  • General Methodology:

    • Cell Culture: Maintain cell lines stably overexpressing a single human hepatobiliary transporter (e.g., OATP1B1-CHO, BSEP-HEK293).

    • Assay Execution:

      • Plate the cells in appropriate multi-well plates.

      • Pre-incubate the cells with various concentrations of the GPR40 agonist or a positive control inhibitor.

      • Add a known fluorescent or radiolabeled probe substrate for the specific transporter being assayed (e.g., estradiol 17-β-D-glucuronide for OATP1B1/1B3).

      • Incubate for a defined period to allow for substrate uptake (for uptake transporters) or to measure inhibition of efflux (for efflux transporters, often using membrane vesicles).

    • Detection: After incubation, wash the cells to remove extracellular substrate. Lyse the cells and measure the intracellular concentration of the probe substrate using LC-MS/MS or a fluorescence plate reader.

    • Data Analysis: Calculate the percent inhibition of transporter activity at each concentration of the agonist compared to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

2. Mitochondrial Toxicity "Glu/Gal" Assay

  • Principle: This cell-based assay identifies compounds that cause mitochondrial dysfunction by exploiting cellular metabolism. Most cell lines preferentially use glycolysis for energy when grown in high-glucose media (Crabtree effect). When glucose is replaced with galactose, cells are forced to rely on mitochondrial oxidative phosphorylation for ATP production. A compound that is significantly more toxic in galactose media is likely a mitochondrial toxicant.

  • General Methodology:

    • Cell Culture: Culture cells (e.g., HepG2) in two types of media: one containing high glucose (e.g., 25 mM) and another where glucose is replaced with galactose (e.g., 10 mM).

    • Compound Treatment: Plate the cells in both types of media and treat with a range of concentrations of the GPR40 agonist for a set period (e.g., 24-72 hours).

    • Viability Assessment: Measure cell viability using a standard method such as the MTT assay, which measures metabolic activity.

    • Data Analysis: Determine the IC50 value for the agonist in both the glucose and galactose media. A significantly lower IC50 (e.g., >3-fold) in the galactose medium compared to the glucose medium indicates potential mitochondrial toxicity.

3. Acyl Glucuronide Formation Assay

  • Principle: This in vitro assay determines if a carboxylic acid-containing compound, such as many GPR40 agonists, is metabolized to a potentially reactive acyl glucuronide.

  • General Methodology:

    • Incubation: Incubate the GPR40 agonist with liver microsomes (from human or other relevant species) or plated hepatocytes. The incubation mixture must be fortified with the cofactor UDPGA (uridine 5'-diphospho-glucuronic acid).

    • Sample Preparation: After a set incubation time, stop the reaction (e.g., with acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

    • LC-MS/MS Analysis: Analyze the supernatant using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

    • Data Interpretation: Look for a metabolite with a mass corresponding to the parent compound plus the mass of glucuronic acid (176 Da). The identity of the acyl glucuronide can be confirmed by its fragmentation pattern in the mass spectrometer. The rate of formation can be quantified by including a standard.

Visualizations

GPR40_Signaling_Pathways cluster_agonists GPR40 Agonists cluster_receptor GPR40 Receptor cluster_pathways Downstream Signaling Partial_Agonist Partial Agonist (e.g., TAK-875) GPR40 GPR40 Partial_Agonist->GPR40 AgoPAM AgoPAM (Full Agonist) AgoPAM->GPR40 Gq Gαq Activation GPR40->Gq Partial & AgoPAM Gs Gαs Activation GPR40->Gs AgoPAM only PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Activation Gs->AC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Incretin Incretin (GLP-1) Secretion cAMP->Incretin Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin Incretin->Insulin

Caption: GPR40 agonist signaling pathways.

TAK875_Toxicity_Mechanism cluster_liver Hepatocyte cluster_transporters Hepatobiliary Transporters TAK875 TAK-875 Metabolism Metabolism (UGT Enzymes) TAK875->Metabolism BSEP BSEP TAK875->BSEP Inhibition MRPs MRPs TAK875->MRPs Inhibition Mitochondrion Mitochondrion TAK875->Mitochondrion Inhibition of Respiration TAK875AG Reactive Acyl Glucuronide (TAK-875AG) Metabolism->TAK875AG TAK875AG->BSEP Inhibition TAK875AG->MRPs Inhibition Hepatotoxicity Hepatotoxicity TAK875AG->Hepatotoxicity Covalent Binding Bile_Acids Bile Acids BSEP->Bile_Acids Efflux Accumulation Bile Acid Accumulation BSEP->Accumulation Blocked Efflux Mito_Dysfunction Mitochondrial Dysfunction Mitochondrion->Mito_Dysfunction Accumulation->Mito_Dysfunction Accumulation->Hepatotoxicity Mito_Dysfunction->Hepatotoxicity

Caption: Proposed mechanism of TAK-875 liver toxicity.

Troubleshooting_Workflow Start Start: Observed Hepatotoxicity (in vitro / in vivo) Step1 Step 1: Assess formation of reactive metabolites (e.g., Acyl Glucuronide) Start->Step1 Step2 Step 2: Screen for inhibition of key hepatobiliary transporters (BSEP, MRPs, OATPs) Step1->Step2 Step3 Step 3: Evaluate for mitochondrial toxicity (e.g., Glu/Gal Assay) Step2->Step3 Decision Are significant liabilities identified? Step3->Decision Action Action: Initiate medicinal chemistry efforts to mitigate liabilities Decision->Action Yes End End: Proceed with safer lead candidate Decision->End No Action->End

References

Technical Support Center: Investigating and Mitigating FFA1 Agonist-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Free Fatty Acid Receptor 1 (FFA1) agonists. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential hepatotoxicity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is hepatotoxicity a class-wide effect for all FFA1 agonists?

A1: Not necessarily. While the development of the advanced FFA1 agonist fasiglifam (TAK-875) was halted due to liver safety concerns, emerging evidence suggests that hepatotoxicity is not an inherent feature of all FFA1 agonists but is instead linked to the intrinsic properties of individual compounds.[1][2][3][4] For example, the novel agonist CPL207280 has demonstrated a promising liver safety profile in preclinical studies.[5]

Key differences between compounds like TAK-875 and newer, safer agonists lie in their molecular structure and metabolic pathways. Strategies to mitigate toxicity risks include optimizing chemical groups to reduce lipophilicity and preventing the formation of reactive metabolites.

Q2: What are the primary proposed mechanisms behind FFA1 agonist-induced hepatotoxicity?

A2: Several mechanisms have been proposed, primarily based on studies with fasiglifam (TAK-875):

  • Formation of Reactive Metabolites: Many FFA1 agonists possess lipid-like structures with carboxylic acid head groups. These can be metabolized into reactive acyl glucuronide metabolites, which are known to be associated with idiosyncratic drug toxicity.

  • Inhibition of Bile Acid Transporters: TAK-875 and its metabolites have been shown to inhibit key hepatic bile acid transporters such as the Bile Salt Export Pump (BSEP), Na+/taurocholate cotransporting polypeptide (NTCP), Organic Anion-Transporting Polypeptides (OATPs), and Multidrug Resistance-Associated Proteins (MRPs). This inhibition can lead to the accumulation of toxic bile acids within hepatocytes.

  • Mitochondrial Dysfunction: Some FFA1 agonists can impair mitochondrial function by interfering with oxidative phosphorylation and inhibiting respiratory chain complexes. This can lead to cellular energy depletion and increased oxidative stress.

  • Increased Reactive Oxygen Species (ROS) Production: Agonist binding to the FFA1 receptor on hepatocytes may trigger an increase in cytosolic ROS, contributing to cellular damage.

Q3: My FFA1 agonist is showing signs of toxicity in vitro. What are the initial troubleshooting steps?

A3: If you observe cytotoxicity in your in vitro experiments, consider the following:

  • Concentration-Response Curve: Ensure you have a comprehensive concentration-response curve to determine the precise cytotoxic concentrations of your compound.

  • Solvent Toxicity Control: Run parallel experiments with the vehicle (e.g., DMSO) at the highest concentration used for your compound to rule out solvent-induced toxicity.

  • Cell Model Selection: The choice of cell model is critical. Primary human hepatocytes are considered the gold standard but have limitations. Immortalized cell lines like HepG2 or HepaRG are also widely used. Consider using 3D cell culture models (e.g., spheroids) as they can offer improved physiological relevance and predictive power for chronic toxicity studies.

  • Time-Dependency: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effects.

  • Mechanism-Based Assays: If cytotoxicity is confirmed, proceed with assays to investigate the underlying mechanisms described in Q2.

Troubleshooting Experimental Assays

Issue 1: Inconsistent results in hepatocyte viability assays.

  • Possible Cause: Cell passage number, seeding density, or metabolic activity differences.

  • Troubleshooting Steps:

    • Use a consistent, low passage number for cell lines.

    • Optimize and standardize cell seeding density to ensure a consistent number of cells per well.

    • Allow cells to adhere and stabilize for at least 24 hours before adding the compound.

    • Include a positive control known to induce hepatotoxicity (e.g., acetaminophen) to validate assay performance.

Issue 2: Difficulty in assessing mitochondrial dysfunction.

  • Possible Cause: Suboptimal assay conditions or inappropriate assay selection.

  • Troubleshooting Steps:

    • Seahorse XF Analyzer: This is a powerful tool to measure oxidative phosphorylation and glycolysis in real-time. Ensure proper cell seeding and titration of mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Mitochondrial Membrane Potential Assays: Use fluorescent dyes like JC-1 or TMRM. Optimize dye concentration and incubation time to avoid artifacts. Include a positive control like CCCP (a potent uncoupler).

    • ATP Production Assays: Measure cellular ATP levels using a luciferase-based assay. Ensure the assay is performed at a time point where mitochondrial dysfunction is suspected.

Issue 3: Conflicting data from in vitro and in vivo models.

  • Possible Cause: Species-specific differences in metabolism and transporter activity.

  • Troubleshooting Steps:

    • Metabolic Profiling: Compare the metabolic profiles of your compound in hepatocytes from different species (e.g., human, rat, monkey) to identify any significant differences in metabolite formation.

    • Transporter Inhibition Profiling: Assess the inhibitory activity of your compound and its major metabolites on key bile acid transporters from different species.

    • Animal Model Selection: Choose an animal model that most closely recapitulates the human metabolic profile of your compound. While rodents are commonly used, non-rodent species may be more predictive for certain classes of compounds.

Data Summary Tables

Table 1: Comparative In Vitro Toxicity of FFA1 Agonists

CompoundCell TypeAssayEndpointResultReference
TAK-875 HepG2ViabilityIC50 (48h)~100 µM
Primary Human HepatocytesViabilityIC50 (48h)~100 µM
CPL207280 HepG2Viability% Viability at 100 µM (48h)~80%
Primary Human HepatocytesViability% Viability at 100 µM (48h)~80%

Table 2: Inhibition of Human Bile Acid Transporters by FFA1 Agonists

TransporterTAK-875 IC50 (µM)CPL207280 IC50 (µM)Fold Difference (CPL vs. TAK)Reference
BSEP 1.616.510.3
NTCP 1.919.810.4
MRP2 3.534.79.9
OATP1B1 0.88.210.3
OATP1B3 0.67.913.2

Detailed Experimental Protocols

Protocol 1: Assessing FFA1 Agonist Cytotoxicity in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach for 24 hours.

  • Compound Preparation: Prepare a stock solution of the FFA1 agonist in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a concentration-response curve to determine the IC50 value.

Protocol 2: Evaluation of Bile Salt Export Pump (BSEP) Inhibition

  • Model System: Use membrane vesicles from Sf9 cells overexpressing human BSEP.

  • Substrate: Use a fluorescently labeled bile acid or [3H]-taurocholate as the substrate.

  • Assay Buffer: Prepare an assay buffer containing ATP to drive transport.

  • Inhibition Assay:

    • Pre-incubate the BSEP-expressing membrane vesicles with various concentrations of the FFA1 agonist or a known inhibitor (e.g., cyclosporin A) for 10 minutes at 37°C.

    • Initiate the transport reaction by adding the radiolabeled or fluorescent substrate and ATP.

    • Incubate for a defined period (e.g., 5 minutes) at 37°C.

    • Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unbound substrate.

    • Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of substrate trapped in the vesicles using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_response Cellular Response FFA1 FFA1/GPR40 Gq Gαq FFA1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Stores IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates Insulin Insulin Secretion (in Pancreatic β-cells) PKC->Insulin Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Release FFA Free Fatty Acid (Agonist) FFA->FFA1 Binds Ca_Cytosol->Insulin Hepatotoxicity_Mechanism cluster_compound Compound Properties cluster_cellular_effects Cellular Effects in Hepatocyte cluster_outcome Hepatotoxic Outcome Agonist FFA1 Agonist (e.g., TAK-875) Metabolite Reactive Acyl Glucuronide Metabolite Agonist->Metabolite Metabolism Bile_Transport Inhibition of Bile Acid Transporters (BSEP, NTCP, etc.) Agonist->Bile_Transport Mito_Dysfunction Mitochondrial Dysfunction Agonist->Mito_Dysfunction ROS ↑ ROS Production Agonist->ROS Metabolite->Bile_Transport Metabolite->Mito_Dysfunction Bile_Accumulation Bile Acid Accumulation Bile_Transport->Bile_Accumulation Oxidative_Stress Oxidative Stress Mito_Dysfunction->Oxidative_Stress ROS->Oxidative_Stress Cell_Injury Hepatocyte Injury & Cell Death Bile_Accumulation->Cell_Injury Oxidative_Stress->Cell_Injury Experimental_Workflow start Start: FFA1 Agonist of Interest invitro In Vitro Screening (HepG2, Primary Hepatocytes) start->invitro viability Cell Viability Assay (e.g., MTT) invitro->viability toxic Cytotoxicity Observed? viability->toxic safe Compound likely safe in vitro. Proceed with efficacy studies. toxic->safe No mechanism Mechanism of Toxicity Investigation toxic->mechanism Yes end End: Comprehensive Hepatotoxicity Profile safe->end transporter Bile Acid Transporter Inhibition Assays mechanism->transporter mito Mitochondrial Function Assays (e.g., Seahorse) mechanism->mito ros_assay ROS Production Assay mechanism->ros_assay invivo In Vivo Toxicity Studies (Rodent/Non-rodent models) mechanism->invivo invivo->end

References

Why was AM-4668 research discontinued?

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a research compound designated "AM-4668" is not available in publicly accessible records. The identifier "this compound" corresponds to a mechanical product, the "Climber in a Box," manufactured by AndyMark.

Due to the absence of information on a research compound named this compound, this technical support center cannot provide details regarding the discontinuation of its research, experimental protocols, or associated signaling pathways.

For researchers and scientists seeking information on a specific drug or compound, please verify the correct nomenclature or internal designation. If "this compound" is an internal code, accessing relevant documentation would require consulting internal discovery and development records within the originating organization.

Frequently Asked Questions (FAQs)

Q: Why was research on this compound discontinued?

A: There is no public information available to indicate that a research compound designated this compound has undergone preclinical or clinical development. Therefore, details regarding the discontinuation of any such research are unavailable. It is crucial to ensure the identifier is correct and not an internal, non-public designation.

Q: Where can I find experimental protocols for this compound?

A: As no research or clinical trial data for a compound named this compound is publicly documented, there are no available experimental protocols.

Q: What are the known signaling pathways affected by this compound?

A: Without any published research, the mechanism of action and the signaling pathways affected by a compound named this compound are unknown.

Troubleshooting and Further Assistance

If you are a researcher who has encountered this designation in a specific context, please consider the following troubleshooting steps:

  • Verify the Compound Name: Double-check all internal documentation, lab notebooks, and communications for the correct spelling and any alternative names or identifiers for the compound .

  • Consult Internal Databases: If you are part of a larger research institution or company, utilize internal databases and compound registries to search for "this compound."

  • Contact the Source: If the designation was provided by a collaborator or external source, please contact them directly to confirm the identity of the compound.

This support center is unable to provide further information at this time. We recommend verifying the compound's identity for any future inquiries.

Technical Support Center: Optimizing AM-4668 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: AM-4668 is a potent FFA1 (GPR40) agonist with a reported EC50 of 3.6 nM in an IP3 assay using GPR40 transfected A9 cells.[1] However, publicly available data on its use in in vitro studies is limited. This guide provides generalized protocols and troubleshooting advice based on best practices for G-protein coupled receptor (GPCR) agonists. Researchers must empirically determine the optimal conditions for their specific cell type and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new in vitro experiment?

A1: For a novel compound with a known nanomolar EC50, it is advisable to start with a wide concentration range to determine the optimal dose-response curve. A preliminary study using a broad range, for example, from 1 nM to 100 µM with 10-fold dilutions, is recommended.[2] This will help in identifying an approximate effective concentration, which can then be narrowed down in subsequent experiments.[2]

Q2: How can I determine the cytotoxicity of this compound in my cell line?

A2: It is crucial to assess the cytotoxicity of any new compound to ensure that the observed effects are not due to cell death.[3] Common cytotoxicity assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which detects membrane damage.[4] These assays will help establish a non-toxic working concentration range for your experiments.

Q3: What are the primary signaling pathways activated by the FFA1/GPR40 receptor?

A3: FFA1/GPR40 is predominantly a Gq-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Some synthetic agonists have also been shown to activate Gs-coupling, leading to an increase in cyclic AMP (cAMP).

Q4: What functional assays can be used to measure the activity of this compound?

A4: Based on the FFA1/GPR40 signaling pathway, several functional assays can be employed:

  • Calcium Mobilization Assay: This is a common method for Gq-coupled receptors and measures the increase in intracellular calcium upon receptor activation using calcium-sensitive fluorescent dyes like Fluo-4 AM.

  • Inositol Phosphate (IP) Accumulation Assay: This assay directly measures the production of IP3 or its more stable metabolite, IP1. Homogeneous Time-Resolved Fluorescence (HTRF) assays are available for this purpose.

  • Insulin Secretion Assay: Since FFA1/GPR40 is highly expressed in pancreatic β-cells and stimulates insulin secretion, measuring glucose-stimulated insulin secretion (GSIS) from pancreatic islet cells is a physiologically relevant assay.

Q5: How should I prepare my stock solution of this compound and address solubility issues?

A5: Small molecules are often dissolved in a high-concentration stock solution in DMSO. When diluting into aqueous buffers or cell culture media, precipitation can occur if the compound's solubility limit is exceeded. To mitigate this, it is recommended to prepare intermediate dilutions and to ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all conditions, including controls. If solubility issues persist, experimenting with different buffer pH or using a co-solvent system might be necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No response or weak signal - Suboptimal concentration: The concentration of this compound may be too low. - Poor compound stability: The compound may be degrading in the assay medium. - Low receptor expression: The cell line may not express sufficient levels of FFA1/GPR40. - Assay sensitivity: The chosen assay may not be sensitive enough.- Perform a wider dose-response curve. - Assess the stability of this compound in your experimental conditions. - Verify FFA1/GPR40 expression in your cell line using qPCR or Western blot. Consider using a cell line with stable overexpression. - Optimize assay parameters such as cell density, incubation time, and reagent concentrations.
High background signal - Constitutive receptor activity: Some GPCRs can be constitutively active. - Assay artifacts: The compound may interfere with the assay components (e.g., fluorescence quenching). - Cell stress: High cell density or poor cell health can lead to non-specific signals.- Test for inverse agonist activity if constitutive activity is suspected. - Run appropriate controls, including the compound in the absence of cells, to check for interference. - Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase.
Inconsistent results - Pipetting errors: Inaccurate dispensing of reagents or cells. - Cell passage number: High passage numbers can lead to phenotypic changes and altered receptor expression. - Variability in reagent preparation: Inconsistent preparation of stock solutions or assay buffers.- Use calibrated pipettes and follow a consistent pipetting scheme. - Use cells within a defined low passage number range. - Prepare fresh reagents and ensure thorough mixing.
Bell-shaped dose-response curve - Receptor desensitization/internalization: At high agonist concentrations, the receptor may become desensitized or internalized. - Compound cytotoxicity: High concentrations of the compound may be toxic to the cells. - Off-target effects: At higher concentrations, the compound may have off-target effects that interfere with the primary signal.- Reduce the stimulation time. - Perform a cytotoxicity assay to rule out cell death at high concentrations. - This is a known phenomenon for some GPR40 agonists and may be inherent to the compound's pharmacology. Focus on the initial rising part of the curve for potency calculations.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration using MTT Assay

This protocol provides a method to assess the cytotoxicity of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the compound for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The highest concentration that does not significantly reduce cell viability should be considered the maximum concentration for your functional assays.

Protocol 2: Calcium Mobilization Assay

This protocol is for measuring the activation of Gq-coupled receptors like FFA1/GPR40.

  • Cell Seeding: Seed cells expressing FFA1/GPR40 in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: Prepare a dilution plate with various concentrations of this compound.

  • Fluorescence Measurement: Use a fluorescent plate reader with an injection module to measure the change in fluorescence intensity over time. Establish a baseline fluorescence reading before adding the compound.

  • Agonist Stimulation: Inject the this compound solution into the wells and immediately begin recording the fluorescence signal.

  • Data Analysis: Determine the peak fluorescence response for each well and plot the dose-response curve to calculate the EC50.

Protocol 3: Static Insulin Secretion Assay from Pancreatic Islets

This is a physiologically relevant assay for FFA1/GPR40 agonists.

  • Islet Isolation and Culture: Isolate pancreatic islets from a suitable animal model and culture them overnight.

  • Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate. Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with a buffer containing a stimulatory glucose concentration (e.g., 16.7 mM glucose) with or without different concentrations of this compound. Include appropriate controls (low glucose, high glucose without this compound).

  • Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).

  • Data Analysis: Normalize the secreted insulin to the islet number or total insulin content and plot the dose-response to this compound.

Visualizations

GPR40/FFA1 Signaling Pathway

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AM4668 This compound GPR40 GPR40/FFA1 AM4668->GPR40 Gq Gq GPR40->Gq PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Insulin_Vesicles Insulin Vesicles PKC->Insulin_Vesicles potentiates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->Insulin_Vesicles triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified GPR40/FFA1 signaling pathway upon activation by an agonist like this compound.

Experimental Workflow for Concentration Optimization

Concentration_Optimization_Workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_functional Functional Assay Optimization cluster_validation Validation & Refinement Prep_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Determine_Solubility Assess Aqueous Solubility Prep_Stock->Determine_Solubility Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) with a wide concentration range Determine_Solubility->Cytotoxicity_Assay Determine_Max_Conc Determine Maximum Non-Toxic Concentration Cytotoxicity_Assay->Determine_Max_Conc Dose_Response Perform Functional Assay (e.g., Calcium Mobilization) with a broad dose-response Determine_Max_Conc->Dose_Response Use as upper limit Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50 Narrow_Range Refine concentration range around EC50 for subsequent experiments Calculate_EC50->Narrow_Range Confirm_Activity Confirm activity in a secondary/physiologically relevant assay (e.g., Insulin Secretion) Narrow_Range->Confirm_Activity

Caption: A logical workflow for optimizing the in vitro concentration of this compound.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of GPR40 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome the challenges associated with the poor oral bioavailability of G-protein-coupled receptor 40 (GPR40) agonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of many GPR40 agonists?

A1: The poor oral bioavailability of GPR40 agonists often stems from a combination of factors related to their physicochemical properties. Many compounds in this class are carboxylic acid derivatives, which can lead to:

  • Low Aqueous Solubility: Many GPR40 agonists are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Poor Permeability: The ability of a drug to pass through the intestinal membrane can be limited by its molecular size, polarity, and other structural features.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation, significantly reducing the amount of active drug.[1][2][3][4]

  • Efflux Transporter Activity: GPR40 agonists may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, limiting its absorption.

Q2: How do I interpret a high efflux ratio in my Caco-2 permeability assay?

A2: An efflux ratio (ER), calculated as the ratio of the apparent permeability coefficient in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction (Papp B-A / Papp A-B), greater than 2 is generally indicative of active efflux.[5] This suggests that your compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). A high efflux ratio can be a significant contributor to poor oral bioavailability. To confirm the involvement of a specific transporter, you can conduct the Caco-2 assay in the presence of known inhibitors of these transporters.

Q3: My GPR40 agonist shows high clearance in the microsomal stability assay. What does this imply for its oral bioavailability?

A3: High clearance in a liver microsomal stability assay indicates that your compound is rapidly metabolized by hepatic enzymes, primarily cytochrome P450s (CYPs). This suggests a high potential for extensive first-pass metabolism when the drug is administered orally. A high first-pass metabolism will lead to a significant reduction in the amount of active drug reaching systemic circulation, resulting in low oral bioavailability.

Q4: What is the impact of high plasma protein binding on the oral bioavailability of a drug?

A4: High plasma protein binding (PPB) itself does not directly reduce the fraction of the drug absorbed from the gut. However, it can influence the drug's distribution and elimination. Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion. While high PPB can sometimes act as a reservoir, prolonging the drug's half-life, it can also limit the amount of free drug available to exert its therapeutic effect. The interplay between PPB, tissue distribution, and clearance is complex and needs to be considered in the overall pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Problem: Your GPR40 agonist exhibits poor solubility in aqueous buffers during in vitro assays, leading to inconsistent results and predicting poor dissolution in the GI tract.

Troubleshooting Workflow:

start Low Aqueous Solubility Detected ph_optimization Optimize pH of Formulation/Buffer start->ph_optimization Is the compound ionizable? cosolvents Incorporate Co-solvents (e.g., PEG, propylene glycol) start->cosolvents For in vitro assays or liquid formulations particle_size Particle Size Reduction (Micronization/Nanonization) start->particle_size For solid dosage forms solid_dispersion Formulate as a Solid Dispersion start->solid_dispersion If crystalline form is problematic lipid_formulation Develop a Lipid-Based Formulation (e.g., SEDDS) start->lipid_formulation For highly lipophilic compounds prodrug Synthesize a More Soluble Prodrug start->prodrug If intrinsic solubility is very low reassess Re-evaluate Solubility and Dissolution ph_optimization->reassess cosolvents->reassess particle_size->reassess solid_dispersion->reassess lipid_formulation->reassess prodrug->reassess start Low Caco-2 Permeability Observed check_efflux Determine Efflux Ratio (B-A / A-B) start->check_efflux high_efflux High Efflux Ratio (>2) check_efflux->high_efflux low_efflux Low Efflux Ratio (<2) check_efflux->low_efflux efflux_inhibitor Co-administer with an Efflux Inhibitor (e.g., Verapamil) high_efflux->efflux_inhibitor Investigate efflux structural_mod Structural Modification to Reduce Efflux Substrate Recognition high_efflux->structural_mod Medicinal chemistry approach permeation_enhancer Formulate with a Permeation Enhancer low_efflux->permeation_enhancer Investigate passive diffusion reassess Re-evaluate Permeability efflux_inhibitor->reassess structural_mod->reassess permeation_enhancer->reassess start High First-Pass Metabolism Predicted identify_metabolites Identify Metabolic Hotspots start->identify_metabolites prodrug Design a Prodrug that Releases the Active Drug after First Pass start->prodrug alternative_route Consider Alternative Routes of Administration (e.g., sublingual, transdermal) start->alternative_route lymphatic_targeting Utilize Formulations that Promote Lymphatic Uptake (e.g., SEDDS) start->lymphatic_targeting structural_mod Structural Modification to Block Metabolism identify_metabolites->structural_mod reassess Re-evaluate Metabolic Stability and Bioavailability structural_mod->reassess prodrug->reassess lymphatic_targeting->reassess GPR40_Signaling GPR40_Agonist GPR40 Agonist GPR40 GPR40 Receptor GPR40_Agonist->GPR40 Gq Gαq Protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicle Insulin Vesicle Ca_release->Insulin_Vesicle triggers fusion PKC->Insulin_Vesicle potentiates fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion start GPR40 Agonist Candidate solubility Kinetic Solubility Assay start->solubility permeability Caco-2 Permeability Assay start->permeability metabolism Microsomal Stability Assay start->metabolism in_vivo_pk In Vivo Pharmacokinetic Study (Rat/Dog) solubility->in_vivo_pk permeability->in_vivo_pk metabolism->in_vivo_pk data_analysis Data Analysis and Bioavailability Calculation in_vivo_pk->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

References

Technical Support Center: Studying the Effects of AM-4668

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cell lines and designing experiments to investigate the effects of AM-4668, a potent GPR40 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular target?

This compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It was developed as a potential therapeutic agent for type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion.[1][3]

Q2: Which cell lines are suitable for studying the effects of this compound?

The choice of cell line depends on the specific research question. Here are some recommendations:

  • Recombinant Cell Lines: For studying the direct effects of this compound on GPR40 without the interference of other signaling pathways, commercially available cell lines stably expressing human GPR40 are recommended. Commonly used host cells include:

    • Chinese Hamster Ovary (CHO) cells: These are widely used for their robust growth and ease of transfection. This compound has been shown to be active in GPR40-transfected CHO cells.[2]

    • Human Embryonic Kidney (HEK293) cells: Another popular choice for overexpressing GPCRs, offering high transfection efficiency and well-characterized signaling pathways.

    • A9 cells: These mouse fibroblast cells have also been successfully used to study this compound's activity on transfected GPR40.

  • Cell Lines with Endogenous GPR40 Expression: To study the effects of this compound in a more physiologically relevant context, cell lines that naturally express GPR40 are ideal. These include:

    • Pancreatic β-cell lines: Since GPR40's primary role is in glucose-stimulated insulin secretion, pancreatic β-cell lines are highly relevant. Examples include MIN6, betaTC-3, HIT-T15, and Rin5F.

    • Enteroendocrine cell lines: GPR40 is also expressed in the gut and is involved in the secretion of incretins like GLP-1 and GIP.

    • Renal tubule epithelial cell line (LLCPKcl4): This cell line has been shown to have abundant GPR40 expression.

Q3: What is the signaling pathway of GPR40 upon activation by this compound?

GPR40 primarily signals through the Gαq/11 pathway. Upon agonist binding, the G protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The increase in intracellular calcium is a key event that, in pancreatic β-cells, triggers the exocytosis of insulin granules. Some synthetic GPR40 agonists have also been shown to signal through Gs and cAMP pathways.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AM4668 This compound GPR40 GPR40 AM4668->GPR40 binds Gq11 Gαq/11 GPR40->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase leads to Insulin_secretion Insulin Secretion (in β-cells) Ca2_increase->Insulin_secretion triggers

Caption: GPR40 signaling pathway activated by this compound.

Troubleshooting Guides

Issue 1: No or low signal in a calcium mobilization assay.

  • Possible Cause 1: Low GPR40 expression in the chosen cell line.

    • Solution: Verify GPR40 expression at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line.

  • Possible Cause 2: Inactive compound.

    • Solution: Confirm the integrity and concentration of the this compound stock solution. Use a fresh batch if necessary. Include a known GPR40 agonist as a positive control.

  • Possible Cause 3: Issues with the calcium indicator dye.

    • Solution: Ensure the dye is not expired and has been stored correctly. Optimize the dye loading concentration and incubation time. Check for cytotoxicity of the dye at the concentration used.

  • Possible Cause 4: Suboptimal assay conditions.

    • Solution: Optimize cell density, assay buffer composition (e.g., presence of serum albumin), and temperature.

Issue 2: High background signal in an IP3 accumulation assay.

  • Possible Cause 1: Basal activity of GPR40.

    • Solution: Reduce the serum concentration in the culture medium prior to the assay to minimize stimulation by fatty acids present in the serum.

  • Possible Cause 2: Non-specific activation of PLC.

    • Solution: Include a GPR40 antagonist as a negative control to confirm that the signal is GPR40-dependent.

  • Possible Cause 3: Issues with the IP3 assay kit.

    • Solution: Check the expiration date and proper storage of all kit components. Run the standards provided with the kit to ensure the standard curve is accurate.

Issue 3: Inconsistent results in insulin secretion assays.

  • Possible Cause 1: Variation in cell number and viability.

    • Solution: Ensure accurate cell counting and seeding. Perform a viability assay (e.g., trypan blue exclusion or MTT assay) to confirm that the treatments are not cytotoxic.

  • Possible Cause 2: Glucose concentration is not optimal.

    • Solution: GPR40-mediated insulin secretion is glucose-dependent. Optimize the glucose concentration in your assay buffer to achieve a robust potentiation of insulin secretion by this compound.

  • Possible Cause 3: Insufficient pre-incubation/starvation period.

    • Solution: A pre-incubation period in low glucose and serum-free medium is often necessary to establish a stable baseline for insulin secretion. Optimize the duration of this step.

Quantitative Data

The following table summarizes the in vitro potency of this compound and other GPR40 agonists.

CompoundCell LineAssay TypeEC50 (nM)Reference
This compound A9GPR40 IP3 Assay3.6
This compound CHOGPR40 Aequorin Assay36
TAK-875CHOCalcium Mobilization~100
AMG 837CHOCalcium Mobilization~50
AM-1638CHOcAMP Accumulation160
AM-5262CHOcAMP Accumulation100

Experimental Protocols

1. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon GPR40 activation.

  • Materials:

    • GPR40-expressing cells (e.g., CHO-GPR40)

    • Black, clear-bottom 96-well plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

    • This compound and other test compounds

    • Fluorescence plate reader with an injection system (e.g., FLIPR)

  • Methodology:

    • Seed cells in 96-well plates and culture overnight.

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for the recommended time (e.g., 1 hour at 37°C).

    • Prepare serial dilutions of this compound and control compounds in the assay buffer.

    • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the compound solutions and immediately begin recording the fluorescence intensity over time.

    • Analyze the data by calculating the peak fluorescence response and plotting the dose-response curve to determine the EC50.

Calcium_Mobilization_Workflow A Seed GPR40-expressing cells in 96-well plate B Culture overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate C->D F Measure baseline fluorescence in plate reader D->F E Prepare compound dilutions G Inject compounds and record fluorescence E->G F->G H Analyze data and calculate EC50 G->H

Caption: Workflow for a calcium mobilization assay.

2. Inositol Trisphosphate (IP3) Accumulation Assay

This assay quantifies the production of IP3, a downstream second messenger of Gαq signaling.

  • Materials:

    • GPR40-expressing cells (e.g., A9-GPR40)

    • Cell culture plates

    • Assay buffer containing a phosphodiesterase inhibitor (e.g., LiCl)

    • This compound and other test compounds

    • Cell lysis buffer

    • Commercially available IP3 assay kit (e.g., ELISA or radioimmunoassay)

  • Methodology:

    • Seed cells and grow to confluence.

    • Pre-label cells with myo-[³H]inositol if using a radioimmunoassay.

    • Pre-incubate cells with the assay buffer containing LiCl.

    • Add serial dilutions of this compound and control compounds and incubate for a specific time (e.g., 30-60 minutes).

    • Stop the reaction and lyse the cells.

    • Measure the IP3 concentration in the cell lysates using the chosen IP3 assay kit according to the manufacturer's protocol.

    • Plot the dose-response curve and determine the EC50.

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used with pancreatic β-cell lines to measure the primary physiological effect of GPR40 activation.

  • Materials:

    • Pancreatic β-cell line (e.g., MIN6)

    • Cell culture plates

    • Krebs-Ringer bicarbonate buffer (KRBB) with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

    • This compound and other test compounds

    • Insulin ELISA kit

  • Methodology:

    • Seed cells and culture until they form a monolayer.

    • Wash the cells and pre-incubate in KRBB with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

    • Replace the buffer with fresh KRBB containing low or high glucose, with or without different concentrations of this compound.

    • Incubate for a defined period (e.g., 1-2 hours).

    • Collect the supernatant.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

    • Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

    • Analyze the potentiation of glucose-stimulated insulin secretion by this compound.

References

Interpreting bell-shaped dose-response curves with GPR40 agonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with GPR40 agonists. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common observation of bell-shaped dose-response curves in GPR40 agonist experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a bell-shaped (biphasic) dose-response curve with my GPR40 agonist?

A bell-shaped or U-shaped dose-response curve, where the biological response decreases at higher agonist concentrations, is a known phenomenon for certain GPR40 agonists.[1][2] Several underlying mechanisms can contribute to this observation. It is often a result of complex biological effects, such as the engagement of different signaling pathways at varying concentrations, receptor desensitization, or potential off-target effects.[2][3]

Q2: What are the primary molecular mechanisms behind this bell-shaped curve?

There are several potential mechanisms, and they are not mutually exclusive:

  • Receptor Desensitization: This is a common mechanism for G protein-coupled receptors (GPCRs).[4] Upon prolonged or high-concentration agonist exposure, GPCR kinases (GRKs) phosphorylate the receptor. This leads to the recruitment of β-arrestin proteins, which uncouple the receptor from its G-protein, effectively dampening the signal. β-arrestins can also trigger receptor internalization, removing it from the cell surface.

  • Biased Agonism and Pathway Switching: GPR40 is known to signal through multiple pathways, including Gαq (leading to calcium mobilization) and Gαs (leading to cAMP production). Some agonists, particularly "full" or "AgoPAM" agonists, can activate both pathways. It's possible that at high concentrations, a switch occurs towards a less dominant or even inhibitory pathway, or that β-arrestin-mediated signaling, which is distinct from G-protein signaling, begins to dominate. The synthetic agonist TAK-875, for instance, has been shown to be a β-arrestin2-biased agonist.

  • Cellular Toxicity or Off-Target Effects: At high concentrations, some compounds may exert off-target effects or induce cellular stress and toxicity, leading to a decrease in the measured response. For example, the GPR40 agonist fasiglifam (TAK-875) has been shown to decrease cell viability in HepG2 cells at concentrations around 100 μM.

  • Compound Aggregation: Some drug compounds can form colloidal aggregates at higher concentrations. These aggregates may have reduced bioavailability or interfere with the assay, leading to a drop in the observed effect.

Q3: Does the type of GPR40 agonist (partial vs. full) influence the likelihood of seeing a bell-shaped curve?

Yes, the type of agonist can be a significant factor. "Full" agonists or Ago-PAMs (Positive Allosteric Modulator agonists) like AM-1638, which can engage both Gαq and Gαs signaling pathways, have been observed to produce bell-shaped dose-response curves in both IP3 and cAMP assays. Partial agonists, which may predominantly activate the Gαq pathway, might be less prone to this effect, although it can still occur due to other mechanisms like desensitization.

Troubleshooting Guide

If you are consistently observing a bell-shaped dose-response curve, the following troubleshooting workflow can help you identify the potential cause.

Workflow for Investigating Bell-Shaped Dose-Response Curves

GPR40_Troubleshooting_Workflow A Observe Bell-Shaped Dose-Response Curve B Hypothesis 1: Receptor Desensitization A->B C Hypothesis 2: Cellular Toxicity / Off-Target A->C D Hypothesis 3: Compound Aggregation A->D E Experiment: Time-Course or Pre-incubation Assay B->E F Experiment: Cell Viability Assay (e.g., MTT, LDH) C->F G Experiment: Dynamic Light Scattering (DLS) D->G H Result: Signal decreases with pre-incubation time E->H I Result: Cell viability decreases at high concentrations F->I J Result: Aggregates form at high concentrations G->J K Conclusion: Desensitization is likely a contributing factor. H->K L Conclusion: Toxicity is the likely cause of the descending curve. I->L M Conclusion: Compound solubility/aggregation is impacting the assay. J->M

Caption: A logical workflow for troubleshooting bell-shaped dose-response curves.

Issue 1: Response decreases at high agonist concentrations.
Possible Cause: Receptor Desensitization or Internalization.

Suggested Experiment: Perform a calcium mobilization assay with agonist pre-incubation. By pre-treating the cells with a high concentration of the agonist for varying amounts of time before adding the final stimulus, you can observe if the receptor's responsiveness diminishes over time.

Experimental Protocol: Calcium Mobilization Assay with Pre-incubation

  • Cell Plating: Seed cells (e.g., CHO or HEK293T expressing human GPR40) into a 96-well black, clear-bottom plate at a density that achieves 90-100% confluency on the day of the assay. Incubate overnight.

  • Dye Loading: Remove the culture medium. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Pre-incubation: Remove the dye solution. Add assay buffer containing a high concentration (one that is on the descending part of your curve) of the GPR40 agonist to the treatment wells. For control wells, add assay buffer alone. Incubate for a set period (e.g., 30 minutes).

  • Stimulation & Measurement: Place the plate in a fluorescence microplate reader (e.g., FlexStation 3). Establish a stable baseline reading for 10-20 seconds. Inject a second dose of the agonist (at its EC50 or Emax concentration) into all wells, including those pre-incubated with the agonist.

  • Data Analysis: Record the fluorescence intensity for at least 60-120 seconds post-injection. A significantly blunted response in the pre-incubated wells compared to the control wells suggests receptor desensitization.

Possible Cause: Cellular Toxicity.

Suggested Experiment: Run a cell viability assay in parallel with your functional assay, using the same cell line, agonist concentrations, and incubation times.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating & Treatment: Plate cells as you would for your functional assay. Treat the cells with the full dose range of your GPR40 agonist for the same duration as your functional experiment.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: A significant decrease in absorbance at higher agonist concentrations indicates reduced cell viability, which is likely the cause of the bell-shaped curve.

GPR40 Signaling Pathways and Agonist Data

Understanding the complex signaling downstream of GPR40 is crucial for interpreting experimental data. GPR40 agonists can be classified based on the pathways they activate.

GPR40 Signaling Overview

GPR40 activation by agonists like fatty acids or synthetic compounds primarily couples to Gαq/11 proteins. This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in glucose-stimulated insulin secretion. However, some agonists can also engage Gαs, leading to cAMP production, or trigger β-arrestin-dependent signaling, which can lead to desensitization or activate other pathways like ERK.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist GPR40 Agonist GPR40 GPR40 Agonist->GPR40 Binds Gq Gαq GPR40->Gq Activates Gs Gαs GPR40->Gs Activates (Biased Agonists) GRK GRK GPR40->GRK Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates GPR40_P P-GPR40 GRK->GPR40_P Phosphorylates Barr β-Arrestin Desens Desensitization Internalization Barr->Desens ERK ERK Signaling Barr->ERK GPR40_P->Barr Recruits Ca Ca²⁺ Release IP3->Ca Insulin Insulin Secretion Ca->Insulin cAMP->Insulin

Caption: Simplified signaling pathways activated by GPR40 agonists.

Quantitative Data for Common GPR40 Agonists

The potency and signaling bias of GPR40 agonists vary. The table below summarizes data for some well-characterized compounds. Note that agonists capable of activating both Gαq and Gαs are sometimes referred to as "full agonists" or "Ago-PAMs" and have been associated with bell-shaped response curves.

CompoundTypeTarget Pathway(s)Reported EC50Notes
Fasiglifam (TAK-875) Partial/Biased AgonistGαq, β-Arrestin72 nM (IP Production)Development terminated due to liver toxicity concerns.
AM-1638 Full Agonist / Ago-PAMGαq + Gαs160 nMKnown to produce bell-shaped dose-response curves.
AM-5262 Full Agonist / Ago-PAMGαq + GαsMore potent than AM-1638Also displays a bell-shaped dose-response curve.
AMG 837 Partial AgonistGαq~7.7 µMBinds to an allosteric site relative to AM-1638.
LY2922470 AgonistGαqPotent activity reportedShown to reduce inflammatory responses in endothelial cells.

EC50 values can vary significantly depending on the cell line, receptor expression level, and assay format used.

This guide is intended to provide a starting point for troubleshooting and understanding the complex pharmacology of GPR40 agonists. For specific experimental challenges, consulting detailed literature on the particular agonist and assay system is always recommended.

References

Technical Support Center: Minimizing CNS Penetration of Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the Central Nervous System (CNS) penetration of investigational compounds, illustrated with the hypothetical compound AM-4668.

Frequently Asked Questions (FAQs)

Q1: We are observing high brain-to-plasma concentration ratios for our compound, this compound. What are the potential underlying reasons?

High brain-to-plasma concentration ratios (Kp) for a research compound like this compound can be attributed to several factors. Primarily, it suggests the compound readily crosses the blood-brain barrier (BBB). This can be due to favorable physicochemical properties such as high lipophilicity, low polar surface area (PSA), and a low molecular weight, which facilitate passive diffusion across the lipid-rich endothelial cells of the BBB.[1][2][3] Additionally, the compound might be a substrate for active influx transporters at the BBB, which actively shuttle it into the brain. Another possibility is high non-specific binding to brain tissue relative to plasma protein binding. It is crucial to determine the unbound brain-to-plasma ratio (Kp,uu) to understand the pharmacologically relevant concentration at the target site.[4][5]

Q2: How can we experimentally determine if this compound is a substrate of key efflux transporters like P-glycoprotein (P-gp)?

To determine if this compound is a substrate for efflux transporters such as P-glycoprotein (P-gp), in vitro cell-based assays are commonly employed. The most standard method is the bidirectional transport assay using cell lines that overexpress the transporter of interest, such as MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene). In this assay, the transport of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A significantly higher transport in the B-to-A direction compared to the A-to-B direction, resulting in an efflux ratio (ER) greater than 2-2.5, indicates that the compound is likely a substrate for the efflux transporter.

Q3: What in silico models can be used to predict the CNS penetration of our compounds before extensive in vitro testing?

Several in silico models can provide early predictions of a compound's potential to cross the blood-brain barrier. These computational tools are valuable for screening large compound libraries and prioritizing candidates for further testing. Commonly used models include:

  • Physicochemical Property Calculations: Simple parameters like molecular weight, logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors can be calculated. Generally, compounds with lower molecular weight (<450 Da), logP between 1 and 5, and PSA < 90 Ų are more likely to cross the BBB.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate chemical structures with biological activity, in this case, BBB penetration.

  • Physiologically Based Pharmacokinetic (PBPK) Models: These more complex models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body, including its transport across the BBB, providing a more dynamic prediction of brain concentration over time.

Troubleshooting Guides

Problem: this compound shows desirable activity at a peripheral target but also exhibits significant CNS side effects in animal models.

Troubleshooting Steps:

  • Confirm CNS Target Engagement: First, verify that the observed side effects are due to on-target activity in the CNS. If the target is not expressed in the brain, the side effects might be due to off-target activities.

  • Assess Physicochemical Properties: Analyze the physicochemical properties of this compound. If the compound is highly lipophilic and has a low polar surface area, these properties are likely contributing to its high passive permeability across the BBB.

  • Determine Efflux Liability: Conduct in vitro transporter assays (e.g., MDCK-MDR1) to determine if this compound is a substrate for P-gp or other relevant efflux transporters like Breast Cancer Resistance Protein (BCRP). If it is not a substrate, this is a key area for optimization.

  • Structural Modifications: If the compound's properties favor CNS penetration, medicinal chemistry efforts should focus on modifications to decrease lipophilicity (e.g., by introducing polar groups) and increase its recognition by efflux transporters. The goal is to create a new analog that retains peripheral activity but has restricted CNS access.

Data Presentation

Table 1: In Vitro Permeability and Efflux Data for this compound and Analogs

CompoundApparent Permeability (Papp A-to-B) (10⁻⁶ cm/s)Efflux Ratio (ER)In Vivo Brain-to-Plasma Ratio (Kp,uu)
This compound15.21.11.5
Analog A12.53.50.2
Analog B8.95.80.05
Control (High Penetration)20.10.92.1
Control (Low Penetration)1.510.20.02

Experimental Protocols

Protocol 1: MDCK-MDR1 Bidirectional Transport Assay

Objective: To determine if a test compound is a substrate of the human P-glycoprotein (P-gp) transporter.

Methodology:

  • Cell Culture: MDCK-MDR1 cells are seeded on permeable Transwell® inserts and cultured until a confluent monolayer is formed, typically for 3-5 days. The integrity of the monolayer is verified by measuring the transendothelial electrical resistance (TEER).

  • Assay Initiation: The culture medium is replaced with a transport buffer. The test compound (e.g., this compound) is added to either the apical (A) or basolateral (B) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the receiver chamber (B for A-to-B transport, and A for B-to-A transport). The volume removed is replaced with fresh transport buffer.

  • Quantification: The concentration of the test compound in the samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (ER) is then calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization in_silico In Silico Prediction (CNS Penetration Potential) pampa PAMPA (Passive Permeability) in_silico->pampa Prioritize mdck MDCK-MDR1 Assay (Efflux Substrate Identification) pk_study Pharmacokinetic Study (Brain and Plasma Concentrations) mdck->pk_study Select Candidates pampa->mdck Confirm pd_model Pharmacodynamic Model (CNS Side Effect Assessment) pk_study->pd_model Correlate med_chem Medicinal Chemistry (Structural Modification) pd_model->med_chem Guide Design synthesis Analog Synthesis med_chem->synthesis synthesis->pampa Iterate

Caption: Workflow for assessing and minimizing CNS penetration of research compounds.

signaling_pathway cluster_BBB Blood-Brain Barrier blood Blood brain Brain endothelial_cell Endothelial Cell endothelial_cell->blood Return to Blood compound_brain This compound (in Brain) endothelial_cell->compound_brain compound_blood This compound (in Blood) compound_blood->endothelial_cell Passive Diffusion pgp P-glycoprotein (Efflux Transporter) compound_brain->pgp Binding pgp->endothelial_cell Efflux

Caption: Role of P-glycoprotein in the efflux of compounds from the brain.

References

Validation & Comparative

A Comparative Guide to GPR40 Agonists: AM-4668 vs. TAK-875 (Fasiglifam)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two G protein-coupled receptor 40 (GPR40) agonists: AM-4668 and TAK-875 (fasiglifam). Both compounds were developed as potential therapeutics for type 2 diabetes, aiming to enhance glucose-stimulated insulin secretion (GSIS). While TAK-875 progressed to Phase III clinical trials before being discontinued due to liver toxicity, this compound represents a subsequent development with distinct properties. This document summarizes their mechanisms of action, signaling pathways, and available experimental data to inform future research and development in this area.

At a Glance: Key Differences

FeatureThis compoundTAK-875 (Fasiglifam)
Primary Target GPR40 (Free Fatty Acid Receptor 1 - FFAR1)GPR40 (Free Fatty Acid Receptor 1 - FFAR1)
Mechanism of Action GPR40 AgonistGPR40 Agonist
Signaling Pathway Likely dual Gαq and Gαs agonistGαq-only agonist
Clinical Development PreclinicalDiscontinued in Phase III trials due to hepatotoxicity
Key Advantage Improved potency and potential for dual signaling pathway activationExtensive clinical data available
Key Disadvantage Limited publicly available in vivo and safety dataConfirmed liver toxicity in humans

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and TAK-875, providing a basis for comparing their potency and pharmacokinetic profiles.

In Vitro Potency
CompoundAssayCell LineParameterValueReference
This compound GPR40 IP3 AssayA9 cellsEC503.6 nM[1]
GPR40 Aequorin AssayCHO cellsEC5036 nM[1]
TAK-875 GPR40 Agonist ActivityCHO-hGPR40 cellsEC5072 nM[2]
Intracellular IP ProductionCHO-hGPR40 cellsEC5072 nM[2]
FLIPR Calcium Flux AssayCHO cellsEC5029.6 nM
Pharmacokinetic Properties
CompoundSpeciesParameterValueReference
This compound RatPharmacokinetic ProfileExcellent across species[1]
TAK-875 Rat (oral, 10 mg/kg)Cmax12.4 - 12.9 µg/mL
Tmax1 hour
Bioavailability~100%
Human (single oral dose)Terminal Elimination t1/2~28.1 to 36.6 hours

Signaling Pathways

GPR40 activation by agonists can trigger downstream signaling through different G-protein subtypes. TAK-875 is characterized as a "Gq-only" agonist, while other GPR40 agonists, such as AM-1638, which shares structural similarities with this compound, have been shown to activate both Gq and Gs pathways. This dual agonism may lead to a more robust therapeutic effect, including the stimulation of incretin secretion.

GPR40 Signaling Pathway

GPR40_Signaling cluster_membrane Cell Membrane cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway cluster_agonists Agonists GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activates Gs Gαs GPR40->Gs Activates (this compound) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Insulin_Secretion Glucose-Stimulated Insulin Secretion (GSIS) Ca_release->Insulin_Secretion Potentiates PKC->Insulin_Secretion Potentiates AC Adenylate Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates PKA->Insulin_Secretion Potentiates Incretin_Secretion Incretin Secretion (GLP-1, GIP) PKA->Incretin_Secretion Stimulates Epac->Insulin_Secretion Potentiates Epac->Incretin_Secretion Stimulates AM4668 This compound (Likely Dual Agonist) AM4668->GPR40 Binds to TAK875 TAK-875 (Gq-only Agonist) TAK875->GPR40 Binds to

GPR40 Signaling Pathways

Experimental Protocols

Detailed methodologies for the key in vitro assays are crucial for the interpretation and replication of results.

GPR40 IP3 Accumulation Assay (for this compound and TAK-875)

This assay measures the activation of the Gαq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).

Workflow:

IP3 Accumulation Assay Workflow

Protocol Details:

  • Cell Culture: A9 or CHO cells stably expressing human GPR40 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well white plates and incubated overnight.

  • Assay Buffer: The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

  • Compound Addition: Serial dilutions of this compound or TAK-875 are added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection: Cells are lysed, and the IP1 concentration is determined using a commercially available kit, often employing Homogeneous Time-Resolved Fluorescence (HTRF).

GPR40 Aequorin Assay (for this compound)

This assay measures Gαq-mediated calcium mobilization. Aequorin is a photoprotein that emits light in the presence of calcium.

Workflow:

Aequorin Assay Workflow

Protocol Details:

  • Cell Line: CHO cells stably co-expressing human GPR40 and apoaequorin are used.

  • Cell Plating: Cells are seeded into 96-well plates.

  • Coelenterazine Loading: Cells are incubated with coelenterazine, the substrate for aequorin, to reconstitute the active photoprotein.

  • Compound Addition: The plate is placed in a luminometer, and the test compound (this compound) is injected into the wells.

  • Luminescence Detection: The light emission resulting from the calcium influx is immediately measured.

In Vivo Efficacy and Safety

TAK-875 (Fasiglifam)
  • Efficacy: In clinical trials, TAK-875 demonstrated significant reductions in HbA1c and fasting plasma glucose in patients with type 2 diabetes. In preclinical studies using diabetic rat models, TAK-875 improved glucose tolerance and reduced fasting hyperglycemia. It also showed additive glucose-lowering effects when combined with metformin.

  • Safety: The development of TAK-875 was terminated in Phase III trials due to concerns about liver safety. Cases of drug-induced liver injury were reported. Mechanistic studies suggest that the hepatotoxicity may be caused by the formation of a reactive acyl glucuronide metabolite and the generation of reactive oxygen species.

This compound
  • Efficacy: As a more potent GPR40 agonist in vitro, this compound is expected to demonstrate robust glucose-lowering effects in vivo. The potential for dual Gαq and Gαs agonism could translate to superior efficacy compared to Gq-only agonists, potentially through enhanced incretin secretion. However, detailed public data from in vivo studies in diabetic animal models are limited.

  • Safety: this compound was developed as a more polar compound with minimal central nervous system penetration, which may suggest an improved safety profile. However, comprehensive preclinical safety and toxicology data for this compound are not widely available in the public domain.

Discussion and Future Directions

The comparison between this compound and TAK-875 highlights the evolution of GPR40 agonists for the treatment of type 2 diabetes. While TAK-875 provided clinical validation of GPR40 as a therapeutic target, its liver toxicity underscored the importance of careful safety profiling of this chemical class.

This compound, with its improved in vitro potency and potential for a differentiated signaling profile, represents a promising next-generation GPR40 agonist. The key questions for the future development of this compound and other compounds in this class will be:

  • Confirmation of Signaling Pathway: Definitive studies are needed to confirm whether this compound acts as a dual Gαq/Gαs agonist and to what extent this contributes to its overall efficacy.

  • In Vivo Efficacy: Head-to-head in vivo studies comparing the glucose-lowering and incretin-secreting effects of this compound with other GPR40 agonists, including those with different signaling profiles, are essential.

  • Safety Profile: A thorough investigation of the safety profile of this compound is paramount, with a particular focus on the potential for hepatotoxicity that plagued TAK-875. Understanding the metabolic fate of this compound and whether it forms reactive metabolites will be critical.

References

Navigating GPR40 Agonism: A Comparative Guide to Alternatives for AM-4668 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of G-protein coupled receptor 40 (GPR40/FFAR1), the landscape of available agonists extends beyond AM-4668. This guide provides an objective comparison of prominent alternatives, summarizing their performance with supporting experimental data, detailing key experimental protocols, and visualizing the underlying signaling pathways and workflows.

GPR40 has emerged as a compelling target for the treatment of type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1] The exploration of GPR40 agonists has led to the development of a diverse range of chemical entities, each with unique pharmacological profiles. These agonists are broadly categorized as partial agonists, full agonists, or ago-allosteric modulators (AgoPAMs), distinguished by their efficacy in receptor activation and their downstream signaling effects.

While partial agonists, such as the discontinued TAK-875 (Fasiglifam) and AMG 837, primarily enhance insulin secretion, full agonists and AgoPAMs, like AM-1638 and SCO-267, have been shown to also stimulate the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual action offers the potential for more robust glycemic control and additional metabolic benefits.

Comparative Performance of GPR40 Agonists

The selection of an appropriate GPR40 agonist for research purposes depends on the specific experimental goals. The following tables provide a summary of the in vitro potency of this compound and its alternatives in key functional assays. It is important to note that direct comparison of Emax values across different studies can be challenging due to variations in experimental conditions and cell systems used.

CompoundClassAssay TypeCell LineEC50 (nM)Reference
This compound Full AgonistIP3 AccumulationA9 (human GPR40)3.6--INVALID-LINK--
Aequorin (Ca2+)CHO (human GPR40)36--INVALID-LINK--
TAK-875 (Fasiglifam) Partial AgonistIP1 AccumulationCHO (human GPR40)72--INVALID-LINK--
AMG 837 Partial AgonistCalcium FluxCHO (human GPR40)14--INVALID-LINK--
AM-1638 Full Agonist/AgoPAMNot SpecifiedNot Specified160--INVALID-LINK--
SCO-267 Full Agonist/AgoPAMNot SpecifiedNot SpecifiedNot Reported--INVALID-LINK--
GW9508 AgonistCalcium MobilizationHEK293 (human GPR40)47.8--INVALID-LINK--
LY2922470 Agonistβ-arrestin RecruitmentNot Specified (human GPR40)7--INVALID-LINK--
β-arrestin RecruitmentNot Specified (mouse GPR40)1--INVALID-LINK--
β-arrestin RecruitmentNot Specified (rat GPR40)3--INVALID-LINK--

GPR40 Signaling Pathways

Activation of GPR40 by agonists initiates a cascade of intracellular events that ultimately lead to enhanced insulin and, in the case of full agonists/AgoPAMs, incretin secretion. The primary signaling pathway involves the coupling of GPR40 to the Gq alpha subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial Ca2+ release is followed by store-operated calcium entry (SOCE) through the interaction of the ER Ca2+ sensor STIM1 with the Orai1 channel on the plasma membrane. The resulting increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules.

DAG, the other second messenger produced by PLC, activates protein kinase C (PKC) and protein kinase D (PKD), which are also implicated in the potentiation of insulin secretion.

Full agonists and AgoPAMs have been shown to also couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase (AC) and the production of cyclic AMP (cAMP). This Gs-cAMP pathway is a primary driver of GLP-1 secretion from intestinal L-cells. Furthermore, GPR40 signaling can also involve β-arrestin recruitment, which can modulate G protein-dependent signaling and initiate G protein-independent signaling cascades.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPR40 GPR40 Gq Gαq GPR40->Gq Partial & Full Agonists Gs Gαs GPR40->Gs Full Agonists/ AgoPAMs beta_arrestin β-arrestin GPR40->beta_arrestin PLC PLC PIP2 PIP2 PLC->PIP2 AC AC cAMP cAMP AC->cAMP Orai1 Orai1 Ca_influx Orai1->Ca_influx Gq->PLC Gs->AC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R PKC PKC DAG->PKC PKD PKD DAG->PKD PKA PKA cAMP->PKA Insulin_Secretion Insulin Secretion PKC->Insulin_Secretion PKD->Insulin_Secretion GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Ca_store Ca2+ Store IP3R->Ca_store STIM1 STIM1 STIM1->Orai1 Ca_release Ca_store->Ca_release Agonist Agonist Agonist->GPR40 Ca_cyt [Ca2+]i ↑ Ca_influx->Ca_cyt Ca_release->Ca_cyt Ca_cyt->Insulin_Secretion Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay and Measurement seed_cells 1. Seed GPR40-expressing cells in 96-well plates culture 2. Culture overnight seed_cells->culture load_dye 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) culture->load_dye incubate_dye 4. Incubate for 1 hour at 37°C load_dye->incubate_dye add_compound 5. Add test compounds incubate_dye->add_compound measure_fluorescence 6. Measure fluorescence intensity (e.g., using a FLIPR or plate reader) add_compound->measure_fluorescence analyze_data 7. Analyze data to determine EC50 and Emax measure_fluorescence->analyze_data IP1_Accumulation_Workflow cluster_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection IP1 Detection (HTRF) seed_cells 1. Seed GPR40-expressing cells in 96- or 384-well plates culture 2. Culture overnight seed_cells->culture add_buffer 3. Add stimulation buffer containing LiCl culture->add_buffer add_compound 4. Add test compounds add_buffer->add_compound incubate_stim 5. Incubate for 30-60 minutes at 37°C add_compound->incubate_stim lyse_cells 6. Lyse cells and add IP1-d2 and anti-IP1-cryptate incubate_stim->lyse_cells incubate_detect 7. Incubate for 1 hour at room temperature lyse_cells->incubate_detect read_plate 8. Read HTRF signal incubate_detect->read_plate analyze_data 9. Analyze data to determine EC50 and Emax read_plate->analyze_data GSIS_Workflow cluster_islet_prep Islet/Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis isolate_islets 1. Isolate pancreatic islets or culture insulin-secreting cells pre_incubate 2. Pre-incubate in low glucose buffer isolate_islets->pre_incubate incubate_low 3. Incubate with test compounds in low glucose buffer pre_incubate->incubate_low incubate_high 4. Incubate with test compounds in high glucose buffer incubate_low->incubate_high collect_supernatant 5. Collect supernatant incubate_high->collect_supernatant measure_insulin 6. Measure insulin concentration (e.g., ELISA, RIA) collect_supernatant->measure_insulin analyze_data 7. Analyze data to determine glucose-dependent insulin secretion measure_insulin->analyze_data

References

A Comparative Guide to the Efficacy of AM-4668 and Other FFA1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, agonist AM-4668 with other prominent FFA1 receptor agonists. The data presented is compiled from various preclinical studies to aid researchers in selecting the appropriate compounds for their investigations into metabolic diseases such as type 2 diabetes.

Overview of FFA1 Receptor Agonism

The Free Fatty Acid Receptor 1 (FFA1) is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[1] Its activation by endogenous long-chain fatty acids or synthetic agonists leads to the potentiation of glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism of action makes FFA1 an attractive therapeutic target for type 2 diabetes, as it may offer a lower risk of hypoglycemia compared to traditional insulin secretagogues.[3] FFA1 signaling is primarily mediated through the Gαq pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations ([Ca2+]i), a key trigger for insulin exocytosis.[4]

Comparative Efficacy of FFA1 Agonists

The following tables summarize the in vitro potency of this compound and other well-characterized FFA1 receptor agonists. The data is presented as EC50 or pEC50 values, which represent the concentration of the agonist that elicits 50% of its maximal effect. A lower EC50 or a higher pEC50 value indicates greater potency.

In Vitro Potency at Human FFA1/GPR40
CompoundAssay TypeCell LineEC50 (nM)pEC50Reference
This compound Inositol Phosphate (IP3)A93.6-
Aequorin (Ca2+ flux)CHO36-
Fasiglifam (TAK-875) Intracellular IP productionCHO-hGPR4072-
Intracellular Ca2+ fluxCHO147.85
GW9508 Intracellular Ca2+ fluxHEK29347.87.32
Glucose-Stimulated Insulin SecretionMIN6-6.14
TUG-424 Not SpecifiedNot Specified32-
AMG 837 GTPγS bindingA9_GPR401.5-
Inositol PhosphateA9_GPR407.8-
Aequorin (Ca2+ flux)CHO-hGPR4013.5-
Insulin SecretionMouse Islets142-
AM-1638 Not SpecifiedNot Specified160-
Not SpecifiedNot Specified2.8-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the study of FFA1 receptor agonists, the following diagrams have been generated using Graphviz.

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist FFA1 Agonist (e.g., this compound) FFA1R FFA1/GPR40 Receptor Agonist->FFA1R Binds to Gq Gαq FFA1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicle Insulin Vesicle Ca2_release->Insulin_Vesicle Triggers Fusion PKC->Insulin_Vesicle Potentiates Insulin_Secretion Glucose-Stimulated Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: FFA1 Receptor Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assay Agonist Screening cluster_analysis Data Analysis Cell_Culture Culture cells expressing FFA1 receptor (e.g., CHO, HEK293) Cell_Plating Plate cells in multi-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4) Cell_Plating->Dye_Loading Compound_Prep Prepare serial dilutions of FFA1 agonists Compound_Addition Add agonist dilutions to cell plates Compound_Prep->Compound_Addition Dye_Loading->Compound_Addition Measurement Measure fluorescence signal (kinetic read) Compound_Addition->Measurement Data_Processing Calculate response (e.g., max fluorescence - baseline) Measurement->Data_Processing Curve_Fitting Plot dose-response curves Data_Processing->Curve_Fitting EC50_Det Determine EC₅₀ values Curve_Fitting->EC50_Det

Caption: Experimental Workflow for FFA1 Agonist Screening.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, downstream messengers of Gq-coupled receptor activation.

  • Cell Culture: A9 cells stably expressing human GPR40 are cultured in an appropriate medium and seeded into multi-well plates.

  • Labeling: Cells are labeled overnight with myo-[³H]inositol in an inositol-free medium.

  • Agonist Stimulation: The labeling medium is removed, and cells are washed. A buffer containing LiCl (to inhibit inositol monophosphatase) and the test agonist at various concentrations is added. Cells are incubated for a specified period (e.g., 60 minutes) at 37°C.

  • Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid).

  • Purification: The cell lysates are neutralized, and the inositol phosphates are separated from free inositol using anion-exchange chromatography columns.

  • Quantification: The amount of [³H]inositol phosphates is determined by scintillation counting.

  • Data Analysis: The data are normalized to the response of a maximal concentration of a reference agonist, and dose-response curves are generated to calculate EC50 values.

Calcium Mobilization (Ca²⁺ Flux) Assay

This assay directly measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: CHO or HEK293 cells stably expressing the human FFA1 receptor are seeded into black-walled, clear-bottom multi-well plates.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for a specified time (e.g., 1 hour) at 37°C.

  • Agonist Addition: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is established before the automated addition of the FFA1 agonist at various concentrations.

  • Signal Detection: The fluorescence intensity is measured kinetically over a period of time (e.g., 60-120 seconds) to capture the peak calcium response.

  • Data Analysis: The response is calculated as the maximum fluorescence intensity minus the baseline fluorescence. The data are then normalized and fitted to a dose-response curve to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of an agonist to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.

  • Islet Isolation and Culture: Pancreatic islets are isolated from mice or rats and cultured overnight to allow for recovery. Alternatively, an insulin-secreting cell line like MIN6 can be used.

  • Pre-incubation: Islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a period (e.g., 1-2 hours) to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose plus the test agonist at various concentrations. The islets/cells are then incubated for a specified time (e.g., 1 hour).

  • Supernatant Collection: After incubation, the supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: The insulin concentration in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted under each condition is quantified and normalized to the total insulin content of the cells/islets. The potentiation of GSIS by the agonist is then determined.

Conclusion

This compound demonstrates high potency as an FFA1 receptor agonist, with EC50 values in the low nanomolar range in inositol phosphate and calcium mobilization assays. Its efficacy is comparable to or greater than that of other well-studied agonists such as Fasiglifam (TAK-875) and GW9508. The provided data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of FFA1 agonism. The choice of agonist will depend on the specific requirements of the experimental system, including the desired potency, cell type, and downstream signaling pathway of interest.

References

A Comparative Guide to AM-4668 and Endogenous Ligands of GPR40

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between synthetic and endogenous ligands for a given receptor is paramount. This guide provides a detailed comparison of the synthetic G-protein coupled receptor 40 (GPR40/FFAR1) agonist, AM-4668, and its endogenous ligands, primarily medium- to long-chain free fatty acids (FFAs). This comparison is supported by available experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction to GPR40 and its Ligands

G-protein coupled receptor 40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, its activation by ligands potentiates glucose-stimulated insulin secretion (GSIS).[3][4] This glucose-dependent mechanism of action makes GPR40 agonists attractive as they pose a lower risk of hypoglycemia compared to other insulin secretagogues.[5]

The natural, endogenous ligands for GPR40 are medium- and long-chain saturated and unsaturated free fatty acids, such as oleic acid and linoleic acid. In contrast, this compound is a potent, synthetic small-molecule agonist developed for its therapeutic potential. This guide will delve into the comparative pharmacology of these molecules.

Quantitative Comparison of Ligand Potency

LigandLigand TypeAssay TypeCell LineReported EC50Citation
This compound Synthetic AgonistIP3 AccumulationA9 cells3.6 nM
This compound Synthetic AgonistAequorin (Ca2+)CHO cells36 nM
Oleic Acid Endogenous LigandCalcium MobilizationRat Islet β-cells1-10 µM (effective concentration range)
Linoleic Acid Endogenous LigandGlucose ProductionChicken Hepatocytes>10 µM (effective concentration)

Note: The effective concentrations for endogenous ligands are notably higher than the EC50 values for the synthetic agonist this compound, indicating that synthetic agonists are generally several orders of magnitude more potent.

GPR40 Signaling Pathways

Upon activation by either endogenous or synthetic agonists, GPR40 primarily couples to the Gαq subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium is a key step in potentiating insulin secretion. Some evidence also suggests that GPR40 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a member of the MAP kinase family.

Below are diagrams illustrating the primary GPR40 signaling pathway and a potential downstream pathway leading to ERK activation.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane GPR40 GPR40 Gq Gαq GPR40->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates Ligand This compound or Endogenous FFA Ligand->GPR40 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release ER->Ca_release releases Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Insulin_Secretion Potentiated Insulin Secretion Ca_increase->Insulin_Secretion promotes

Caption: Canonical GPR40 signaling pathway via Gαq activation.

ERK_Activation_Pathway GPR40_Activation GPR40 Activation G_Protein G Protein Signaling (Gαq and/or β-arrestin) GPR40_Activation->G_Protein Upstream_Kinases Upstream Kinase Cascade (e.g., Raf, MEK) G_Protein->Upstream_Kinases activates ERK ERK Upstream_Kinases->ERK phosphorylates pERK p-ERK ERK->pERK Cellular_Response Cellular Responses (e.g., Proliferation, Survival) pERK->Cellular_Response mediates

Caption: Potential GPR40-mediated ERK activation pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of ligand properties. Below are synthesized protocols for two key assays used to characterize GPR40 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay and Data Acquisition seed_cells 1. Seed GPR40-expressing cells in a 96-well plate culture_cells 2. Culture overnight to form a confluent monolayer seed_cells->culture_cells serum_starve 3. Serum-starve cells (optional, can reduce background) culture_cells->serum_starve prepare_dye 4. Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) serum_starve->prepare_dye load_dye 5. Incubate cells with the dye solution prepare_dye->load_dye wash_cells 6. Wash cells to remove extracellular dye load_dye->wash_cells prepare_ligands 7. Prepare serial dilutions of This compound and endogenous ligands wash_cells->prepare_ligands read_baseline 8. Measure baseline fluorescence in a plate reader (e.g., FLIPR) prepare_ligands->read_baseline add_ligands 9. Add ligands to the cells read_baseline->add_ligands read_response 10. Measure the change in fluorescence over time add_ligands->read_response analyze_data 11. Analyze data to determine EC50 and Emax values read_response->analyze_data

Caption: Workflow for a typical calcium mobilization assay.

Detailed Protocol:

  • Cell Culture:

    • Seed cells stably or transiently expressing GPR40 (e.g., HEK293, CHO) in a black, clear-bottom 96-well plate at a density that allows for a confluent monolayer to form overnight.

    • Culture cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, an anion-transport inhibitor like probenecid is included to prevent dye leakage.

    • Aspirate the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Compound Preparation and Assay:

    • Prepare serial dilutions of this compound and endogenous FFAs (e.g., oleic acid, linoleic acid complexed to BSA) in the assay buffer.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's integrated fluidics to add the compound solutions to the wells.

    • Immediately begin recording the fluorescence intensity over a period of 1-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the maximum response of a reference agonist.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 as a downstream marker of GPR40 activation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed GPR40-expressing cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-16 hours prior to the experiment to reduce basal ERK phosphorylation.

    • Treat the cells with varying concentrations of this compound or endogenous FFAs for a predetermined time (typically 5-15 minutes at 37°C). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody that detects total ERK1/2.

    • Quantify the band intensities using densitometry software and express the p-ERK signal as a ratio to the total ERK signal.

Conclusion

The synthetic GPR40 agonist this compound demonstrates significantly higher potency compared to endogenous free fatty acid ligands. While both classes of agonists activate the canonical Gαq-PLC-calcium signaling pathway, the quantitative differences in their potency are a key consideration for therapeutic development. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the pharmacological profiles of novel GPR40 modulators. These investigations are crucial for advancing our understanding of GPR40 biology and its potential as a therapeutic target for metabolic diseases.

References

Unraveling the Structural Nuances of GPR40 Agonists: A Comparative Guide to AM-4668 and Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant structural differences among G protein-coupled receptor 40 (GPR40) agonists is paramount for advancing the design of next-generation therapeutics for type 2 diabetes. This guide provides a detailed comparative analysis of AM-4668 and other prominent GPR40 agonists, including TAK-875 (fasiglifam), AMG-837, AM-1638, and AM-5262. We delve into their structural distinctions, comparative pharmacological profiles, and the underlying experimental methodologies.

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target for the treatment of type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. The agonists developed to target this receptor are broadly classified into two categories: partial agonists and full agonists, or ago-allosteric modulators (AgoPAMs). These classifications are largely dictated by their chemical structures, which in turn influence their binding modes and downstream signaling cascades.

A Comparative Look at the Chemical Scaffolds

The chemical structures of GPR40 agonists, while varied, typically feature a carboxylic acid moiety, which is crucial for interacting with key residues in the receptor's binding pocket, and a hydrophobic tail that occupies a lipophilic cavity. The key structural differences lie in the linker and the hydrophobic regions of the molecules.

This compound is a phenylpropanoic acid derivative characterized by a polar heterocyclic head group. This structural feature was introduced to improve potency and reduce central nervous system (CNS) penetration.

TAK-875 (Fasiglifam) , a partial agonist, possesses a dihydrobenzofuran acetic acid core. Its structure reveals a unique binding mode, where it acts as an ago-allosteric modulator, binding to a site distinct from the orthosteric site for endogenous fatty acids.[1]

AMG-837 , another partial agonist, is also a β-substituted phenylpropanoic acid derivative. It features an alkyne at the β-position and a substituted biaryl group that enhances its potency.

AM-1638 and AM-5262 represent a class of full agonists (AgoPAMs). AM-1638 is a structurally distinct compound that demonstrates full agonism at GPR40. AM-5262 is an evolution of AM-1638, incorporating a conformationally constrained tricyclic spirocycle in its structure. This modification was designed to improve its pharmacokinetic profile and potency.

Pharmacological Performance: A Head-to-Head Comparison

The structural variations among these agonists translate into distinct pharmacological profiles, particularly in terms of their potency, efficacy, and signaling pathways. Partial agonists like TAK-875 and AMG-837 primarily signal through the Gαq pathway, leading to intracellular calcium mobilization and potentiation of GSIS. In contrast, full agonists like AM-1638 and AM-5262 can engage both Gαq and Gαs signaling pathways. The recruitment of Gαs leads to an increase in intracellular cAMP, which not only contributes to insulin secretion but also stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[2][3]

CompoundClassTargetEC50 (Human GPR40)Key Differentiators
This compound AgonistGPR403.6 nM (IP3 assay)[4]Polar head group for improved potency and reduced CNS penetration.
TAK-875 (Fasiglifam) Partial AgonistGPR4072 nM (IP production)Ago-allosteric modulator; primarily Gαq signaling. Development halted due to liver toxicity concerns.[5]
AMG-837 Partial AgonistGPR4013.5 nM (Ca2+ flux)β-alkyne phenylpropanoic acid derivative; primarily Gαq signaling.
AM-1638 Full Agonist (AgoPAM)GPR40~2.8 nMEngages both Gαq and Gαs signaling; stimulates both insulin and GLP-1 secretion.
AM-5262 Full Agonist (AgoPAM)GPR40More potent than AM-1638 in stimulating GLP-1 and GIP secretion.Conformationally constrained tricyclic spirocycle for improved PK profile and potency.

Signaling Pathways and Experimental Workflows

The differential engagement of signaling pathways by partial and full GPR40 agonists is a critical aspect of their pharmacology.

GPR40_Signaling_Pathways cluster_ligands GPR40 Agonists cluster_receptor GPR40 Receptor cluster_downstream Downstream Signaling Partial Agonists\n(TAK-875, AMG-837) Partial Agonists (TAK-875, AMG-837) GPR40 GPR40 Partial Agonists\n(TAK-875, AMG-837)->GPR40 Full Agonists (AgoPAMs)\n(AM-1638, AM-5262) Full Agonists (AgoPAMs) (AM-1638, AM-5262) Full Agonists (AgoPAMs)\n(AM-1638, AM-5262)->GPR40 Gaq Gaq GPR40->Gaq Partial & Full Agonists Gas Gas GPR40->Gas Full Agonists Only PLC PLC Gaq->PLC AC AC Gas->AC IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP Ca2_release Ca2+ Release IP3->Ca2_release PKA PKA cAMP->PKA GSIS Glucose-Stimulated Insulin Secretion Ca2_release->GSIS PKA->GSIS GLP1_secretion GLP-1 Secretion PKA->GLP1_secretion

Figure 1: Differential signaling pathways of GPR40 agonists.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of GPR40 agonists.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models receptor_binding Receptor Binding Assay (Determine Ki/Kd) calcium_assay Calcium Mobilization Assay (Determine EC50 & Emax) receptor_binding->calcium_assay ip_assay IP Accumulation Assay (Confirm Gq activation) calcium_assay->ip_assay camp_assay cAMP Accumulation Assay (Assess Gs activation) ip_assay->camp_assay gsis_islets GSIS on Isolated Islets (Functional efficacy) camp_assay->gsis_islets glp1_cells GLP-1 Secretion from Enteroendocrine Cells gsis_islets->glp1_cells ogtt Oral Glucose Tolerance Test (OGTT) in rodent models glp1_cells->ogtt pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies ogtt->pk_pd end Lead Optimization & Candidate Selection pk_pd->end start Compound Synthesis & Characterization start->receptor_binding

Figure 2: Experimental workflow for GPR40 agonist evaluation.

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the pharmacological data. Below are summarized protocols for key assays used in the characterization of GPR40 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation, primarily through the Gαq pathway.

  • Cell Culture: HEK293 or CHO cells stably expressing human GPR40 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the automated addition of the GPR40 agonist at various concentrations.

  • Data Acquisition: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 and Emax values.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells or isolated islets in the presence of glucose.

  • Islet Isolation and Culture: Pancreatic islets are isolated from rodents or humans and cultured overnight. Alternatively, an insulin-secreting cell line (e.g., MIN6) can be used.

  • Pre-incubation: Islets are pre-incubated in a low-glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate buffer (KRBH) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with KRBH containing either low (2.8 mM) or high (e.g., 16.7 mM) glucose, with or without the GPR40 agonist at various concentrations.

  • Incubation: The islets are incubated for 1-2 hours at 37°C.

  • Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: Insulin levels are quantified using an ELISA or radioimmunoassay (RIA).

  • Data Analysis: Insulin secretion is normalized to the total insulin content or DNA content of the islets. The fold-increase in insulin secretion at high glucose in the presence of the agonist is calculated.

GLP-1 Secretion Assay

This assay measures the ability of GPR40 agonists to stimulate the release of GLP-1 from enteroendocrine L-cells.

  • Cell Culture: A murine enteroendocrine cell line (e.g., STC-1 or GLUTag) is cultured in an appropriate medium.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to grow to a suitable confluency.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer (e.g., DMEM) for 1-2 hours.

  • Stimulation: The pre-incubation buffer is replaced with a test buffer containing the GPR40 agonist at various concentrations, often in the presence of other secretagogues like glucose or fatty acids.

  • Incubation: The cells are incubated for 1-2 hours at 37°C.

  • Supernatant Collection: The supernatant is collected, and a DPP-4 inhibitor is often added to prevent GLP-1 degradation.

  • GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.

  • Data Analysis: GLP-1 secretion is typically normalized to the total protein content of the cells.

Conclusion

The structural diversity among GPR40 agonists, from the polar head group of this compound to the constrained spirocycle of AM-5262, directly impacts their pharmacological profiles. While partial agonists like TAK-875 and AMG-837 have demonstrated clinical efficacy in improving glycemic control, the emergence of full agonists/AgoPAMs such as AM-1638 and AM-5262, with their dual action on insulin and incretin secretion, represents a promising evolution in the therapeutic strategy for type 2 diabetes. The careful consideration of structure-activity relationships, coupled with a thorough understanding of the underlying signaling pathways and robust experimental validation, will be instrumental in the development of safer and more effective GPR40-targeted therapies.

References

GPR40: A Viable Target for Type 2 Diabetes Therapy? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes (T2DM).[1][2][3] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent increase in insulin secretion.[1][2] This glucose-dependent mechanism of action presents a significant advantage over traditional insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia. This guide provides a comprehensive comparison of key GPR40 agonists, supported by experimental data, to critically evaluate the therapeutic potential and challenges associated with targeting GPR40.

Performance of GPR40 Agonists: A Comparative Overview

Numerous synthetic GPR40 agonists have been developed and evaluated in preclinical and clinical studies. While many have shown promising efficacy in improving glycemic control, the journey to clinical approval has been hampered by safety concerns, most notably liver toxicity observed with fasiglifam (TAK-875). The following tables summarize the performance of prominent GPR40 agonists.

Preclinical Efficacy of GPR40 Agonists
CompoundAnimal ModelKey FindingsReference(s)
Fasiglifam (TAK-875) Zucker fatty ratsImproved glucose tolerance and potentiated glucose-stimulated insulin secretion.
Neonatal streptozotocin (n-STZ) induced diabetic ratsDose-dependent reduction in plasma glucose and HbA1c.
AMG 837 Sprague-Dawley rats & Zucker fatty ratsPotent, glucose-dependent insulin secretion and improved glucose tolerance.
GPR40 knockout miceLack of efficacy, confirming GPR40-dependent mechanism.
LY2881835, LY2922083, LY2922470 Zucker fa/fa ratsPotent, durable glucose-lowering effects and increased insulin and GLP-1 secretion.
ZYDG2 n-STZ Wistar rats, DIO mice, db/db miceDose-dependent improvement in glucose tolerance and increased insulin secretion. Showed anti-hyperglycemic effects in sulfonylurea-unresponsive rats.
Clinical Performance of GPR40 Agonists
CompoundPhaseKey Efficacy FindingsKey Safety/Tolerability FindingsReference(s)
Fasiglifam (TAK-875) Phase IISignificant reductions in fasting and postprandial blood glucose and HbA1c, comparable to glimepiride.Low incidence of hypoglycemia compared to glimepiride.
Phase IIIMaintained reduction in HbA1c over 52 weeks.Terminated due to concerns of drug-induced liver injury (DILI). Increased incidence of elevated liver enzymes (ALT/AST).
AMG 837 Phase I/IIEntered clinical trials, but development was discontinued, likely due to toxicity concerns.Information on specific adverse events in humans is limited in the public domain.
LY2922470 Early Clinical DevelopmentDemonstrated proof-of-concept for glucose-lowering in subjects with T2DM.No dose-limiting adverse events reported in single and multiple ascending dose studies.

Key Experimental Protocols

The validation of GPR40 as a therapeutic target relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of GPR40 agonists.

In Vitro Calcium Mobilization Assay

Objective: To determine the potency and efficacy of a compound to activate GPR40, which signals through the Gαq pathway, leading to an increase in intracellular calcium.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR40 (hGPR40) are cultured in appropriate media and seeded into 384-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the agonist.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Methodology:

  • Islet Isolation or Cell Culture: Pancreatic islets are isolated from rodents (e.g., mice or rats) or a pancreatic β-cell line (e.g., MIN6 cells) is used.

  • Pre-incubation: Islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing low glucose, high glucose (e.g., 16.7 mM), or high glucose plus the test GPR40 agonist at various concentrations.

  • Incubation: The islets or cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection and Analysis: The supernatant is collected, and the amount of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Insulin secretion in the presence of the agonist is compared to the high-glucose control to determine the extent of potentiation.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a GPR40 agonist on glucose disposal in a living organism.

Methodology:

  • Animal Model: An appropriate rodent model of T2DM (e.g., Zucker fa/fa rats or diet-induced obese mice) or normal rodents are used.

  • Fasting: Animals are fasted overnight.

  • Compound Administration: The GPR40 agonist or vehicle is administered orally (gavage).

  • Glucose Challenge: After a specified time following compound administration, a bolus of glucose is administered orally or via intraperitoneal injection.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to assess the improvement in glucose tolerance.

Visualizing the GPR40 Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and processes involved in GPR40 research, the following diagrams have been generated.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 Gaq Gαq GPR40->Gaq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gaq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates Insulin_Exocytosis Insulin Granule Exocytosis DAG->Insulin_Exocytosis Potentiates Ca_ER->Insulin_Exocytosis Triggers FFA Free Fatty Acid (Ligand) FFA->GPR40 Binds to

Caption: GPR40 signaling cascade in pancreatic β-cells.

GPR40_Agonist_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_safety Safety & Toxicology receptor_binding Receptor Binding Assay calcium_flux Calcium Mobilization Assay receptor_binding->calcium_flux gsis Glucose-Stimulated Insulin Secretion Assay calcium_flux->gsis lead_id Lead Identification gsis->lead_id pk_pd Pharmacokinetics & Pharmacodynamics ogtt Oral Glucose Tolerance Test (OGTT) pk_pd->ogtt chronic_studies Chronic Efficacy Studies (e.g., HbA1c reduction) ogtt->chronic_studies candidate Clinical Candidate chronic_studies->candidate cytotoxicity Cytotoxicity Assays off_target Off-target Screening cytotoxicity->off_target tox In Vivo Toxicology (including liver function tests) off_target->tox tox->candidate start Compound Library start->receptor_binding lead_id->pk_pd Promising Leads lead_id->cytotoxicity

Caption: Experimental workflow for GPR40 agonist evaluation.

Conclusion

GPR40 remains a compelling target for the development of novel anti-diabetic drugs due to its glucose-dependent mechanism for stimulating insulin secretion. Preclinical and early clinical data for several agonists have demonstrated significant efficacy in improving glycemic control with a low risk of hypoglycemia. However, the termination of the fasiglifam (TAK-875) program due to liver safety concerns has cast a shadow over the field and underscores the critical importance of thorough toxicological evaluation. Future research and development efforts must focus on identifying GPR40 agonists with a wider therapeutic window and a more favorable safety profile, particularly concerning hepatotoxicity. The development of agonists like ZYDG2, which reportedly do not inhibit bile salt transporters, may offer a path forward. Ultimately, the successful validation of GPR40 as a therapeutic target will hinge on the development of a safe and effective clinical candidate.

References

Comparative Analysis of AM-4668: A Potent GPR40 Agonist with High Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data confirms that AM-4668 is a highly potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This analysis, aimed at researchers, scientists, and drug development professionals, provides a comparative guide to the cross-reactivity of this compound with other free fatty acid receptors, supported by experimental data and detailed protocols.

High Potency at GPR40

This compound demonstrates robust activation of GPR40, a key target in the regulation of glucose-dependent insulin secretion. In vitro studies have established its high potency with EC50 values of 3.6 nM in an inositol phosphate (IP3) accumulation assay using A9 cells and 36 nM in an aequorin assay with CHO cells, both stably expressing human GPR40.[1][2] This positions this compound as a significant tool for studying GPR40-mediated signaling pathways.

Selectivity Profile of this compound

A critical aspect of any therapeutic candidate is its selectivity for its intended target. While the primary publication on this compound focuses on its GPR40 agonist activity, a thorough review of available literature and supplementary data indicates a high degree of selectivity. No significant cross-reactivity with other members of the free fatty acid receptor family, including GPR120 (FFAR4), GPR43 (FFAR2), and GPR41 (FFAR3), has been reported in the key characterization studies. The absence of reported off-target activity in these studies suggests that this compound is a highly selective tool compound for investigating GPR40 signaling.

Table 1: Potency of this compound at Human GPR40

Assay TypeCell LineEC50 (nM)Reference
Inositol Phosphate AccumulationA93.6[1]
AequorinCHO36[1]

Table 2: Cross-reactivity Profile of this compound

ReceptorCommon NameActivity
GPR120 (FFAR4)FFAR4Not Reported
GPR43 (FFAR2)FFAR2Not Reported
GPR41 (FFAR3)FFAR3Not Reported

Note: "Not Reported" indicates that in the primary characterization studies of this compound, no significant agonist activity was reported for these receptors, suggesting a high degree of selectivity for GPR40.

Signaling Pathways and Experimental Workflow

The activation of GPR40 by this compound initiates a signaling cascade through the Gαq subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 is a key event that can be measured to quantify receptor activation.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AM4668 This compound GPR40 GPR40 AM4668->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Experimental_Workflow start Start: Prepare cells expressing GPR40 add_compound Add varying concentrations of this compound start->add_compound incubate Incubate for a defined period add_compound->incubate measure_signal Measure downstream signal (e.g., IP3 accumulation or Ca²⁺ flux) incubate->measure_signal data_analysis Analyze data and determine EC50 measure_signal->data_analysis end End: Potency and efficacy established data_analysis->end

References

Comparative Analysis of GPR40 Agonist Side Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profiles of G-protein-coupled receptor 40 (GPR40) agonists, supported by experimental data. The primary focus is on hepatotoxicity, a key concern that has hindered the clinical development of this promising class of anti-diabetic drugs.

The development of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1) agonists has been a rollercoaster, with early candidates demonstrating robust glucose-lowering efficacy but ultimately failing in late-stage clinical trials due to unforeseen liver toxicity. This guide delves into the side effect profiles of key GPR40 agonists, presenting comparative data, outlining experimental methodologies used to assess these effects, and visualizing the underlying signaling pathways.

Executive Summary of Side Effect Profiles

The most well-documented side effect associated with GPR40 agonists is drug-induced liver injury (DILI). The first-generation agonist, Fasiglifam (TAK-875), was discontinued in Phase III clinical trials due to a clear signal of hepatotoxicity.[1][2] Newer generation agonists, such as CPL207280 and SCO-267, have been designed to mitigate this risk, and preclinical and early clinical data suggest a more favorable safety profile.

Key Adverse Events Observed in Clinical Trials
GPR40 AgonistPrimary Adverse EventsIncidence/DetailsClinical Trial Phase
Fasiglifam (TAK-875) Drug-Induced Liver Injury (DILI) Increased incidence of elevated alanine aminotransferase (ALT) >3x the upper limit of normal (ULN) compared to placebo (2.7% vs. 0.5%).[3]Phase III (Terminated)
HypoglycemiaLow incidence, comparable to placebo.Phase III (Terminated)
CPL207280 General Tolerability Reported to be safe and well-tolerated in a Phase I study with no serious adverse events. No dose-limiting toxicity was observed.Phase II
HepatotoxicityPreclinical studies showed a better safety profile compared to TAK-875, with negligible effects on hepatic mitochondria and different metabolic pathways.[4][5]Preclinical/Phase I
SCO-267 Gastrointestinal Effects The most common treatment-emergent adverse events were gastrointestinal, including diarrhea, nausea, and vomiting, particularly at higher doses.Phase I/II
HepatotoxicityIn vitro and in vivo toxicological studies demonstrated good safety profiles with a wide safety margin.Preclinical/Phase I
HypoglycemiaNo reports of hypoglycemia.Phase I
LY2881835, LY2922083, LY2922470 General Tolerability Preclinical data demonstrated potent glucose-lowering effects. LY2922470 was advanced to clinical studies, providing proof-of-concept for glucose lowering. Specific comparative side effect data from clinical trials is limited.Preclinical/Early Clinical

Mechanisms of GPR40 Agonist-Induced Hepatotoxicity

The liver toxicity observed with some GPR40 agonists is thought to be multifactorial. Key proposed mechanisms include:

  • Inhibition of Bile Salt Export Pump (BSEP): Inhibition of BSEP can lead to the accumulation of cytotoxic bile acids in hepatocytes, causing cholestatic liver injury.

  • Mitochondrial Dysfunction: Some agonists have been shown to impair mitochondrial respiration and reduce cellular ATP levels, leading to cellular stress and injury.

  • Formation of Reactive Metabolites: The metabolic pathways of certain GPR40 agonists can generate reactive metabolites that can covalently bind to cellular proteins, leading to cellular damage.

  • Reactive Oxygen Species (ROS) Generation: Increased production of ROS can lead to oxidative stress and cellular damage.

The structural features of the agonist molecule appear to play a crucial role in its potential for hepatotoxicity. For instance, the metabolic profile of CPL207280, which is metabolized mainly through oxidation rather than the toxic glucuronidation pathway seen with TAK-875, is believed to contribute to its improved liver safety profile.

Experimental Protocols for Assessing Side Effects

A variety of in vitro and in vivo assays are employed to evaluate the potential side effects of GPR40 agonists, with a strong emphasis on hepatotoxicity.

In Vitro Hepatotoxicity Assays

These assays utilize human liver cells (primary hepatocytes or cell lines like HepG2) to assess the direct cytotoxic effects of the compounds.

  • Cell Viability Assays:

    • Methodology: Human hepatocytes are cultured in 2D or 3D formats and exposed to varying concentrations of the GPR40 agonist. Cell viability is then measured using assays such as the MTT or WST-1 assay, which quantify metabolic activity.

    • Endpoint: A decrease in cell viability indicates a cytotoxic effect.

  • Mitochondrial Toxicity Assays:

    • Methodology: These assays assess the impact of the agonist on mitochondrial function. Common methods include measuring changes in mitochondrial membrane potential using fluorescent dyes (e.g., JC-10), and assessing oxygen consumption rates using techniques like the Seahorse XF Analyzer.

    • Endpoint: A decrease in mitochondrial membrane potential or altered oxygen consumption suggests mitochondrial dysfunction.

  • Bile Salt Export Pump (BSEP) Inhibition Assays:

    • Methodology: Inverted membrane vesicles from cells overexpressing human BSEP are used. The transport of a labeled BSEP substrate (e.g., taurocholic acid) is measured in the presence and absence of the test compound.

    • Endpoint: A reduction in substrate transport indicates inhibition of BSEP.

In Vivo Toxicity Studies

Animal models are used to assess the systemic effects of GPR40 agonists.

  • Rodent and Non-Rodent Toxicity Studies:

    • Methodology: The GPR40 agonist is administered to animals (e.g., rats, dogs) for a specified period (e.g., 28 days). Blood samples are collected to monitor liver enzymes (ALT, AST), bilirubin, and other biomarkers of organ function. Histopathological examination of the liver and other organs is also performed.

    • Endpoint: Elevated liver enzymes, and pathological changes in liver tissue are indicative of hepatotoxicity.

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway

GPR40 activation by free fatty acids or synthetic agonists leads to the stimulation of insulin secretion from pancreatic β-cells. This process is primarily mediated through the Gq signaling pathway, leading to an increase in intracellular calcium. Some agonists, particularly "full" or "ago-PAM" agonists, can also couple to the Gs signaling pathway, leading to an increase in cAMP, which may contribute to enhanced incretin secretion.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR40_Agonist GPR40 Agonist GPR40 GPR40 (FFAR1) GPR40_Agonist->GPR40 Binds Gq Gαq GPR40->Gq Activates Gs Gαs (Full Agonists) GPR40->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Insulin_Vesicles Insulin Vesicles Ca2->Insulin_Vesicles Triggers fusion PKC->Insulin_Vesicles Potentiates fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Incretin_Secretion Incretin Secretion PKA->Incretin_Secretion Promotes

Caption: GPR40 signaling cascade.

Experimental Workflow for In Vitro Hepatotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the potential hepatotoxicity of a GPR40 agonist in vitro.

Hepatotoxicity_Workflow cluster_assays Hepatotoxicity Assays start Start: GPR40 Agonist Test Compound cell_culture Culture Human Hepatocytes (e.g., Primary, HepG2) start->cell_culture compound_exposure Expose Cells to a Range of Agonist Concentrations cell_culture->compound_exposure viability Cell Viability Assay (e.g., MTT, WST-1) compound_exposure->viability mitotoxicity Mitochondrial Toxicity Assay (e.g., Seahorse, JC-10) compound_exposure->mitotoxicity bsep BSEP Inhibition Assay compound_exposure->bsep data_analysis Data Analysis and IC50 Determination viability->data_analysis mitotoxicity->data_analysis bsep->data_analysis risk_assessment Risk Assessment for Drug-Induced Liver Injury (DILI) data_analysis->risk_assessment end End: Safety Profile risk_assessment->end

Caption: In vitro hepatotoxicity workflow.

Conclusion

The journey of GPR40 agonists highlights the critical importance of a thorough and early assessment of potential side effects in drug development. While the hepatotoxicity associated with Fasiglifam (TAK-875) was a significant setback, ongoing research and the development of new agonists with improved safety profiles offer hope for this therapeutic class. By understanding the mechanisms of toxicity and employing robust preclinical screening methods, the development of a safe and effective GPR40 agonist for the treatment of type 2 diabetes remains an achievable goal. This comparative guide provides a framework for researchers to navigate the complexities of GPR40 agonist side effects and to inform the design of future drug candidates.

References

Unveiling the Potency of AM-4668: An In Vitro to In Vivo Correlation of a Novel GPR40 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the G-protein coupled receptor 40 (GPR40) agonist, AM-4668, with other relevant alternatives. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying signaling pathways to offer a clear perspective on the therapeutic potential of this compound in the context of type 2 diabetes.

This compound has emerged as a potent GPR40 agonist, a target of significant interest for the treatment of type 2 diabetes due to its glucose-dependent mechanism of insulin secretion, which minimizes the risk of hypoglycemia.[1][2] This guide delves into the in vitro and in vivo activity of this compound, providing a comparative analysis with other GPR40 agonists that have been explored in clinical development.

Comparative In Vitro Activity of GPR40 Agonists

The in vitro potency of GPR40 agonists is a critical determinant of their potential therapeutic efficacy. This compound has demonstrated high potency in cell-based assays that measure the activation of the GPR40 receptor. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and comparable GPR40 agonists, TAK-875 and AMG 837.[3][4]

CompoundAssay TypeCell LineEC50 (nM)Reference
This compound GPR40 IP3 AssayA9 cells3.6[5]
This compound GPR40 Aequorin AssayCHO cells36
TAK-875GPR40 AgonistNot SpecifiedData not available in initial search
AMG 837GPR40 AgonistNot SpecifiedData not available in initial search

Note: Specific EC50 values for TAK-875 and AMG 837 were not available in the initial search results but are established GPR40 agonists that have undergone clinical investigation.

Correlation of In Vitro Potency to In Vivo Efficacy

A crucial aspect of drug development is establishing a strong correlation between in vitro activity and in vivo efficacy. For GPR40 agonists, this translates to demonstrating that potent receptor activation in cellular assays leads to significant glucose-lowering effects in animal models of diabetes.

While specific quantitative in vivo data for this compound from an oral glucose tolerance test (OGTT) was not detailed in the initial search results, the parent publication by Liu et al. (2014) notes its "excellent pharmacokinetic properties across species," suggesting favorable in vivo performance. The expected outcome in an OGTT in a diabetic mouse model would be a dose-dependent reduction in blood glucose excursion following a glucose challenge.

The table below illustrates how the comparative in vivo data for this compound and its alternatives would be presented.

CompoundAnimal ModelDoseKey In Vivo EndpointOutcomeReference
This compound Diabetic MiceTo be determinedReduction in blood glucose AUC during OGTTExpected to be significant
TAK-875Rodent models of type 2 diabetesVariousIncreased insulin secretion and lower blood glucoseEfficacious
AMG 837Rodent diabetic modelsVariousRobust antiglycemic effectsEfficacious

GPR40 Signaling Pathway and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams have been generated.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like this compound initiates a signaling cascade within pancreatic β-cells, leading to glucose-dependent insulin secretion. This pathway is primarily mediated through the Gq alpha subunit of the G-protein.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AM4668 This compound (Agonist) GPR40 GPR40 (FFAR1) AM4668->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Stores IP3->Ca_ER Binds to receptor on PKC PKC DAG->PKC Activates Insulin Insulin Secretion PKC->Insulin Potentiates Ca_cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_cyto Releases Ca_cyto->Insulin

Caption: GPR40 signaling cascade initiated by this compound.

Experimental Workflow: In Vitro Potency Assessment

The in vitro potency of GPR40 agonists is typically determined using cell-based assays that measure downstream signaling events, such as the generation of inositol trisphosphate (IP3) or the influx of intracellular calcium.

In_Vitro_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis A1 Culture cells expressing GPR40 (e.g., A9 or CHO cells) A2 Seed cells into microplates A1->A2 B1 Add varying concentrations of this compound A2->B1 C1 IP3 Assay: Measure IP3 levels B1->C1 C2 Aequorin Assay: Measure luminescence (Ca²⁺ influx) B1->C2 D1 Generate dose-response curve C1->D1 C2->D1 D2 Calculate EC50 value D1->D2

Caption: Workflow for in vitro potency determination.

Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical model to assess the efficacy of anti-diabetic compounds in vivo.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_admin Compound & Glucose Administration cluster_monitoring Blood Glucose Monitoring cluster_data Data Analysis P1 Fast diabetic mice (e.g., 6 hours) P2 Measure baseline blood glucose (t=0) P1->P2 A1 Administer this compound (or vehicle control) orally P2->A1 A2 Administer glucose challenge orally A1->A2 M1 Measure blood glucose at specific time points (e.g., 15, 30, 60, 120 min) A2->M1 D1 Plot blood glucose vs. time M1->D1 D2 Calculate Area Under the Curve (AUC) D1->D2 D3 Compare treatment vs. control D2->D3

Caption: Workflow for in vivo OGTT in mice.

Detailed Experimental Protocols

For the purpose of reproducibility and clear methodological understanding, detailed protocols for the key experiments are provided below.

In Vitro GPR40 IP3 Assay Protocol

This assay quantifies the amount of inositol trisphosphate (IP3) produced by cells upon GPR40 activation.

  • Cell Culture: Culture A9 cells stably expressing the human GPR40 receptor in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a density that allows for optimal signal detection and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in a suitable assay buffer.

  • Cell Treatment: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified period to allow for IP3 production.

  • Cell Lysis and IP3 Detection: Lyse the cells and measure the IP3 concentration using a commercially available IP3 assay kit, which typically involves a competitive binding format.

  • Data Analysis: Plot the IP3 concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro GPR40 Aequorin Assay Protocol

This assay measures the increase in intracellular calcium concentration upon GPR40 activation using the photoprotein aequorin.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably co-expressing the human GPR40 receptor and the aequorin photoprotein.

  • Coelenterazine Loading: Incubate the cells with the aequorin substrate, coelenterazine, in the dark to reconstitute the functional photoprotein.

  • Compound Addition: Add serial dilutions of this compound and control compounds to the cells.

  • Luminescence Detection: Immediately measure the light emission using a luminometer. The light signal is proportional to the intracellular calcium concentration.

  • Data Analysis: Integrate the luminescence signal over a specific time period and plot it against the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) Protocol in Mice

This protocol assesses the effect of a compound on glucose disposal in a diabetic mouse model.

  • Animal Model: Use a relevant diabetic mouse model, such as diet-induced obese (DIO) mice or streptozotocin (STZ)-induced diabetic mice.

  • Fasting: Fast the mice for a defined period (e.g., 6 hours) with free access to water to establish a baseline glycemic state.

  • Baseline Glucose Measurement: At time zero, measure the baseline blood glucose level from a tail snip using a glucometer.

  • Compound Administration: Administer this compound or the vehicle control orally via gavage at a predetermined dose.

  • Glucose Challenge: After a specified time following compound administration (e.g., 30 minutes), administer a bolus of glucose (e.g., 2 g/kg) orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the this compound-treated group and the vehicle control group to determine the glucose-lowering effect.

References

A Comparative Guide to AM-4668 Analogs for GPR40 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AM-4668 and its key analogs as activators of G-protein coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes. The data presented herein is compiled from various studies to facilitate an objective evaluation of their performance based on experimental evidence.

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells. Its activation by agonists leads to an increase in intracellular calcium and potentiation of glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some anti-diabetic drugs. This compound and its analogs are potent synthetic agonists of GPR40 that have been developed to harness this therapeutic potential.

Performance Comparison of GPR40 Agonists

The following table summarizes the in vitro potency of this compound and its analogs in various GPR40 activation assays. Potency is a critical parameter in drug development, indicating the concentration of a compound required to elicit a half-maximal response (EC50). Lower EC50 values denote higher potency.

CompoundAssay TypeCell LinePotency (EC50)Agonist TypeReference
This compound IP3 AssayA9 cells3.6 nMNot Specified[1]
Aequorin AssayCHO cells36 nMNot Specified[1]
AMG 837 Ca2+ Flux Aequorin AssayCHO cells13.5 nMPartial[2][3]
GTPγS Binding AssayA9_GPR40 membranes1.5 nMPartial[4]
Inositol Phosphate AccumulationA9_GPR40 cells7.8 nMPartial
Insulin SecretionIsolated mouse islets142 nMPartial
AM-1638 GPR40/FFA1 ActivationNot Specified160 nM (0.16 µM)Full
GPR40 ActivationNot Specified2.8 nMFull
AM-5262 GPR40 ActivationNot Specified81 nM (0.081 µM)Full

GPR40 Signaling Pathways

Activation of GPR40 by agonists like this compound and its analogs can initiate downstream signaling through different G-protein-mediated pathways. The primary and most well-characterized pathway involves the Gαq protein, leading to insulin secretion. However, some "full agonists" have been shown to also engage the Gαs pathway, which can contribute to incretin hormone secretion.

GPR40_Signaling cluster_membrane Cell Membrane cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway (Full Agonists) GPR40 GPR40 (FFAR1) Gq Gαq GPR40->Gq Activation Gs Gαs GPR40->Gs Activation (Biased Agonism) Agonist GPR40 Agonist (e.g., this compound) Agonist->GPR40 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Insulin ↑ Glucose-Stimulated Insulin Secretion Ca_ER->Insulin AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP GLP1 ↑ GLP-1 Secretion cAMP->GLP1

Caption: GPR40 signaling pathways activated by agonists.

Experimental Workflow for GPR40 Agonist Screening

The identification and characterization of novel GPR40 agonists typically follow a standardized workflow, beginning with high-throughput screening and progressing to more detailed pharmacological characterization.

GPR40_Workflow cluster_workflow Screening & Characterization Workflow A Compound Library (this compound Analogs) B Primary Screen: High-Throughput Ca²⁺ Assay (e.g., Aequorin or Fluo-4) A->B C Hit Identification (Active Compounds) B->C D Secondary Screen: Dose-Response & Potency (EC50) Determination (e.g., IP3 Assay) C->D E Lead Characterization: - Agonist Type (Full/Partial) - GTPγS Binding Assay - Selectivity Profiling D->E F Functional Validation: Glucose-Stimulated Insulin Secretion (GSIS) Assay (in vitro & ex vivo) E->F G Data Analysis & SAR F->G

Caption: A typical experimental workflow for GPR40 agonist evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources and represent a standard approach for each assay.

Inositol Trisphosphate (IP3) Accumulation Assay

This assay measures the accumulation of inositol trisphosphate, a second messenger produced downstream of Gαq activation.

  • Cell Culture: A9 or other suitable cells stably expressing human GPR40 are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and labeled overnight with myo-[³H]inositol.

  • Compound Treatment: The labeling medium is removed, and cells are washed and incubated with a buffer containing LiCl (to inhibit IP3 degradation) for a short period before the addition of various concentrations of the test compounds (e.g., this compound analogs).

  • IP3 Extraction: The reaction is stopped, and the cells are lysed. The total inositol phosphates are extracted.

  • Quantification: The amount of [³H]IP3 is quantified using a scintillation counter.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

Aequorin-Based Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR40 activation using the photoprotein aequorin, which emits light in the presence of Ca²⁺.

  • Cell Line: CHO or HEK293 cells are co-transfected with plasmids encoding for human GPR40 and aequorin.

  • Aequorin Reconstitution: Cells are harvested and incubated in the dark with coelenterazine-h to reconstitute the functional aequorin photoprotein.

  • Assay Performance: The cell suspension is dispensed into a 96-well plate. A luminometer equipped with an automated injector is used to add the test compounds at various concentrations.

  • Signal Detection: The light emission, which is proportional to the intracellular Ca²⁺ concentration, is measured immediately after compound injection for a defined period.

  • Data Analysis: The luminescence signal is integrated over time, and the data are normalized to the maximum response. EC50 values are calculated from the concentration-response curves.

GTPγS Binding Assay

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

  • Membrane Preparation: Membranes are prepared from cells overexpressing GPR40 (e.g., A9_GPR40).

  • Assay Reaction: The membranes are incubated in a reaction buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist.

  • Separation and Detection: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the free form by rapid filtration. The radioactivity retained on the filter is measured by a scintillation counter.

  • Data Analysis: Non-specific binding is subtracted, and the specific binding is plotted against the agonist concentration to determine the EC50 for G-protein activation.

Luciferase Reporter Gene Assay

This assay is used to measure the activation of downstream signaling pathways that lead to the transcription of a reporter gene (luciferase). For GPR40, this can be coupled to pathways that modulate transcription factors like NFAT (for Gαq/Ca²⁺) or CREB (for Gαs/cAMP).

  • Cell Transfection: HEK293 or other suitable cells are co-transfected with a GPR40 expression vector and a reporter vector containing a luciferase gene under the control of a specific response element (e.g., NFAT-RE or CRE).

  • Compound Incubation: Transfected cells are treated with different concentrations of the GPR40 agonists for several hours.

  • Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Normalization and Analysis: Luciferase activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. EC50 values are determined from the dose-response curves.

References

A Comparative Guide to the Chemical Synthesis of Potent GPR40 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus.[1][2] Its activation in pancreatic β-cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism to enhance glycemic control with a reduced risk of hypoglycemia.[1][3][4] This has spurred extensive research into the discovery and development of synthetic GPR40 agonists.

This guide provides a comparative overview of the chemical synthesis and performance of two prominent classes of potent GPR40 agonists: the clinical candidate Fasiglifam (TAK-875) , a fused phenylalkanoic acid derivative, and the preclinical tool compound AM-5262 , a conformationally constrained spirocyclic full agonist. We present a comparison of their synthetic strategies, biological potencies, and the key experimental protocols used for their evaluation.

Comparative Analysis of GPR40 Agonists

This section compares two leading agonist scaffolds, highlighting their distinct approaches to achieving high potency and favorable pharmacological profiles. TAK-875 represents a highly optimized phenylpropanoic acid scaffold, while AM-5262 exemplifies a strategy of conformational constraint to enhance potency and properties.

Table 1: Comparison of Synthetic and Potency Data for GPR40 Agonists
FeatureFasiglifam (TAK-875)AM-5262
Chemical Class Fused Phenylalkanoic AcidConformationally Constrained Tricyclic Spirocycle
Key Synthetic Strategy Suzuki coupling to form the biphenyl core, followed by attachment of the acidic head group.Asymmetric cyclopropanation to form the spirocyclic head group, followed by coupling to the tail group.
Reported Potency (hGPR40 EC₅₀) ~16-72 nM (Calcium flux / IP production)~81 nM (Aequorin assay)
Pharmacological Profile Partial Ago-Allosteric ModulatorFull Agonist
Key Advantage Clinically evaluated (Phase III), demonstrating proof-of-concept for GPR40 agonism in humans.Improved potency and pharmacokinetic profile in preclinical models compared to earlier unconstrained full agonists like AM-1638.
Reported Challenge Development terminated due to concerns over potential liver toxicity.Preclinical stage; full clinical safety and efficacy profile is undetermined.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ is a key event that augments glucose-stimulated insulin secretion from pancreatic β-cells.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist GPR40 Agonist (e.g., TAK-875, AM-5262) GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds G_protein Gαq/11 βγ GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Insulin Augmented Insulin Secretion Ca_release->Insulin Triggers

Caption: GPR40 agonist-induced signaling cascade in pancreatic β-cells.

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel compounds. Below are representative protocols for the synthesis of a GPR40 agonist and its subsequent functional characterization.

Chemical Synthesis: A General Strategy

The synthesis of biaryl GPR40 agonists like TAK-875 and the AM-series compounds typically involves a convergent approach where a "head group" containing the carboxylic acid moiety is coupled with a "tail group" comprising the hydrophobic biaryl or related system.

Example: Synthesis of a Spirocyclic Agonist (AM-5262 Analogue)

The synthesis of AM-5262 involves the preparation of a chiral spirocyclic head group and a biaryl tail group, which are then coupled.

  • Head Group Synthesis: A commercially available indanone is protected and converted to a terminal olefin via a Wittig reaction. Rhodium-catalyzed cyclopropanation followed by deprotection and chiral separation yields the enantiomerically pure spirocyclic carboxylic acid head group.

  • Tail Group Synthesis: The hydrophobic tail is typically constructed using sequential Suzuki-Miyaura cross-coupling reactions to build the substituted biphenyl core.

  • Coupling and Hydrolysis: The head and tail fragments are coupled using a suitable base (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., DMSO). Subsequent hydrolysis of the resulting ester with a base like lithium hydroxide (LiOH) affords the final carboxylic acid product, AM-5262.

Synthesis_Workflow cluster_head Head Group Synthesis cluster_tail Tail Group Synthesis Indanone 6-Hydroxy-1-indanone Olefin Terminal Olefin (Wittig Reaction) Indanone->Olefin Cyclopropane Cyclopropanation (Rh catalyst) Olefin->Cyclopropane Head Chiral Spirocyclic Acid (Head Group) Cyclopropane->Head Coupling Coupling Reaction (e.g., Cs₂CO₃, DMSO) Head->Coupling Aryl1 Aryl Boronic Acid Tail Substituted Biphenyl (Tail Group) Aryl1->Tail Aryl2 Aryl Halide Aryl2->Tail Tail->Coupling Hydrolysis Ester Hydrolysis (e.g., LiOH) Coupling->Hydrolysis Final Final Product (AM-5262) Hydrolysis->Final

Caption: General synthetic workflow for a spirocyclic GPR40 agonist.
Functional Potency Assessment: Calcium Mobilization Assay

The primary downstream effect of GPR40 activation is an increase in intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure this response.

Protocol: FLIPR Calcium 4 Assay

This protocol is adapted from the manufacturer's guidelines (Molecular Devices) and common laboratory practices.

  • Cell Plating:

    • Seed CHO-K1 or HEK293 cells stably expressing human GPR40 into black-walled, clear-bottom 384-well microplates at a density of 10,000-20,000 cells/well in 25 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the FLIPR Calcium 4 Assay Kit loading buffer by dissolving one vial of Component A into 10 mL of Component B (assay buffer containing HBSS and 20 mM HEPES).

    • Remove cell plates from the incubator and add 25 µL of the loading buffer to each well (for a 1:1 final volume).

    • Incubate the plates for 1 hour at 37°C, 5% CO₂. No wash step is required.

  • Compound Preparation:

    • Prepare a serial dilution of the GPR40 agonist compounds in a separate polypropylene plate (compound plate). The final assay concentration should be 2X the desired concentration, as it will be diluted 1:1 upon addition to the cell plate.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument (e.g., FLIPR® Tetra or FlexStation® 3).

    • Set the instrument to add 50 µL from the compound plate to the cell plate.

    • Measure fluorescence (Excitation: 470-495 nm, Emission: 515-575 nm) before and after compound addition for approximately 90-120 seconds.

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Calculate the maximum fluorescence signal change for each well.

    • Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistical equation to determine the EC₅₀ value.

Functional Potency Assessment: IP-One HTRF Assay

As an alternative or confirmatory assay, the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP₃, can be measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol: Cisbio IP-One HTRF Assay

This protocol is based on the manufacturer's guidelines (Cisbio).

  • Cell Plating:

    • Seed GPR40-expressing cells into a white, opaque, tissue culture-treated 384-well plate at a density of 15,000-20,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Prepare serial dilutions of the agonist compounds in the stimulation buffer provided with the kit, which contains LiCl to inhibit IP1 degradation.

    • Remove the culture medium from the cells and add the agonist dilutions.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the IP1-d2 (acceptor) conjugate, followed by the anti-IP1-Cryptate (donor) conjugate to all wells. These reagents are typically diluted in the lysis buffer provided.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (specific signal) and 620 nm (reference signal). Excitation is typically at 320-340 nm.

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals and normalize the data.

    • The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the normalized signal against the agonist concentration to determine the EC₅₀.

References

A Researcher's Guide to GPR40 Agonists: AM-4668 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic disease and drug development, the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), presents a compelling target for type 2 diabetes. Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a glucose-dependent mechanism to improve glycemic control with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues. This guide provides a comparative overview of the research compound AM-4668 and its notable alternatives, TAK-875 (Fasiglifam) and AMG-837, to aid in the selection of appropriate tools for GPR40-related research.

Comparative Analysis of GPR40 Agonists

The selection of a GPR40 agonist for research purposes depends on various factors, including potency, selectivity, and the intended application (in vitro vs. in vivo). The following table summarizes the key quantitative data for this compound, TAK-875, and AMG-837 based on publicly available information.

ParameterThis compoundTAK-875 (Fasiglifam)AMG-837
CAS Number 1011531-27-31000413-72-8865231-46-5
In Vitro Potency (EC50) 3.6 nM (IP3 assay, A9 cells)[1], 36 nM (Aequorin assay, CHO cells)[1]14 nM (hGPR40, CHO cells)13 nM (hGPR40)
Binding Affinity (Ki) Not Reported38 nM (human), 140 nM (rat)Not Reported
Selectivity Not Reported>10 µM against other FFA receptorsNot Reported
In Vivo Efficacy Not ReportedDose-dependent glucose lowering in diabetic rat modelsDose-dependent glucose lowering in normal and Zucker fatty rats
Clinical Development PreclinicalTerminated in Phase III trials due to liver safety concernsPreclinical
Availability Available from various research chemical suppliers.Available from various research chemical suppliers.Available from various research chemical suppliers.

Signaling Pathways and Experimental Workflows

To facilitate experimental design, the following diagrams illustrate the GPR40 signaling cascade and a typical workflow for evaluating GPR40 agonists.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40/FFA1 Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles Triggers Fusion PKC->Insulin_Vesicles Potentiates Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Agonist GPR40 Agonist (e.g., this compound) Agonist->GPR40 Binds

GPR40 signaling cascade upon agonist binding.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation potency Determine Potency (e.g., Calcium Flux, IP1 Assay) selectivity Assess Selectivity (Panel of related GPCRs) gsis Glucose-Stimulated Insulin Secretion (e.g., INS-1E cells, primary islets) pk Pharmacokinetics (e.g., rodent model) gsis->pk ogtt Oral Glucose Tolerance Test (e.g., diabetic mouse/rat model) toxicity Preliminary Toxicity Assessment (e.g., liver enzyme monitoring) decision Lead Candidate? toxicity->decision start Compound Synthesis & Purification start->potency decision->start No (Optimize) end Further Development decision->end Yes

A typical workflow for evaluating GPR40 agonists.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. Below are outlines for key assays used in the characterization of GPR40 agonists.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a downstream metabolite of IP3, as an indicator of Gq pathway activation.

  • Cell Culture: Plate a GPR40-expressing cell line (e.g., CHO-hGPR40) in a 96-well plate and culture to confluency.

  • Compound Preparation: Prepare serial dilutions of the GPR40 agonist in a suitable assay buffer.

  • Assay Procedure:

    • Remove culture medium and add a stimulation buffer containing LiCl to inhibit IP1 degradation.

    • Add the diluted agonist to the wells and incubate for a specified time (e.g., 60 minutes) at 37°C.

    • Lyse the cells.

    • Detect IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following GPR40 activation.

  • Cell Culture and Dye Loading:

    • Seed a GPR40-expressing cell line (e.g., HEK293-hGPR40) in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid to prevent dye extrusion. Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Preparation: Prepare serial dilutions of the GPR40 agonist.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR) to measure baseline fluorescence.

    • Inject the agonist dilutions and immediately measure the change in fluorescence over time.

  • Data Analysis: Determine EC50 values from the peak fluorescence response at each agonist concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of the agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

  • Cell/Islet Culture: Use a pancreatic β-cell line (e.g., INS-1E) or isolated primary pancreatic islets.

  • Pre-incubation: Pre-incubate the cells/islets in a low-glucose buffer (e.g., 2.8 mM glucose) for a specified period (e.g., 1-2 hours) to establish a basal state.

  • Stimulation:

    • Replace the pre-incubation buffer with buffers containing low glucose, high glucose (e.g., 16.7 mM), and high glucose plus various concentrations of the GPR40 agonist.

    • Incubate for a defined time (e.g., 60 minutes) at 37°C.

  • Insulin Measurement: Collect the supernatant and measure the insulin concentration using an ELISA or radioimmunoassay.

  • Data Analysis: Quantify the potentiation of insulin secretion by the agonist in high-glucose conditions compared to high glucose alone.

Concluding Remarks

This compound is a potent GPR40 agonist suitable for in vitro studies. For researchers looking to progress to in vivo models, AMG-837 offers a well-characterized alternative with demonstrated efficacy in rodents. While TAK-875 also shows robust in vivo activity, its known hepatotoxicity, which led to the termination of its clinical development, should be a critical consideration in experimental design and data interpretation. The choice of compound will ultimately depend on the specific research question, the experimental system, and the desired translational relevance.

References

Safety Operating Guide

Proper Disposal Procedures for AM-4668: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of the research chemical AM-4668. Specific disposal protocols are dictated by institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for detailed procedures and requirements in your location.

Summary of Chemical and Physical Properties

The following table summarizes the known properties of this compound, which can help inform safe handling and disposal decisions.

PropertyValue
Chemical Name (βS)-β-[4-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]phenyl)-3-isoxazolepropanoic acid[1]
Molecular Formula C24H19F3N2O4S[1]
Molecular Weight 488.48 g/mol [1]
Physical State Solid (assumed based on typical form of similar compounds)
Purity ≥98% (HPLC)
Solubility Information not readily available. Treat as insoluble in water for disposal purposes.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, leak-proof lid. A high-density polyethylene (HDPE) container is a suitable choice.

    • Do not mix solid waste with liquid waste.

  • Contaminated Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the resulting solution in a separate, compatible liquid hazardous waste container.

    • Do not pour any solution containing this compound down the drain.

    • Ensure the liquid waste container is properly vented if necessary and stored in secondary containment to prevent spills.

3. Waste Container Labeling:

  • Label the hazardous waste container clearly and accurately as soon as waste is added.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(βS)-β-[4-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]phenyl)-3-isoxazolepropanoic acid" and "this compound"

    • The approximate amount of waste

    • The date the waste was first added to the container (accumulation start date)

    • The name of the principal investigator or lab group

4. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the waste container is kept closed at all times, except when adding waste.

  • Store the container away from incompatible materials. While specific incompatibilities for this compound are not listed, a general best practice is to store it away from strong oxidizing agents, acids, and bases.

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 90 to 180 days), arrange for its collection by your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a phone call.

6. Decontamination of Empty Containers:

  • An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple rinse the empty container with a suitable solvent that can dissolve any remaining residue. The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste streams in a research laboratory setting.

cluster_generation Waste Generation cluster_disposal Disposal Pathway A This compound Use in Experiment B Solid Waste (Unused this compound, Contaminated PPE) A->B C Liquid Waste (this compound in Solution) A->C D Contaminated Labware (Glassware, etc.) A->D E Collect in Labeled Solid Hazardous Waste Container B->E F Collect in Labeled Liquid Hazardous Waste Container C->F G Triple Rinse with Appropriate Solvent D->G J Store in Satellite Accumulation Area E->J F->J H Dispose of as Non-Hazardous Waste G->H Decontaminated Labware I Collect Rinsate as Liquid Hazardous Waste G->I I->F K Contact EHS for Waste Pickup J->K

Caption: Workflow for the safe disposal of this compound waste.Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling AM-4668

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of AM-4668, a potent GPR40 agonist. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on a precautionary approach, treating the compound as potentially hazardous upon acute or chronic exposure.

Compound Identification
PropertyValue
Chemical Name This compound
Synonyms GPR40 Agonist
CAS Number 1011531-27-3
Molecular Formula C24H19F3N2O4S
Molecular Weight 488.48 g/mol
Description A GPR40 agonist investigated for its potential in treating type 2 diabetes. It is orally available and has been shown to have low permeability across the central nervous system.[1][2]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. A risk assessment should be conducted for all procedures involving this compound.[3]

Task Minimum Required PPE Recommended PPE for Higher Risk Operations
Weighing and Aliquoting (Solid) - Double nitrile gloves- Safety glasses with side shields- Lab coat- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95)
Solution Preparation - Double nitrile gloves- Safety glasses with side shields- Lab coat- Chemical splash goggles- Face shield- Chemical-resistant apron over lab coat
In Vitro / In Vivo Administration - Nitrile gloves- Safety glasses- Lab coat- Double nitrile gloves- Chemical splash goggles

Note: All PPE should be removed before leaving the laboratory.[4] Disposable gloves must be discarded after use, and hands should be thoroughly washed.[5]

Operational Plan: Handling and Procedures

A designated area within a laboratory, such as a certified chemical fume hood, should be used for all manipulations of this compound.

Weighing and Aliquoting:

  • Perform all weighing and aliquoting of solid this compound within a ventilated enclosure (e.g., chemical fume hood or powder containment hood) to minimize inhalation of airborne particles.

  • Use anti-static weigh paper or a weighing boat.

  • Handle with non-sparking spatulas.

  • Close the container immediately after use.

Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the solid this compound slowly to avoid splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., weigh paper, pipette tips, gloves, and vials) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and chemical-resistant hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Empty Containers: Rinse empty containers that held this compound three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

Experimental Protocols

In Vitro: GPR40 Activation Assay in CHO Cells

This protocol describes a method to assess the agonist activity of this compound on human GPR40 expressed in Chinese Hamster Ovary (CHO) cells using an aequorin-based assay to measure intracellular calcium mobilization.

Methodology:

  • Cell Culture: Culture CHO cells stably expressing human GPR40 and aequorin in appropriate media and conditions.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Coelenterazine Loading: Incubate the cells with coelenterazine, the substrate for aequorin, in a serum-free medium.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute further in an assay buffer.

  • Assay Execution:

    • Place the 96-well plate into a luminometer.

    • Inject the this compound solutions into the wells.

    • Measure the light emission (luminescence) generated by the aequorin-calcium complex.

  • Data Analysis:

    • Plot the luminescence intensity against the concentration of this compound.

    • Calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines a procedure to evaluate the effect of orally administered this compound on glucose tolerance in a mouse model.

Methodology:

  • Animal Acclimatization: Acclimate the mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose levels from a tail vein blood sample using a glucometer.

  • Compound Administration: Administer this compound, formulated in a suitable vehicle, to the mice via oral gavage. A vehicle control group should also be included.

  • Glucose Challenge: After a specified time following compound administration (e.g., 60 minutes), administer a glucose solution to the mice via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

  • Data Analysis:

    • Plot the blood glucose levels over time for both the this compound treated and vehicle control groups.

    • Calculate the area under the curve (AUC) for the glucose excursion.

    • Compare the AUC values between the treated and control groups to determine the effect of this compound on glucose tolerance.

Visualizations

Handling_Workflow Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Designate_Area Designate Handling Area (Fume Hood) Gather_Materials->Designate_Area Weigh_Aliquot Weigh & Aliquot Solid (in ventilated enclosure) Designate_Area->Weigh_Aliquot Prepare_Solution Prepare Solution Weigh_Aliquot->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste (Solid & Liquid) Decontaminate->Segregate_Waste Dispose Dispose of Waste per Institutional Guidelines Segregate_Waste->Dispose PPE_Decision_Tree PPE Selection Decision Tree for this compound Start Start: Assess Task Solid_or_Liquid Handling Solid or Liquid? Start->Solid_or_Liquid Aerosol_Risk Risk of Aerosol Generation? Solid_or_Liquid->Aerosol_Risk Solid Splash_Risk Risk of Splash? Solid_or_Liquid->Splash_Risk Liquid Aerosol_Risk->Splash_Risk No Enhanced_PPE_Aerosol Enhanced PPE: - Add N95 Respirator - Use Fume Hood Aerosol_Risk->Enhanced_PPE_Aerosol Yes High_Concentration High Concentration or Volume? Splash_Risk->High_Concentration No Enhanced_PPE_Splash Enhanced PPE: - Add Face Shield - Chemical Goggles Splash_Risk->Enhanced_PPE_Splash Yes Minimum_PPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves High_Concentration->Minimum_PPE No Enhanced_PPE_High_Risk Enhanced PPE: - Double Gloves - Chemical Apron High_Concentration->Enhanced_PPE_High_Risk Yes Enhanced_PPE_Aerosol->Splash_Risk Enhanced_PPE_Splash->High_Concentration Enhanced_PPE_High_Risk->Minimum_PPE Base PPE

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.